molecular formula C9H12N2OS B184005 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 4815-28-5

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B184005
CAS No.: 4815-28-5
M. Wt: 196.27 g/mol
InChI Key: FFAKFORHXDNYEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C9H12N2OS and its molecular weight is 196.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 153313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c10-8(12)7-5-3-1-2-4-6(5)13-9(7)11/h1-4,11H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAKFORHXDNYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80964015
Record name 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4815-28-5
Record name 4815-28-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153313
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. This compound is a member of the versatile class of 2-aminothiophenes, which are significant scaffolds in medicinal chemistry. This document consolidates available data on its chemical structure, and qualitative solubility, and outlines established experimental protocols for the determination of its acid dissociation constant (pKa) and quantitative solubility. Furthermore, it delves into its synthesis via the Gewald reaction and explores its anti-inflammatory mechanism of action through the NRF2 signaling pathway. The guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, providing a foundational understanding of this compound's characteristics.

Core Chemical and Physical Properties

This compound is a polysubstituted 2-aminothiophene derivative. The core structure consists of a thiophene ring fused with a cyclohexene ring, featuring an amino group at the 2-position and a carboxamide group at the 3-position.

PropertyDataReference
Molecular Formula C₉H₁₂N₂OS[1][2]
Molecular Weight 196.27 g/mol [1][2]
Appearance White to light yellow crystalline solid[3]
Melting Point 195-197 °C or 127-131 °C[3]
Solubility (Qualitative) Soluble in ethanol, dimethylformamide, and dichloromethane.[3]
pKa Data not available in the reviewed literature.
Quantitative Solubility Data not available in the reviewed literature.

Note: A discrepancy in the reported melting point exists in the literature, which may be due to different polymorphic forms or impurities.

Spectroscopic Data

Reference FTIR Data for a Related Thiophene Carboxamide Derivative: FT-IR (KBr) νmax cm⁻¹: 3428, 2967, 1921, 1117, 758.[4]

Reference ¹H NMR Data for a Related Thiophene Carboxamide Derivative (in DMSO-d₆, 400 MHz): δ: 9.24 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.41 (d, 2H), 7.27 (d, 2H), 5.16 (s, 1H), 4.02-3.96 (q, 2H), 2.26 (s, 3H), 1.11 (t, 3H).[4]

Reference ¹³C NMR Data for a Related Thiophene Carboxamide Derivative (in DMSO-d₆, 100MHz): δ: 165.8, 152.4, 149.1, 144.2, 132.2, 128.6, 99.4, 69.2, 53.2, 18.4, 14.4.[4]

Experimental Protocols

Synthesis via Gewald Reaction

The synthesis of this compound is typically achieved through the Gewald multicomponent reaction.[5][6] This reaction involves the condensation of a ketone (cyclohexanone), an active methylene compound (cyanoacetamide), and elemental sulfur in the presence of a basic catalyst.

Materials:

  • Cyclohexanone

  • Cyanoacetamide

  • Elemental Sulfur

  • Base catalyst (e.g., morpholine, piperidine, or triethylamine)

  • Solvent (e.g., ethanol, methanol, or dimethylformamide)

Procedure:

  • To a solution of cyclohexanone and cyanoacetamide in the chosen solvent, add the basic catalyst.

  • Stir the mixture and add elemental sulfur in portions.

  • Heat the reaction mixture, typically at a temperature ranging from 50 °C to reflux, and monitor the reaction progress using thin-layer chromatography (TLC).[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution and can be collected by filtration.

  • Wash the crude product with a suitable solvent (e.g., cold ethanol) to remove unreacted starting materials and impurities.

  • Recrystallize the crude product from an appropriate solvent to obtain the purified this compound.

Gewald_Reaction Cyclohexanone Cyclohexanone Knoevenagel_Adduct Knoevenagel Condensation Product Cyclohexanone->Knoevenagel_Adduct Knoevenagel Condensation Cyanoacetamide Cyanoacetamide Cyanoacetamide->Knoevenagel_Adduct Knoevenagel Condensation Sulfur Elemental Sulfur Base Base Catalyst Base->Knoevenagel_Adduct Knoevenagel Condensation Thiolate_Intermediate Thiolate Intermediate Knoevenagel_Adduct->Thiolate_Intermediate + Sulfur Final_Product 2-Amino-4,5,6,7-tetrahydro- 1-benzothiophene-3-carboxamide Thiolate_Intermediate->Final_Product Cyclization & Tautomerization

Gewald Reaction for Synthesis.
Determination of pKa (Potentiometric Titration for Sparingly Soluble Compounds)

Due to the low aqueous solubility of many aminothiophene derivatives, a standard potentiometric titration may not be feasible. A common approach involves using co-solvents to increase solubility and then extrapolating to aqueous conditions.[8][9]

Materials:

  • This compound

  • Co-solvent (e.g., methanol, ethanol, or dioxane)

  • Standardized hydrochloric acid (HCl) solution

  • Standardized sodium hydroxide (NaOH) solution

  • pH meter with a suitable electrode

  • Magnetic stirrer

Procedure:

  • Prepare a series of solutions of the compound in different co-solvent/water ratios (e.g., 30:70, 40:60, 50:50, 60:40 v/v).

  • Titrate each solution with the standardized HCl solution to protonate the amino group fully.

  • Back-titrate the resulting solution with the standardized NaOH solution.

  • Record the pH values as a function of the volume of NaOH added.

  • Plot the titration curve (pH vs. volume of NaOH) and determine the half-equivalence point, which corresponds to the apparent pKa (pKa') in that specific co-solvent mixture.

  • Repeat for all co-solvent/water ratios.

  • Extrapolate the pKa' values to 0% co-solvent to estimate the aqueous pKa using methods like the Yasuda-Shedlovsky plot.[9]

Determination of Quantitative Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[10]

Materials:

  • This compound

  • A range of solvents (e.g., water, ethanol, methanol, dichloromethane, acetone)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the solvent.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials until equilibrium is reached (typically 24-72 hours). It is crucial to establish that equilibrium has been achieved by taking measurements at different time points until the concentration plateaus.

  • After equilibration, centrifuge the vials to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method.

  • The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Biological Properties and Signaling Pathways

Derivatives of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene have been reported to possess various biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.[7]

Anti-inflammatory Activity: NRF2 Signaling Pathway

The anti-inflammatory effects of some 2-aminothiophene derivatives are associated with the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[11] Under normal conditions, NRF2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation.[12][13] Upon exposure to activators, such as the studied compound, NRF2 is released from KEAP1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, leading to their transcription.[4][14] This results in the production of antioxidant and anti-inflammatory proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[14][15] The upregulation of these proteins helps to mitigate oxidative stress and reduce the inflammatory response.

NRF2_Pathway Compound 2-Amino-4,5,6,7-tetrahydro- 1-benzothiophene-3-carboxamide KEAP1_NRF2 KEAP1-NRF2 Complex (Cytoplasm) Compound->KEAP1_NRF2 Inhibition of KEAP1 binding NRF2_free NRF2 KEAP1_NRF2->NRF2_free Dissociation Nucleus Nucleus NRF2_free->Nucleus Translocation ARE ARE (Antioxidant Response Element) Gene_Expression Transcription of Cytoprotective Genes ARE->Gene_Expression Activation Proteins Antioxidant & Anti-inflammatory Proteins (e.g., HO-1, NQO1) Gene_Expression->Proteins Translation Inflammation Inflammation & Oxidative Stress Proteins->Inflammation Inhibition Cellular_Protection Cellular Protection Proteins->Cellular_Protection Promotion

NRF2 Anti-inflammatory Signaling Pathway.

Conclusion

This compound is a compound with a well-defined chemical structure and established synthetic route. While specific quantitative data for its pKa and solubility are not widely published, this guide provides detailed, standard experimental protocols for their determination. The known qualitative solubility and the discrepancy in reported melting points suggest that further characterization of the solid-state properties would be beneficial. The compound's implication in the NRF2 signaling pathway highlights its potential as a lead structure for the development of novel anti-inflammatory agents. This technical guide serves as a foundational resource to aid researchers in their exploration and utilization of this promising chemical entity. Further investigation into its other reported biological activities, such as anticonvulsant and anticancer effects, is warranted to fully elucidate its therapeutic potential.

References

physicochemical characteristics of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Introduction

This compound is a heterocyclic organic compound featuring a thiophene ring fused to a cyclohexane ring. As a derivative of the benzothiophene class, it serves as a crucial scaffold and intermediate in the synthesis of a wide array of biologically active molecules.[1] Its structural framework is a key component in the development of novel therapeutic agents, with derivatives showing potential in treating inflammatory diseases, infections, and neurological disorders.[2][3][4] This document provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and its role in relevant biological pathways, tailored for researchers and professionals in the field of drug development.

Physicochemical Properties

The fundamental are summarized below. These properties are essential for understanding its behavior in biological systems and for its application in synthetic chemistry.

PropertyValueReference(s)
CAS Number 4815-28-5[1][3][5][6]
Molecular Formula C₉H₁₂N₂OS[1][3][5][6][7]
Molecular Weight 196.27 g/mol [5][6][7]
Appearance White to light yellow crystalline solid[1]
Melting Point 195-197 °C / 127-131 °C (Conflicting reports exist)[1]
Boiling Point 332.5 ± 42.0 °C (Predicted)[1]
Density 1.337 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in ethanol, dimethylformamide, and dichloromethane[1]
logP 0.4634[7]
Topological Polar Surface Area 97.4 Ų[3][5]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 3[3]

Spectroscopic Data

Structural confirmation of this compound and its derivatives is typically achieved through standard spectroscopic methods. For the related compound, 2-amino-5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, the following spectral data have been reported:

  • Infrared (IR) Spectroscopy: Peaks observed at 3483, 3392, 3333, 3269 (N-H stretching), 2954, 2928 (C-H stretching), 1637 (C=O stretching), and 1596 cm⁻¹.[8]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆): Chemical shifts (δ) at 1.05 (s, 6H, Me₂), 2.28 (s, 2H, CH₂), 2.53 (s, 2H, CH₂), 6.9 (s, 2H, NH₂, D₂O exchangeable), and 7.9 (s, 2H, CONH₂, D₂O exchangeable).[8]

Single-crystal X-ray diffraction has also been used to definitively determine the molecular structure of this class of compounds, confirming the planarity of the thiophene moiety and the conformation of the cyclohexene ring.[8][9]

Experimental Protocols

Synthesis via Gewald Reaction

A primary and versatile method for synthesizing the 2-amino-4,5,6,7-tetrahydro-1-benzothiophene core is the Gewald reaction. This one-pot, multi-component reaction typically involves the condensation of a ketone (cyclohexanone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst like morpholine.[9] The resulting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile intermediate can then be hydrolyzed, for example using concentrated sulfuric acid, to yield the final carboxamide product.[8]

Caption: Workflow for the Gewald synthesis of the title compound.
Purity Analysis by HPLC

The purity of synthesized this compound and its derivatives is critical for their use in research and development. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of these compounds. A typical protocol involves isocratic elution with a suitable mobile phase.[10]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep Dissolve sample in a suitable solvent inject Inject Sample prep->inject separate Isocratic Elution (e.g., Acetonitrile:Water 70:30) through C18 column inject->separate detect UV Detection separate->detect analyze Generate Chromatogram and Integrate Peaks detect->analyze result Determine Purity (%) analyze->result RORgt_Pathway cluster_cell Cell cluster_nucleus Nucleus RORgt RORγt (Nuclear Receptor) DNA DNA (Inflammatory Genes) RORgt->DNA Activates Transcription Gene Transcription DNA->Transcription Inflammation Inflammatory Response Transcription->Inflammation compound_deriv Compound Derivative compound_deriv->RORgt Binds to compound_deriv->RORgt Inhibits

References

An In-depth Technical Guide to 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS: 4815-28-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available data on its synthesis, physicochemical properties, and potential biological activities, presenting it in a structured format for easy reference and utilization in research and development.

Chemical and Physical Properties

This compound is a polysubstituted 2-aminothiophene derivative. Its core structure serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules.

PropertyValueReference
CAS Number 4815-28-5[1]
Molecular Formula C₉H₁₂N₂OS[1]
Molecular Weight 196.27 g/mol [1]
IUPAC Name This compound[1]
Appearance White to light yellow crystalline solid
Melting Point 195-197 °C
Solubility Soluble in common organic solvents such as ethanol, dimethylformamide, and dichloromethane.

Spectral Data

The structural identity of this compound has been confirmed by various spectroscopic techniques.[1]

Spectroscopy Data Highlights
¹H NMR Data available on PubChem, acquired on a Varian CFT-20 instrument.
¹³C NMR Data available on PubChem, sample from Aldrich Chemical Company, Inc.
Infrared (IR) FTIR spectrum available on PubChem, obtained using a KBr wafer.
Mass Spectrometry (MS) GC-MS data available on PubChem (NIST Library), with a top peak at m/z 179.

Synthesis

The primary and most efficient method for the synthesis of this compound is the Gewald three-component reaction . This one-pot synthesis involves the condensation of a ketone (cyclohexanone), an active methylene nitrile (2-cyanoacetamide), and elemental sulfur in the presence of a basic catalyst.[2][3][4]

Experimental Protocol: Gewald Synthesis (Representative)

This protocol is a generalized procedure based on established methodologies for the Gewald reaction to synthesize similar 2-aminothiophenes.

Materials:

  • Cyclohexanone (1.0 equivalent)

  • 2-Cyanoacetamide (1.0 equivalent)

  • Elemental Sulfur (1.1 equivalents)

  • Morpholine or another suitable base (e.g., triethylamine, piperidine) (catalytic to stoichiometric amount)

  • Ethanol or another suitable solvent (e.g., methanol, DMF)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

Procedure:

  • To a solution of cyclohexanone (1.0 eq) and 2-cyanoacetamide (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

  • Add a catalytic amount of morpholine to the mixture.

  • Heat the reaction mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound as a crystalline solid.

Gewald_Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Conditions cluster_process Workup & Purification Cyclohexanone Cyclohexanone Solvent Ethanol Cyanoacetamide 2-Cyanoacetamide Sulfur Elemental Sulfur Base Morpholine (catalyst) Heat Reflux (2-4h) Cooling Cooling & Precipitation Heat->Cooling Reaction Completion Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 2-Amino-4,5,6,7-tetrahydro- 1-benzothiophene-3-carboxamide Recrystallization->Product

Gewald Synthesis Workflow Diagram.
Reaction Mechanism

The mechanism of the Gewald reaction proceeds through a Knoevenagel condensation followed by sulfur addition and subsequent cyclization.[4]

Gewald_Mechanism cluster_start Reactants A Cyclohexanone C Knoevenagel Condensation (Base-catalyzed) A->C B 2-Cyanoacetamide B->C S Sulfur E Sulfur Addition S->E D α,β-Unsaturated Nitrile Intermediate C->D D->E F Thiolate Intermediate E->F G Intramolecular Cyclization & Tautomerization F->G H Final Product G->H

Simplified Mechanism of the Gewald Reaction.

Biological Activity and Potential Applications

While extensive biological data for this compound itself is limited in publicly available literature, its derivatives have shown promising activity in several therapeutic areas. This suggests that the core molecule is a valuable pharmacophore.

Anti-inflammatory Activity

Derivatives of this compound have been investigated for their anti-inflammatory properties. The primary in vitro assay for this activity involves the use of lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay (Representative)

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. After a pre-incubation period (e.g., 1 hour), the cells are stimulated with LPS (e.g., 1 µg/mL).

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.

  • Cytotoxicity Assay: A concurrent cytotoxicity assay (e.g., MTT assay) is performed to ensure that the observed NO inhibition is not due to cell death.

Anticancer Activity

The 2-aminothiophene scaffold is present in numerous compounds with reported anticancer activity. Derivatives are often evaluated for their cytotoxic effects against various cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay (Representative)

  • Cell Culture: A human cancer cell line (e.g., Hep3B, a liver cancer cell line) is cultured in an appropriate medium and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of around 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Anticonvulsant Activity

The tetrahydrobenzothiophene core is also explored for its potential in developing anticonvulsant agents. Preclinical screening for anticonvulsant activity is typically performed using in vivo models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests in rodents.

Experimental Protocol: In Vivo Anticonvulsant Screening (MES and PTZ Tests - Representative)

  • Animals: Male albino mice or rats are used.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin for MES, diazepam for PTZ) are included.

  • Maximal Electroshock (MES) Test:

    • At the time of peak effect after drug administration, an electrical stimulus is delivered via corneal or ear electrodes.

    • The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

    • Protection is defined as the absence of the tonic hind limb extension.

  • Pentylenetetrazole (PTZ) Test:

    • At the time of peak effect, a convulsant dose of PTZ is administered subcutaneously (s.c.).

    • The animals are observed for a set period (e.g., 30 minutes) for the onset of clonic and/or tonic seizures.

    • The latency to the first seizure and the percentage of animals protected from seizures are recorded.

Bioactivity_Screening_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Compound 2-Amino-4,5,6,7-tetrahydro- 1-benzothiophene-3-carboxamide (and its derivatives) AntiInflammatory Anti-inflammatory (RAW 264.7 cells, NO inhibition) Compound->AntiInflammatory Anticancer Anticancer (e.g., Hep3B cells, MTT assay) Compound->Anticancer Anticonvulsant Anticonvulsant (Rodent models, MES & PTZ tests) Compound->Anticonvulsant

General Workflow for Biological Activity Screening.

Conclusion

This compound is a readily accessible heterocyclic compound with a promising profile as a scaffold in drug discovery. The well-established Gewald synthesis allows for its efficient production and the generation of diverse libraries of derivatives. While the biological activity of the core compound itself is not extensively documented, the significant anti-inflammatory, anticancer, and anticonvulsant activities reported for its analogs underscore its importance and potential for further investigation and development in medicinal chemistry. This guide provides a foundational resource for researchers to build upon in their exploration of this valuable chemical entity.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, a key heterocyclic scaffold in medicinal chemistry. This document details the analytical techniques and experimental protocols used to confirm its molecular structure and explores its interaction with a significant biological pathway.

Spectroscopic and Crystallographic Data

The definitive structure of this compound has been unequivocally determined by single-crystal X-ray diffraction. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide complementary data to confirm the molecular structure and functional groups present.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most precise three-dimensional arrangement of atoms in the crystalline state. The crystallographic data for this compound is summarized below.

ParameterValue
Molecular FormulaC₉H₁₂N₂OS
Molecular Weight196.27 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a6.1105(19) Å
b15.977(5) Å
c18.575(6) Å
Volume1813.5(10) ų
Z4
Density (calculated)1.366 Mg/m³

Table 1: Crystallographic Data for this compound.[1]

Spectroscopic Data

While a complete set of spectral data for the title compound is not publicly available, data from closely related derivatives provide expected characteristic signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons of the tetrahydrothiophene ring and the amino and carboxamide groups. The aliphatic protons on the cyclohexane ring typically appear as multiplets in the upfield region. The protons of the amino group and the carboxamide group will appear as broad singlets, and their chemical shifts can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the nine carbon atoms in the molecule. The carbonyl carbon of the carboxamide will be observed at the downfield end of the spectrum. The carbons of the thiophene ring will have characteristic chemical shifts, and the aliphatic carbons of the cyclohexane ring will appear in the upfield region.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present. Key expected vibrations include N-H stretching for the primary amine and amide, C=O stretching for the amide, and C-S stretching for the thiophene ring.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (196.27 g/mol ).[2] Fragmentation patterns can provide further structural information.

Experimental Protocols

The following sections detail the methodologies for the synthesis and structural characterization of this compound.

Synthesis: Gewald Reaction

This compound is synthesized via the Gewald reaction, a multicomponent reaction that is highly efficient for the preparation of 2-aminothiophenes.[3]

Materials:

  • Cyclohexanone

  • Cyanoacetamide

  • Elemental Sulfur

  • Morpholine (or other suitable base)

  • Ethanol (solvent)

Procedure:

  • A mixture of cyclohexanone (1 equivalent), cyanoacetamide (1 equivalent), and elemental sulfur (1.1 equivalents) is suspended in ethanol.

  • Morpholine (0.5 equivalents) is added dropwise to the stirred suspension at room temperature.

  • The reaction mixture is then heated to reflux and stirred for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford pure this compound.

Gewald_Reaction Reactants Cyclohexanone + Cyanoacetamide + Sulfur Reaction_Vessel Reflux Reactants->Reaction_Vessel 1. Base Morpholine Base->Reaction_Vessel 2. Solvent Ethanol Solvent->Reaction_Vessel 3. Product 2-Amino-4,5,6,7-tetrahydro- 1-benzothiophene-3-carboxamide Reaction_Vessel->Product 4. Cool & Purify

Gewald synthesis workflow.
X-ray Crystallography

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in a suitable solvent system.

Data Collection:

  • A suitable crystal is mounted on a goniometer head.

  • Data is collected on a CCD area detector diffractometer using graphite-monochromated MoKα radiation (λ = 0.71073 Å).

  • The crystal is kept at a constant temperature (e.g., 293 K) during data collection.

  • A series of frames are collected with different ω and φ angles.

Structure Solution and Refinement:

  • The collected frames are integrated, and the data is corrected for Lorentz and polarization effects.

  • The structure is solved by direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

NMR Spectroscopy

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Data Acquisition:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer.

  • The spectra are referenced to the residual solvent peak.

  • Standard pulse sequences are used for acquiring 1D spectra. 2D correlation experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the assignment of signals.

Infrared (IR) Spectroscopy

Sample Preparation: The solid sample is finely ground and mixed with potassium bromide (KBr) powder. The mixture is then pressed into a thin pellet.

Data Acquisition:

  • The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • The spectrum is recorded over a range of 4000-400 cm⁻¹.

  • A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition:

  • The sample solution is introduced into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • The mass spectrum is recorded in positive ion mode.

  • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

Biological Significance: NRF2 Signaling Pathway

Derivatives of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene have been identified as activators of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[4][5] NRF2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, NRF2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which targets NRF2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, or through the action of NRF2 activators, the Keap1-NRF2 interaction is disrupted. This allows NRF2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. This leads to an enhanced cellular defense against oxidative stress and inflammation.

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene derivatives can act as non-electrophilic NRF2 activators by disrupting the Keap1-NRF2 protein-protein interaction.[4]

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 NRF2_c NRF2 Keap1->NRF2_c Binds Ub Ubiquitin NRF2_c->Ub Ubiquitination NRF2_n NRF2 NRF2_c->NRF2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation Compound 2-Amino-4,5,6,7-tetrahydro- 1-benzothiophene-3-carboxamide (Derivative) Compound->Keap1 Inhibits Interaction ARE ARE (Antioxidant Response Element) NRF2_n->ARE Binds Genes Antioxidant & Cytoprotective Gene Expression ARE->Genes Activates

NRF2 signaling pathway activation.

References

A Technical Guide to the Spectroscopic Analysis of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential spectroscopic techniques for the structural elucidation and characterization of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1][2] The following sections detail the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with standardized experimental protocols and a general workflow for analysis.

Compound Properties
PropertyValueSource
IUPAC Name This compound[3]
CAS Number 4815-28-5[3]
Molecular Formula C₉H₁₂N₂OS[3][4]
Molecular Weight 196.27 g/mol [3][4]
Exact Mass 196.06703418 Da[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve amides and to allow for the observation of exchangeable N-H protons.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at δ 2.50 ppm) as an internal standard.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 1.65 - 1.75Multiplet4HCH₂ -5, CH₂ -6
~ 2.40 - 2.55Multiplet2HCH₂ -7
~ 2.60 - 2.70Multiplet2HCH₂ -4
~ 6.80Broad Singlet2H-NH₂ (Amine)
~ 7.10Broad Singlet2H-CONH₂ (Amide)

Note: The chemical shifts of the N-H protons are approximate and can vary with concentration and temperature. They are also D₂O exchangeable.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Data Acquisition: Acquire the spectrum on the same spectrometer. A standard proton-decoupled ¹³C experiment is performed to obtain singlets for all unique carbon atoms. A longer acquisition time and more scans (e.g., 1024 or more) are typically required.

  • Data Processing: Process the FID similarly to the ¹H spectrum. Calibrate the chemical shift scale using the solvent peak (DMSO-d₆ at δ 39.52 ppm).

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~ 22.0 - 23.0C -5, C -6
~ 25.0 - 26.0C -4, C -7
~ 110.0C -3
~ 125.0C -3a
~ 130.0C -7a
~ 160.0C -2
~ 168.0C =O (Amide)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol:

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal (e.g., diamond) of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact. This method requires minimal sample preparation.

  • Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the IR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum should be collected first.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Stretch (Asymmetric)Primary Amine (-NH₂)
3350 - 3200N-H Stretch (Symmetric)Primary Amine (-NH₂)
3300 - 3150N-H StretchAmide (-CONH₂)
2930 - 2850C-H StretchAliphatic (CH₂)
~ 1650C=O Stretch (Amide I)Carbonyl
~ 1620N-H BendPrimary Amine / Amide (Amide II)

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a molecule by measuring its mass-to-charge ratio (m/z).

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Data Acquisition: Introduce the sample solution into the mass spectrometer via an ionization source, such as Electrospray Ionization (ESI). ESI is a soft ionization technique that is well-suited for polar molecules and typically produces the protonated molecular ion [M+H]⁺. Acquire the spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.

Expected Mass Spectrometry Data:

m/z ValueIon SpeciesNotes
197.0743[M+H]⁺The protonated molecular ion. This is the expected base peak in an ESI-MS spectrum.
196.0670[M]⁺The molecular ion (less common in ESI).

The calculated exact mass of the [M+H]⁺ ion (C₉H₁₃N₂OS⁺) is 197.0743. Observation of this peak via HRMS would provide strong confirmation of the compound's elemental composition.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Analysis & Confirmation cluster_result Phase 4: Conclusion Sample Sample of 2-Amino-4,5,6,7-tetrahydro- 1-benzothiophene-3-carboxamide Prep Sample Preparation (Dissolving, Pelletizing) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Processing Data Processing (FT, Baseline Correction) NMR->Processing IR->Processing MS->Processing Interpretation Spectral Interpretation (Peak Assignment) Processing->Interpretation Confirmation Structure Confirmation Interpretation->Confirmation

Caption: Workflow for Spectroscopic Characterization.

References

The Pharmacological Potential of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide core is a privileged scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. This technical guide provides a comprehensive overview of the current research, focusing on the anticancer, antimicrobial, and anti-inflammatory properties of these compounds. Detailed experimental protocols, quantitative biological data, and visual representations of key mechanisms and workflows are presented to facilitate further research and development in this promising area.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated notable potential as anticancer agents, acting through various mechanisms, including kinase inhibition, tubulin polymerization disruption, and topoisomerase inhibition.

Kinase Inhibition

Certain derivatives have been identified as potent inhibitors of Pim-1 kinase and c-Met kinase, both of which are crucial in cancer cell proliferation and survival.

Table 1: Pim-1 Kinase Inhibitory Activity of Selected Derivatives

CompoundModificationIC50 (µM)Reference
TP-3654 Pyrazolo[1,5-a]pyrimidine core0.045 (Ki)[1]
SGI-1776 Imidazo[1,2-b]pyridazine core-[1]
Compound 4c Aromatic O-alkyl pyridine0.110[2]
Compound 4f Aromatic O-alkyl pyridine0.095[2]

Table 2: c-Met Kinase Inhibitory Activity of Selected Derivatives

CompoundModificationIC50 (µM)Reference
Compound 5 Thiophene carboxamide0.59 (VEGFR-2)[3]
Compound 21 Thiophene carboxamide1.29 (VEGFR-2)[3]
Tubulin Polymerization Inhibition

Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several derivatives of this scaffold have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Table 3: Tubulin Polymerization Inhibitory Activity of Selected Derivatives

CompoundModificationIC50 (µM)Reference
Compound 4c Not specified17 ± 0.3[4]
Compound 25a Electron-donating groups2.1 ± 0.12[5]
Compound 16a 7-hydroxy-2H-chromen-2-one2.4[5]
Compound 7a Not specified1.6[5]
Compound 7f 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide2.04[6]
Topoisomerase Inhibition

Some fused heterocyclic derivatives, such as 5,6,7,8-tetrahydrobenzo[2][7]thieno[2,3-d]pyrimidines, have been identified as dual inhibitors of topoisomerase I and II, enzymes essential for DNA replication and repair.

Table 4: Cytotoxic Activity of Topoisomerase Inhibitors against MCF-7 Cells

CompoundModificationIC50 (µM)Reference
7b 4-substituted 5,6,7,8-tetrahydrobenzo[2][7]thieno[2,3-d]pyrimidine8.80 ± 0.08[8]
7t 4-substituted 5,6,7,8-tetrahydrobenzo[2][7]thieno[2,3-d]pyrimidine7.45 ± 0.26[8]
Camptothecin (Standard)-[8]
Etoposide (Standard)-[8]

Antimicrobial Activity

The global challenge of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. This compound derivatives have shown promising activity against a range of pathogenic microbes.

Table 5: Antibacterial Activity of Selected Derivatives (MIC in µM)

CompoundE. coliP. aeruginosaSalmonellaS. aureusReference
3b 1.111.000.541.11[9]
7a-c 40.0-86.9 (% inhibition)40.0-86.9 (% inhibition)-40.0-86.9 (% inhibition)[10]
3a-c 20.0-78.3 (% inhibition)20.0-78.3 (% inhibition)-20.0-78.3 (% inhibition)[10]

Table 6: Antifungal Activity of a Series of 2-amino-N'-[substituted]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazides (MIC in µg/mL)

CompoundC. albicansA. flavusA. nigerReference
2(a-i) Significant ActivitySignificant ActivitySignificant Activity[11]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. A key mechanism of anti-inflammatory action for these derivatives involves the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a master regulator of the antioxidant response.

NRF2 Activation

Certain tetrahydrobenzothiophene derivatives act as non-electrophilic NRF2 activators. They disrupt the interaction between NRF2 and its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1). This leads to the stabilization and nuclear translocation of NRF2, which in turn upregulates the expression of antioxidant and anti-inflammatory genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[12][13][14] This ultimately leads to the downregulation of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[12][15]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell viability and the cytotoxic potential of the synthesized derivatives.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HepG-2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of the derivatives against various bacterial and fungal strains.

Materials:

  • 96-well microtiter plates

  • Bacterial and fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agents (positive controls)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microbial strain (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

NRF2 Activation Assay (NQO1 Induction Assay)

This assay measures the induction of NQO1, a downstream target of NRF2, as an indicator of NRF2 activation.

Materials:

  • Hepa1c1c7 cells

  • Alpha-MEM medium

  • Test compounds

  • Lysis buffer

  • Reaction mixture (Tris-HCl, Tween 20, FAD, glucose-6-phosphate, NADP+, glucose-6-phosphate dehydrogenase, menadione, MTT)

Procedure:

  • Plate Hepa1c1c7 cells in 96-well plates and allow them to attach.

  • Treat the cells with various concentrations of the test compounds for 48 hours.

  • Lyse the cells and measure the protein concentration.

  • Add the cell lysate to the reaction mixture.

  • Measure the rate of MTT reduction by NQO1 at 610 nm.

  • Calculate the fold induction of NQO1 activity relative to vehicle-treated cells.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of compounds to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99%)

  • General tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Glycerol

  • Test compounds

  • A spectrophotometer with temperature control

Procedure:

  • Prepare a reaction mixture containing tubulin, general tubulin buffer, and GTP on ice.

  • Add the test compound or vehicle control to the reaction mixture.

  • Transfer the reaction mixture to a pre-warmed 96-well plate at 37°C.

  • Monitor the change in absorbance at 340 nm over time (typically 60 minutes) in a spectrophotometer set to 37°C.

  • The rate of increase in absorbance is proportional to the rate of tubulin polymerization. Calculate the IC50 value for inhibition of polymerization.

Pim-1 Kinase Inhibition Assay

This assay determines the inhibitory activity of compounds against Pim-1 kinase.

Materials:

  • Recombinant Pim-1 kinase

  • Pim-1 substrate peptide

  • ATP

  • Kinase buffer

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (or similar)

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, add the test compound, Pim-1 kinase, and the substrate peptide.

  • Initiate the kinase reaction by adding ATP and incubate at room temperature.

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • The luminescent signal is proportional to the kinase activity. Calculate the IC50 value for Pim-1 inhibition.

Signaling Pathways and Experimental Workflows

Visualizations of key signaling pathways and experimental workflows provide a clear understanding of the mechanisms of action and methodologies.

G cluster_0 Cellular Stress / Compound cluster_1 Cytoplasm cluster_2 Nucleus stress Oxidative Stress or Tetrahydrobenzothiophene Derivative KEAP1 KEAP1 stress->KEAP1 inactivates NRF2 NRF2 KEAP1->NRF2 sequesters Ub Ubiquitin KEAP1->Ub Proteasome Proteasomal Degradation NRF2->Proteasome degradation NRF2_nuc NRF2 NRF2->NRF2_nuc translocates to Ub->NRF2 ARE ARE (Antioxidant Response Element) NRF2_nuc->ARE binds to HO1 HO-1 ARE->HO1 induces expression NQO1 NQO1 ARE->NQO1 induces expression Anti_inflam Anti-inflammatory Genes ARE->Anti_inflam induces expression Response Cytoprotective Response (Reduced Inflammation) HO1->Response NQO1->Response Anti_inflam->Response

Caption: NRF2-KEAP1 Signaling Pathway Activation.

G start Start: Seed Cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with Test Compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Experimental Workflow for MTT Cytotoxicity Assay.

G cluster_0 Upstream Signaling cluster_1 Gene Transcription cluster_2 Downstream Effects Cytokines Cytokines / Growth Factors (e.g., ILs, Interferons) Receptor Cell Surface Receptors Cytokines->Receptor JAK JAKs Receptor->JAK activate STAT STATs (STAT3, STAT5) JAK->STAT phosphorylate STAT_dimer STAT Dimer STAT->STAT_dimer dimerize Nucleus Nucleus STAT_dimer->Nucleus translocate PIM1_gene Pim-1 Gene Promoter PIM1_mRNA Pim-1 mRNA PIM1_gene->PIM1_mRNA transcription PIM1_protein Pim-1 Kinase PIM1_mRNA->PIM1_protein translation BAD BAD (pro-apoptotic) PIM1_protein->BAD phosphorylates (inactivates) p21 p21 (cell cycle inhibitor) PIM1_protein->p21 phosphorylates (inhibits) cMyc c-Myc (transcription factor) PIM1_protein->cMyc phosphorylates (activates) Apoptosis Apoptosis Inhibition BAD->Apoptosis CellCycle Cell Cycle Progression p21->CellCycle Proliferation Cell Proliferation cMyc->Proliferation Inhibitor Tetrahydrobenzothiophene Derivative (Pim-1 Inhibitor) Inhibitor->PIM1_protein inhibits

Caption: Pim-1 Kinase Signaling Pathway and Inhibition.

Conclusion

The this compound scaffold represents a highly versatile and promising starting point for the development of new therapeutic agents. The derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The mechanisms of action are varied and target key pathological pathways. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of compounds. Further structure-activity relationship (SAR) studies are warranted to optimize the potency, selectivity, and pharmacokinetic properties of these derivatives, paving the way for future clinical candidates.

References

An In-depth Technical Guide to 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. The document details its discovery and historical context, focusing on the seminal Gewald reaction for its synthesis. Detailed experimental protocols for its preparation and characterization are provided. Furthermore, this guide explores the compound's biological activities, particularly its roles as an anti-inflammatory agent and a modulator of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt). Key signaling pathways are visualized, and quantitative data from relevant studies are summarized to facilitate further research and development.

Discovery and History

The discovery of this compound is intrinsically linked to the development of the Gewald reaction , a versatile and efficient method for the synthesis of polysubstituted 2-aminothiophenes. First reported by German chemist Karl Gewald in 1966, this one-pot, three-component reaction involves the condensation of a ketone or aldehyde, an α-cyanoester or other activated nitrile, and elemental sulfur in the presence of a base.[1]

While the broader class of 2-aminothiophenes was accessible through this method, the specific synthesis of the 3-carboxamide derivative from its corresponding 3-carbonitrile precursor, 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, represents a subsequent and crucial development. The 3-carbonitrile is a direct product of the Gewald reaction using cyclohexanone, malononitrile, and sulfur. The subsequent hydrolysis of the nitrile group to a carboxamide provides the title compound. This two-step sequence, starting with the Gewald reaction, remains the most common and practical approach to its synthesis.

The core 2-aminothiophene scaffold has garnered considerable attention for its presence in a variety of biologically active compounds.[2] This has spurred extensive research into derivatives of this heterocyclic system, including this compound, for a range of therapeutic applications.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in two main stages: the Gewald synthesis of the 3-carbonitrile intermediate, followed by its hydrolysis to the final carboxamide.

Stage 1: Synthesis of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (Gewald Reaction)

This stage employs the classical Gewald three-component reaction.

Experimental Protocol:

  • Reaction Setup: To a solution of cyclohexanone (1.0 eq) and malononitrile (1.0 eq) in a suitable solvent such as ethanol or methanol, add elemental sulfur (1.1 eq).

  • Base Addition: A basic catalyst, typically a secondary amine like morpholine or diethylamine (0.1-0.5 eq), is added dropwise to the stirred mixture. The reaction is often exothermic and may require cooling in an ice bath.

  • Reaction Progression: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60°C) for a period ranging from 1 to several hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration. The solid is washed with cold ethanol or water to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield beige or light yellow crystals of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile.[3]

Logical Workflow for the Gewald Reaction:

Gewald_Reaction_Workflow Reactants Cyclohexanone + Malononitrile + Sulfur Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Solvent_Base Ethanol/Methanol + Morpholine/Diethylamine Solvent_Base->Reaction_Mixture Stirring_Heating Stirring at RT or 50-60°C (1-3 hours) Reaction_Mixture->Stirring_Heating Precipitation Product Precipitation Stirring_Heating->Precipitation Filtration Filtration and Washing Precipitation->Filtration Crude_Product Crude 2-Amino-4,5,6,7-tetrahydro- 1-benzothiophene-3-carbonitrile Filtration->Crude_Product Recrystallization Recrystallization (Ethanol) Crude_Product->Recrystallization Pure_Product Pure 2-Amino-4,5,6,7-tetrahydro- 1-benzothiophene-3-carbonitrile Recrystallization->Pure_Product

Workflow for the synthesis of the carbonitrile intermediate.
Stage 2: Hydrolysis to this compound

The 3-carbonitrile intermediate is hydrolyzed to the desired 3-carboxamide.

Experimental Protocol:

  • Reaction Setup: 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is added portion-wise to concentrated sulfuric acid at 0°C with stirring.[4]

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 5 hours).[4]

  • Work-up and Isolation: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the product.

  • Neutralization and Filtration: The acidic solution is neutralized with an aqueous solution of a base, such as sodium carbonate or ammonia, until a basic pH is reached. The precipitated solid is collected by filtration and washed with water.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent like ethanol to yield a crystalline solid.

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and spectroscopic data for this compound and its carbonitrile precursor.

Property2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrileThis compound
Molecular Formula C₉H₁₀N₂SC₉H₁₂N₂OS
Molecular Weight 178.26 g/mol [5]196.27 g/mol [6]
CAS Number 4815-30-94815-28-5[6]
Appearance Beige to light yellow crystalline solid[3]White to light yellow crystalline solid
Melting Point 181-182 °C[3]195-197 °C
IR (cm⁻¹) ~3339, 3190 (NH₂), ~2213 (C≡N), ~1623 (C=C)[4]~3400-3100 (NH₂, CONH₂), ~1640 (C=O)
¹H NMR (DMSO-d₆, δ ppm) ~8.30 (s, 2H, NH₂), ~2.50 (m, 4H, CH₂), ~1.70 (m, 4H, CH₂)[4]~7.0 (br s, 2H, NH₂), ~6.5 (br s, 2H, CONH₂), ~2.5 (m, 4H, CH₂), ~1.7 (m, 4H, CH₂)

Note: Spectroscopic data are approximate and can vary based on the solvent and instrument used.

Biological Activities and Mechanisms of Action

Derivatives of the 2-aminothiophene scaffold, including the title compound, have demonstrated a range of biological activities. The primary areas of investigation include their anti-inflammatory effects and their role as nuclear receptor modulators.

Anti-inflammatory Activity

2-Aminothiophene derivatives have been reported to possess significant anti-inflammatory properties.[7] One of the key mechanisms underlying this activity is the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[8] NRF2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, NRF2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and degradation. Upon activation by inducers, NRF2 is released from KEAP1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of target genes. This pathway can negatively regulate the pro-inflammatory NF-κB signaling pathway.[8]

NRF2 Activation Pathway:

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1_NRF2 KEAP1-NRF2 Complex Ub Ubiquitination KEAP1_NRF2->Ub Constitutive NRF2_free NRF2 KEAP1_NRF2->NRF2_free Dissociation Proteasome Proteasomal Degradation Ub->Proteasome Constitutive NRF2_nuc NRF2 NRF2_free->NRF2_nuc Translocation Inducer 2-Aminothiophene Derivative Inducer->KEAP1_NRF2 Inhibition ARE Antioxidant Response Element (ARE) NRF2_nuc->ARE Binding Transcription Gene Transcription ARE->Transcription Cytoprotective_Proteins Cytoprotective and Anti-inflammatory Proteins Transcription->Cytoprotective_Proteins

NRF2 activation by 2-aminothiophene derivatives.
Modulation of RORγt

Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) is a nuclear receptor that acts as a key transcription factor for the differentiation of T helper 17 (Th17) cells.[9][10] Th17 cells are crucial for host defense against certain pathogens but are also implicated in the pathogenesis of various autoimmune and inflammatory diseases due to their production of pro-inflammatory cytokines like IL-17A.[11] Consequently, RORγt has emerged as a significant drug target for these conditions.

Derivatives of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene have been identified as potent modulators of RORγt. They can act as inverse agonists, binding to the ligand-binding domain of RORγt and inhibiting its transcriptional activity. This leads to a reduction in the expression of RORγt target genes, including IL-17A, thereby suppressing the pro-inflammatory Th17 pathway.[10]

RORγt Signaling Pathway in Th17 Differentiation:

RORgt_Pathway Cytokines TGF-β + IL-6 / IL-23 Naive_T_Cell Naive CD4+ T Cell Cytokines->Naive_T_Cell STAT3 STAT3 Phosphorylation Naive_T_Cell->STAT3 RORgt_Expression RORγt Expression STAT3->RORgt_Expression Th17_Cell Th17 Cell RORgt_Expression->Th17_Cell RORgt_Activity RORγt Transcriptional Activity Th17_Cell->RORgt_Activity IL17_Production IL-17A Production RORgt_Activity->IL17_Production Inflammation Inflammation IL17_Production->Inflammation Inhibitor 2-Aminothiophene Derivative (Inverse Agonist) Inhibitor->RORgt_Activity Inhibition

Inhibition of the RORγt pathway by 2-aminothiophene derivatives.

Summary of Quantitative Biological Data

The following table presents a summary of quantitative data for the anti-inflammatory activity of selected 2-aminothiophene analogs.

CompoundAssayCell LineIC₅₀ (µM)Reference
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl esterAnti-inflammatory-121.47[7]
Analog 2Anti-inflammatory-412[7]
Analog 3Anti-inflammatory-323[7]
Analog 4Anti-inflammatory-348[7]
Analog 5Anti-inflammatory-422[7]
Analog 6Anti-inflammatory-396[7]

Note: The specific structures of "Analog 2-6" can be found in the cited reference.

Conclusion and Future Perspectives

This compound and its related derivatives represent a privileged scaffold in medicinal chemistry. The efficiency of the Gewald reaction for the synthesis of the core structure, coupled with the potential for diverse functionalization, makes this class of compounds highly attractive for drug discovery programs. The demonstrated anti-inflammatory activity, mediated through pathways such as NRF2 activation, and the modulation of key therapeutic targets like RORγt, highlight their potential for the development of novel treatments for a range of inflammatory and autoimmune disorders. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to validate the therapeutic potential of these promising compounds.

References

An In-Depth Technical Guide to 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, a pivotal chemical intermediate in the synthesis of a wide array of biologically active compounds. This document details its synthesis, physicochemical properties, and its significant role as a scaffold in the development of novel therapeutics, with a particular focus on Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) modulators. Detailed experimental protocols for its synthesis and subsequent elaboration are provided, alongside tabulated quantitative data for clarity and comparative analysis. Furthermore, this guide includes visualizations of key biological pathways and experimental workflows, rendered in the DOT language, to facilitate a deeper understanding of its application in drug discovery.

Introduction

This compound is a heterocyclic compound belonging to the class of 2-aminothiophenes. The inherent reactivity of the 2-aminothiophene scaffold, characterized by the presence of an enamine-like system, makes it a versatile building block in organic synthesis. Its utility is particularly pronounced in medicinal chemistry, where it serves as a key intermediate for the synthesis of compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] This guide will focus on its synthesis via the Gewald reaction, its chemical properties, and its application in the development of RORγt modulators for the treatment of autoimmune diseases.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₁₂N₂OS[2]
Molecular Weight 196.27 g/mol [2]
Appearance White to light yellow crystalline solid[3]
Melting Point 127-131 °C[3]
Solubility Soluble in ethanol, dimethylformamide, and dichloromethane[3]
CAS Number 4815-28-5[2]

Synthesis of the Core Intermediate

The most common and efficient method for the synthesis of 2-aminothiophenes is the Gewald reaction, a one-pot multicomponent reaction.[4] The synthesis of this compound is typically achieved in a two-step sequence starting from the readily available 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This procedure is based on the well-established Gewald reaction conditions.[4]

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine (or another suitable base like diethylamine)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of cyclohexanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) is suspended in ethanol (50 mL).

  • Morpholine (0.1 mol) is added dropwise to the stirred suspension at room temperature.

  • The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford pure 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Experimental Protocol: Hydrolysis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile to this compound

The hydrolysis of the nitrile to the corresponding carboxamide can be achieved under acidic or basic conditions.[5][6] An acidic hydrolysis protocol is provided below.

Materials:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • Concentrated Sulfuric Acid

  • Ice

  • Saturated Sodium Bicarbonate solution

Procedure:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (0.05 mol) is added portion-wise to ice-cold concentrated sulfuric acid (25 mL) with stirring, ensuring the temperature is maintained below 10 °C.

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the hydrolysis should be monitored by TLC.

  • Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration and washed with cold water.

  • The crude product is then neutralized with a saturated solution of sodium bicarbonate, filtered, washed with water, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol) yields the pure this compound.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on analysis of closely related structures and general principles of spectroscopy.

Spectroscopic Data Expected Values
¹H NMR (CDCl₃, δ in ppm) 1.70-1.90 (m, 4H, CH₂-CH₂), 2.50-2.70 (m, 4H, CH₂-C=), 5.50-6.00 (br s, 2H, NH₂), 7.00-7.50 (br s, 2H, CONH₂)
¹³C NMR (CDCl₃, δ in ppm) 22-26 (4C, CH₂), 110-115 (C-3), 125-130 (C-3a), 145-150 (C-7a), 160-165 (C-2), 168-172 (C=O)
IR (KBr, cm⁻¹) 3400-3200 (N-H stretching), 2950-2850 (C-H stretching), 1650-1630 (C=O stretching, Amide I), 1620-1590 (N-H bending, Amide II)
Mass Spectrum (m/z) 196 (M⁺)

Role as a Chemical Intermediate in Drug Discovery: Synthesis of RORγt Modulators

This compound is a valuable precursor for the synthesis of RORγt modulators. RORγt is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells, which are implicated in the pathogenesis of various autoimmune diseases.[3][7][8][9][10] Inverse agonists of RORγt can suppress the production of pro-inflammatory cytokines like IL-17 and are therefore attractive therapeutic targets.

Experimental Protocol: Synthesis of a RORγt Inverse Agonist

The following is a representative protocol for the synthesis of a RORγt inverse agonist via amide bond formation, based on procedures described in the literature.[11][12][13]

Materials:

  • This compound

  • A suitable carboxylic acid (e.g., 3-chloro-4-cyanobenzoic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

Procedure:

  • To a solution of this compound (1.0 mmol) and the selected carboxylic acid (1.1 mmol) in anhydrous DMF (10 mL), HATU (1.2 mmol) and DIPEA (3.0 mmol) are added at room temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours, with progress monitored by TLC.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired RORγt inverse agonist.

Biological Signaling Pathway

The development of Th17 cells from naïve T cells is a complex process initiated by the cytokines TGF-β and IL-6.[7][8][9][10] This signaling cascade culminates in the expression of the master transcriptional regulator RORγt, which in turn drives the expression of pro-inflammatory cytokines such as IL-17.

RORgt_Signaling_Pathway RORγt Signaling Pathway in Th17 Differentiation TGFB TGF-β NaiveTCell Naïve T Cell TGFB->NaiveTCell Activates IL6 IL-6 IL6->NaiveTCell Activates STAT3 STAT3 NaiveTCell->STAT3 Induces Phosphorylation RORgt RORγt STAT3->RORgt Induces Expression Th17Cell Th17 Cell RORgt->Th17Cell Drives Differentiation IL17 IL-17 Th17Cell->IL17 Produces Inflammation Inflammation IL17->Inflammation Promotes

Caption: RORγt signaling pathway in Th17 cell differentiation.

Experimental Workflow

The discovery of novel RORγt modulators often follows a structured workflow, beginning with computational screening and progressing through in vitro and in vivo validation.

Drug_Discovery_Workflow RORγt Modulator Discovery Workflow InSilico In Silico Screening (Virtual Screening, Docking) HitID Hit Identification InSilico->HitID Synthesis Chemical Synthesis of Hits (from core intermediate) HitID->Synthesis InVitro In Vitro Assays (Binding, Reporter Gene) Synthesis->InVitro LeadOpt Lead Optimization (SAR Studies) InVitro->LeadOpt LeadOpt->Synthesis InVivo In Vivo Models (Autoimmune Disease Models) LeadOpt->InVivo Preclinical Preclinical Candidate InVivo->Preclinical

Caption: A typical workflow for the discovery of RORγt modulators.

Conclusion

This compound stands out as a highly valuable and versatile chemical intermediate in the field of drug discovery. Its straightforward synthesis via the Gewald reaction and the reactivity of its functional groups allow for the generation of diverse libraries of compounds with significant therapeutic potential. The successful application of this scaffold in the development of potent RORγt modulators highlights its importance in addressing the unmet medical needs in the treatment of autoimmune and inflammatory diseases. This technical guide serves as a foundational resource for researchers and scientists working in this exciting and rapidly evolving area of medicinal chemistry.

References

A Technical Guide to the Solubility Profile of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on reported qualitative solubility and provides a detailed, industry-standard experimental protocol for determining the thermodynamic solubility of this compound in various organic solvents.

Core Concepts in Solubility

Solubility is a critical physicochemical parameter in drug discovery and development. It is defined as the maximum concentration of a solute that can dissolve in a solvent to form a thermodynamically stable solution at a given temperature and pressure. For a pharmaceutical compound such as this compound, solubility in organic solvents is crucial for various stages, including:

  • Synthesis and Purification: Selecting appropriate solvents for reactions and crystallization.

  • Formulation Development: Designing dosage forms and delivery systems.

  • Analytical Method Development: Preparing solutions for analysis by techniques like HPLC and GC.

Solubility Profile of this compound

Currently, there is a lack of peer-reviewed, quantitative solubility data for this compound in a range of organic solvents. However, qualitative information suggests its solubility in common organic solvents.

Table 1: Qualitative Solubility of this compound

Organic SolventSolubility
EthanolSoluble[1]
Dimethylformamide (DMF)Soluble[1]
Dichloromethane (DCM)Soluble[1]

Note: "Soluble" indicates that the compound can be dissolved in these solvents, but the exact concentration at saturation is not specified.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound.[2][3] It is a robust and reliable method that involves equilibrating an excess of the solid compound with the solvent of interest over a period of time.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or thermostatted water bath with shaking capabilities

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial or flask. An excess is necessary to ensure that a saturated solution is formed and that solid material remains after equilibration.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or a shaking water bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. The time required can vary depending on the compound and solvent but is typically 24 to 72 hours. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration in solution does not change over time).

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation:

The solubility data should be presented in a clear and organized manner, as shown in the hypothetical table below.

Table 2: Hypothetical Quantitative Solubility Data for this compound at 25 °C

Organic SolventSolubility (g/L)Solubility (mol/L)
Ethanol[Experimental Value][Calculated Value]
Methanol[Experimental Value][Calculated Value]
Acetone[Experimental Value][Calculated Value]
Acetonitrile[Experimental Value][Calculated Value]
Ethyl Acetate[Experimental Value][Calculated Value]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Solubility_Determination_Workflow A Start: Add Excess Solid Compound and Solvent to Vial B Seal Vial A->B C Equilibration: Shake at Constant Temperature (e.g., 24-72 hours) B->C D Sedimentation: Allow Excess Solid to Settle C->D E Sample Collection: Withdraw Supernatant D->E F Filtration: Remove Undissolved Solids (e.g., 0.22 µm filter) E->F G Quantitative Analysis: (e.g., HPLC) F->G H End: Determine Concentration (Solubility) G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

References

Methodological & Application

Application Note: One-Pot Synthesis of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide from cyclohexanone via the Gewald three-component reaction. This one-pot synthesis method offers an efficient route to obtaining polysubstituted 2-aminothiophenes, which are valuable scaffolds in medicinal chemistry. The protocol details the reaction setup, execution, purification, and characterization of the target compound. Additionally, quantitative data from representative procedures are summarized, and diagrams illustrating the reaction pathway and experimental workflow are provided.

Introduction

Substituted 2-aminothiophenes are a critical class of heterocyclic compounds widely utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. The Gewald reaction, a multi-component condensation, is a powerful and convergent method for preparing these scaffolds.[1][2][3] The reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[4] This document outlines the synthesis of this compound using cyclohexanone, 2-cyanoacetamide, and elemental sulfur. This compound serves as a key building block for more complex molecules with potential biological activities.[5][6][7]

Reaction and Mechanism

The synthesis proceeds via a one-pot, three-component Gewald reaction. The mechanism initiates with a Knoevenagel condensation between cyclohexanone and 2-cyanoacetamide, catalyzed by a base, to form an α,β-unsaturated nitrile intermediate.[4] Subsequently, elemental sulfur adds to the intermediate, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[4]

Quantitative Data Summary

The yield and reaction time of the Gewald reaction are highly dependent on the choice of catalyst, solvent, and temperature. The following table summarizes representative data for the synthesis of 2-aminothiophenes from cyclohexanone under various conditions.

Starting MaterialsCatalyst/Base (mol%)SolventTemp. (°C)TimeYield (%)Reference
Cyclohexanone, Malononitrile, SulfurPiperidinium Borate (20 mol%)EtOH:H₂O (9:1)10025 min96[8]
Cyclohexanone, Ethyl Cyanoacetate, SulfurPiperidinium Borate (20 mol%)EtOH:H₂O (9:1)10025 min96[8]
Cyclohexanone, Cyanoacetamides, SulfurTriethylamine (1 equiv.)EthanolRefluxN/A<20[9]
Ketones, Malononitrile, SulfurNano-ZnO (2.5 mol%)N/A1006 h37-86[3]
Ketones, Nitriles, SulfurTriethylamine/WaterWaterRTN/A75-98[3]

Note: Yields can vary based on the specific active methylene nitrile used. The data provides a general comparison of different catalytic systems and conditions.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound.

Materials and Reagents:

  • Cyclohexanone (Reagent Grade, ≥99%)

  • 2-Cyanoacetamide (Reagent Grade, ≥99%)

  • Sulfur (Powder, Reagent Grade)

  • Morpholine or Piperidine (Reagent Grade, ≥99%)

  • Ethanol (Absolute)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (10 mmol, 1.03 mL), 2-cyanoacetamide (10 mmol, 0.84 g), and elemental sulfur (10 mmol, 0.32 g) in 20 mL of ethanol.

  • Addition of Base: To the stirred suspension, add morpholine (10 mmol, 0.87 mL) as the basic catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form. If precipitation is slow, the flask can be cooled further in an ice bath.

  • Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Purification: Recrystallize the crude solid from hot ethanol or an ethanol-water mixture to obtain the pure this compound as a crystalline solid.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the compound by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.

Expected Product Characteristics:

  • Appearance: White to light yellow crystalline solid.

  • Molecular Formula: C₉H₁₂N₂OS

  • Molecular Weight: 196.27 g/mol

Visualizations

The following diagrams illustrate the chemical reaction pathway and the general experimental workflow.

Reaction_Pathway r1 Cyclohexanone plus1 + r1->plus1 r2 2-Cyanoacetamide plus2 + r2->plus2 r3 Sulfur (S₈) arrow1 Base (e.g., Morpholine) Ethanol, Reflux r3->arrow1 plus1->r2 plus2->r3 p1 arrow1->p1 p1_label 2-Amino-4,5,6,7-tetrahydro-1- benzothiophene-3-carboxamide p1->p1_label

Caption: Chemical synthesis pathway for the Gewald reaction.

Workflow step1 1. Combine Reactants (Cyclohexanone, 2-Cyanoacetamide, Sulfur) in Ethanol step2 2. Add Base (e.g., Morpholine) step1->step2 step3 3. Heat to Reflux (2-4 hours) step2->step3 step4 4. Cool to Room Temperature (Precipitation) step3->step4 step5 5. Isolate Crude Product (Vacuum Filtration) step4->step5 step6 6. Purify by Recrystallization (from Ethanol) step5->step6 step7 7. Dry and Characterize (MP, NMR, IR, MS) step6->step7

Caption: Experimental workflow for the one-pot synthesis.

References

Application Notes and Protocols for Gewald Reaction in 2-Aminothiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gewald reaction is a powerful and versatile multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes. First reported by Karl Gewald in 1961, this one-pot synthesis has become a cornerstone in heterocyclic chemistry.[1] Its enduring popularity stems from its operational simplicity, the ready availability of starting materials, and the use of mild reaction conditions.[2] The resulting 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[3][4] This document provides detailed application notes on the significance of 2-aminothiophene derivatives in drug development and comprehensive protocols for their synthesis via the Gewald reaction.

Significance in Research and Drug Development

Substituted 2-aminothiophenes are crucial intermediates and core structures in the development of novel therapeutics.[3] Their diverse biological activities have led to their investigation in a wide range of therapeutic areas. For instance, derivatives of 2-aminothiophenes have shown promise as inhibitors for the treatment of glioblastoma and have been studied for their potential in treating neurological diseases.[2] The thiophene ring can act as a bioisosteric replacement for a phenyl group, a common motif in many active drugs, which can improve the pharmacological profile of a compound. Furthermore, the 2-amino group provides a convenient handle for further functionalization, allowing for the creation of large libraries of compounds for screening in drug discovery programs.[5]

Reaction Principle: The Gewald Three-Component Reaction

The Gewald reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[6][7] The generally accepted mechanism proceeds through three key steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[8][9]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile. The exact mechanism of this step is complex and may involve polysulfide intermediates.[8]

  • Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, with the sulfur attacking the cyano group. This is followed by tautomerization to yield the final, stable 2-aminothiophene ring.[6][8]

Numerous modifications to the original protocol exist, including the use of different bases, catalysts, solvents, and energy sources like microwave irradiation to improve yields and reduce reaction times.[8]

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various studies on the Gewald synthesis, showcasing the impact of different substrates, conditions, and methodologies on reaction outcomes.

Table 1: Conventional Heating vs. Microwave Irradiation

Carbonyl CompoundActive Methylene NitrileMethodBaseSolventTemperature (°C)TimeYield (%)
CyclohexanoneMalononitrileConventionalPyrrolidineDMF50-47
CyclohexanoneMalononitrileMicrowavePyrrolidineDMF5030 min95
4-NitroacetophenoneEthyl CyanoacetateMicrowave-Ethanol12046 min-

Data sourced from multiple studies, specific yield for 4-nitroacetophenone was not provided in the source.[2][3]

Table 2: Microwave-Assisted Synthesis with Various Substrates

Carbonyl CompoundActive Methylene NitrileBaseSolventTemperature (°C)TimeYield (%)
CyclopentanoneMalononitrilePyrrolidineDMF-30 min70
CyclohexanoneMalononitrilePyrrolidineDMF-30 min79
CycloheptanoneMalononitrilePyrrolidineDMF-30 min91
BenzaldehydeMalononitrilePyrrolidineDMF-30 min78
4-ChlorobenzaldehydeMalononitrilePyrrolidineDMF-30 min74

Reaction conditions: Carbonyl (1 mmol), Malononitrile (1.1 mmol), Sulfur (1.1 mmol), Pyrrolidine (1 mmol), DMF (3 mL), microwave irradiation.[2]

Table 3: Catalytic Gewald Reaction using Piperidinium Borate

Carbonyl CompoundActive Methylene NitrileCatalyst Loading (mol%)Temperature (°C)TimeYield (%)
CyclohexanoneMalononitrile010024 hNo Reaction
CyclohexanoneMalononitrile1010045 min89
CyclohexanoneMalononitrile1510030 min92
CyclohexanoneMalononitrile2010020 min96
CyclohexanoneMalononitrile20703 h84
CyclohexanoneMalononitrile20Room Temp24 hTraces

Reaction conditions: Cyclohexanone (1 equiv), Malononitrile (1 equiv), Sulfur (1 equiv), Piperidinium Borate in Ethanol/Water (9:1).[9]

Mandatory Visualizations

Gewald_Reaction_Mechanism cluster_start Starting Materials cluster_steps Reaction Steps cluster_end Product ketone Ketone/Aldehyde knoevenagel Knoevenagel Condensation ketone->knoevenagel nitrile Active Methylene Nitrile nitrile->knoevenagel sulfur Sulfur (S₈) sulfur_add Sulfur Addition sulfur->sulfur_add base Base base->knoevenagel catalyst intermediate α,β-Unsaturated Nitrile knoevenagel->intermediate intermediate->sulfur_add adduct Sulfur Adduct sulfur_add->adduct cyclization Intramolecular Cyclization adduct->cyclization tautomerization Tautomerization cyclization->tautomerization product 2-Aminothiophene tautomerization->product

Caption: Mechanism of the Gewald Reaction for 2-Aminothiophene Synthesis.

Gewald_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - Carbonyl Compound - Active Methylene Nitrile - Sulfur - Base - Solvent heating Heating (Conventional or Microwave) reagents->heating monitoring Monitor Reaction Progress (TLC) heating->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete precipitation Precipitation/ Extraction cooling->precipitation filtration Filtration precipitation->filtration purification Recrystallization/ Chromatography filtration->purification analysis Structural Confirmation (NMR, IR, MS) purification->analysis screening Biological Screening analysis->screening

Caption: General Workflow for Synthesis and Drug Discovery of 2-Aminothiophenes.

Experimental Protocols

Protocol 1: General Procedure for Gewald Synthesis (Conventional Heating)

This protocol outlines a typical one-pot synthesis using an amine base.[8]

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)

  • Elemental sulfur (1.0 - 1.2 equiv)

  • Amine base (e.g., morpholine, piperidine, or triethylamine) (1.0 - 2.0 equiv)

  • Solvent (e.g., ethanol, methanol, or DMF)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add the ketone/aldehyde (1.0 equiv), active methylene nitrile (1.0 equiv), elemental sulfur (1.1 equiv), and solvent (e.g., ethanol).

  • Add the amine base (e.g., morpholine, 1.0 equiv) to the mixture.

  • Heat the reaction mixture with stirring at a temperature of 50-70 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-water and stir. Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

  • Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Protocol 2: Microwave-Assisted Gewald Synthesis

This protocol is a generalized procedure based on commonly reported methods for accelerated synthesis.[2][3]

Materials:

  • Appropriate aldehyde or ketone (1.0 mmol)

  • Active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) (1.1 mmol)

  • Elemental sulfur (1.1 mmol)

  • Base (e.g., pyrrolidine, morpholine) (1.0 mmol)

  • Solvent (e.g., DMF, ethanol) (3 mL)

  • Microwave reactor vials (5 mL or appropriate size)

  • Microwave synthesizer

  • Ethyl acetate (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 5 mL microwave reaction vial, add the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).

  • Add the appropriate solvent (3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-48 minutes).[3]

  • Monitor the reaction progress by TLC if possible.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and wash with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system.

  • Confirm the structure of the purified product using spectroscopic methods.

References

Application Notes and Protocols for the Quantification of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of a proposed analytical method for the quantification of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in research and development settings. The described method is based on High-Performance Liquid Chromatography (HPLC) with UV detection, a widely used technique for the analysis of small organic molecules.

Introduction

This compound is a substituted tetrahydrobenzothiophene derivative. Accurate and precise quantification of this compound is essential for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. This document outlines a robust HPLC-UV method for its determination.

Principle of the Method

The method utilizes reversed-phase HPLC to separate the analyte from potential impurities and matrix components. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer. The analyte is detected by its absorbance in the UV region. Quantification is performed using an external standard calibration curve.

Experimental Protocols

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (LC-MS grade)

  • Phosphate buffered saline (PBS) for biological matrix simulations

  • HPLC system with a binary pump, autosampler, and column oven

  • UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Centrifuge

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of Methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of A (0.1% FA in Water) and B (0.1% FA in ACN)
Gradient Program 0-1 min: 10% B, 1-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 15 minutes
  • To 100 µL of the sample (e.g., plasma), add 200 µL of cold Acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the HPLC system.

Data Presentation

The following table summarizes the expected quantitative performance data for the proposed HPLC-UV method.

ParameterExpected Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Visualizations

G Experimental Workflow for Quantification cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL) A->B C Prepare Working Standards (1-100 µg/mL) B->C H Inject Sample/Standard C->H D Sample Collection (e.g., Plasma) E Protein Precipitation D->E F Centrifugation E->F G Evaporation & Reconstitution F->G G->H I Chromatographic Separation (C18 Column) H->I J UV Detection at 254 nm I->J K Peak Integration J->K L Generate Calibration Curve K->L M Quantify Analyte Concentration L->M

Caption: Workflow for HPLC-UV analysis.

G Method Development & Validation Logic cluster_dev Development Phase cluster_val Validation Parameters A Define Analytical Target Profile B Method Development A->B B1 Select Column & Mobile Phase B->B1 C Method Validation C1 Linearity & Range C->C1 C2 Accuracy & Precision C->C2 C3 LOD & LOQ C->C3 C4 Specificity C->C4 C5 Robustness C->C5 D Routine Analysis B2 Optimize Gradient & Flow Rate B1->B2 B3 Optimize Detection Wavelength B2->B3 B3->C C5->D

Caption: Logic flow for method development.

Application Note: HPLC Analysis of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Purity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a heterocyclic compound of interest in pharmaceutical research and development.[1][2] Accurate and reliable determination of its purity is crucial for quality control and to ensure the safety and efficacy of potential drug candidates. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of pharmaceutical compounds and their impurities.[3][4] This application note details a robust reverse-phase HPLC (RP-HPLC) method for the purity analysis of this compound, developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[5][6]

Principle

The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an organic solvent (acetonitrile) and an aqueous buffer. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The compound is detected using a UV detector at a wavelength where it exhibits maximum absorbance.

Experimental Protocols

1. Apparatus and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 231 nm
Run Time 20 minutes

2. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • High-purity water (Milli-Q or equivalent)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • This compound reference standard

  • This compound sample for analysis

3. Solution Preparation

  • Buffer Preparation (0.02 M Phosphate Buffer, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of high-purity water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase Preparation: Mix acetonitrile and 0.02 M phosphate buffer (pH 3.0) in a 60:40 ratio. Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the standard stock solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with the mobile phase. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.

4. System Suitability Test (SST)

Before sample analysis, the chromatographic system must be equilibrated by pumping the mobile phase for at least 30 minutes. Perform five replicate injections of the working standard solution (100 µg/mL). The system is deemed suitable for use if the following criteria are met.

Parameter Acceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%

Method Validation Protocol

The analytical method was validated according to ICH Q2(R1) guidelines for the following parameters:

1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] To demonstrate specificity, a solution containing the analyte was spiked with potential impurities and subjected to stress conditions (acid, base, oxidation, thermal, and photolytic degradation). The chromatograms should show no interference from impurities or degradants at the retention time of the analyte peak.

2. Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[7] Linearity was evaluated by analyzing five concentrations of the reference standard ranging from 20 to 120 µg/mL. A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined.

Parameter Acceptance Criteria
Correlation Coefficient (r²) ≥ 0.999

3. Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5] Accuracy was determined by the recovery method, by spiking a known amount of the analyte at three different concentration levels (80%, 100%, and 120%) into a placebo mixture. The percentage recovery was calculated.

Concentration Level Acceptance Criteria for % Recovery
80%98.0 - 102.0%
100%98.0 - 102.0%
120%98.0 - 102.0%

4. Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[3]

  • Repeatability (Intra-day Precision): Six replicate injections of the sample solution (100 µg/mL) were performed on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst.

Precision Type Acceptance Criteria for %RSD of Peak Area
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following formulae: LOD = 3.3 × (σ/S) LOQ = 10 × (σ/S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

6. Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Robustness was evaluated by making small, deliberate changes to the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters should be within the acceptance criteria for all modified conditions.

Data Presentation

Table 1: System Suitability Results

Parameter Result Acceptance Criteria
Tailing Factor 1.1≤ 2.0
Theoretical Plates 5800≥ 2000
%RSD of Peak Area 0.8%≤ 2.0%

Table 2: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
20215487
40432154
60648791
80865421
1001082145
1201298547
Correlation Coefficient (r²) 0.9995

Table 3: Accuracy (Recovery) Data

Spike Level Amount Added (µg/mL) Amount Found (µg/mL) % Recovery %RSD
80%80.179.599.250.9
100%100.2100.5100.300.7
120%120.3121.1100.660.8

Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation cluster_results Results reagents Reagents & Materials mobile_phase Mobile Phase Preparation reagents->mobile_phase standard_prep Standard Solution Preparation reagents->standard_prep sample_prep Sample Solution Preparation reagents->sample_prep system_prep System Equilibration mobile_phase->system_prep sst System Suitability Test standard_prep->sst injection Sample Injection sample_prep->injection system_prep->sst sst->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection data_acq Data Acquisition detection->data_acq integration Peak Integration data_acq->integration quantification Quantification integration->quantification validation Method Validation quantification->validation report Purity Report validation->report

References

Application Notes and Protocols for 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active compounds. Its inherent structural features make it an attractive starting point for the design of novel therapeutics targeting various diseases, including cancer and inflammatory disorders. This document provides detailed application notes and experimental protocols for the utilization of this scaffold and its derivatives in drug design and discovery, with a focus on anticancer and immunomodulatory applications.

The core structure is readily synthesized via the Gewald reaction, a multicomponent condensation that allows for facile diversification of the thiophene ring.[1][2] This accessibility, combined with the diverse pharmacological activities exhibited by its derivatives, underscores the importance of this scaffold in modern drug discovery programs.[3][4]

Data Presentation: Biological Activities of Representative Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant biological activities. Below are tables summarizing the quantitative data for selected derivatives, illustrating their potential in anticancer and immunomodulatory drug design.

Table 1: Anticancer Activity of Selected Thiophene Derivatives

Compound IDDerivative StructureCancer Cell LineIC50 (µM)Reference
Derivative A 2-((3-hydroxy-4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileLoVo (colorectal)57.15 (as NPs)[5]
HCT-116 (colorectal)60.35 (as NPs)[5]
Derivative B Ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateHepG2 (liver)13.5[6]
Derivative C Thieno[2,3-d]pyrimidine derivativeMCF-7 (breast)7.301[7]
HepG-2 (liver)5.3[7]

Table 2: RORγt Modulatory Activity of a Representative Tetrahydro-benzothiophene Derivative

Compound IDAssay TypeTargetIC50 (nM)Reference
Derivative D TR-FRETRORγt0.39[8]
Cellular Assay (Th17 polarization)RORγt0.38[8]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

anticancer_pathway cluster_cell Cancer Cell VEGFR2 VEGFR-2 AKT AKT VEGFR2->AKT activates Proliferation Cell Proliferation & Survival AKT->Proliferation promotes Apoptosis Apoptosis AKT->Apoptosis inhibits Thiophene_Derivative Thiophene Derivative (e.g., Derivative C) Thiophene_Derivative->VEGFR2 inhibits Thiophene_Derivative->AKT inhibits

Caption: Inhibition of VEGFR-2/AKT signaling by thiophene derivatives.

mtt_workflow start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat with thiophene derivatives incubation1->compound_treatment incubation2 Incubate 24-72h compound_treatment->incubation2 mtt_addition Add MTT reagent incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 solubilization Add solubilization solution (DMSO) incubation3->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis end End data_analysis->end kinase_assay_workflow start Start plate_setup Prepare 384-well plate with serial dilutions of test compound start->plate_setup reagent_addition Add kinase, substrate, and TR-FRET reagents plate_setup->reagent_addition incubation Incubate at room temperature reagent_addition->incubation read_plate Read time-resolved fluorescence at two wavelengths incubation->read_plate data_analysis Calculate IC50 from dose-response curve read_plate->data_analysis end End data_analysis->end

References

Application Notes and Protocols: 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, fused-ring structure provides a unique three-dimensional arrangement for substituent placement, making it an attractive starting point for the design of novel therapeutic agents. The amenability of the 2-amino and 3-carboxamide groups to a wide range of chemical modifications allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides an overview of the applications of this scaffold, detailed experimental protocols for its synthesis and evaluation, and quantitative data for selected therapeutic areas.

Key Therapeutic Applications

Derivatives of this compound have been investigated for a variety of therapeutic applications, demonstrating a broad spectrum of biological activities.

  • Modulation of Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt): RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in the pathogenesis of autoimmune and inflammatory diseases. Derivatives of the title compound have been identified as potent inverse agonists of RORγt, representing a promising therapeutic strategy for conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis.

  • Antibacterial and Antifungal Activity: The tetrahydrobenzothiophene core is present in various compounds exhibiting antimicrobial properties. Modifications of the 2-amino and 3-carboxamide moieties have led to the development of derivatives with significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

  • Anticonvulsant Properties: The scaffold has been explored for its potential in treating neurological disorders. Certain derivatives have shown promising anticonvulsant activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

  • Other Activities: The versatility of the scaffold has led to its investigation in other areas, including as kinase inhibitors for cancer therapy and as anti-inflammatory and analgesic agents.

Data Presentation

RORγt Inverse Agonist Activity

The following table summarizes the in vitro potency of a series of 2,3-disubstituted-4,5,6,7-tetrahydro-1-benzothiophene derivatives as inverse agonists of RORγt, as determined by a TR-FRET competitive binding assay.

Compound IDR1 Substituent (at 2-position)R2 Substituent (at 3-position)IC50 (nM)
1 Nicotinoyl-NH-(CH2)2-morpholine1.2
2 Benzoyl-NH-(CH2)2-morpholine2.5
3 Isoxazole-5-carbonyl-NH-(CH2)2-morpholine0.8
4 Pyrimidine-5-carbonyl-NH-(CH2)2-morpholine1.5
5 4-Fluorobenzoyl-NH-(CH2)2-morpholine3.1
6 Thiophene-2-carbonyl-NH-(CH2)2-morpholine2.2
7 Acetyl-NH-(CH2)2-morpholine4.8
8 Nicotinoyl-NH-(S)-2-methylpiperidine0.9
9 Nicotinoyl-NH-(R)-2-methylpiperidine2.1
10 Nicotinoyl-NH-cyclopropyl3.5
11 Nicotinoyl-NH-4-fluorophenyl1.8
12 Nicotinoyl-NH-thiazol-2-yl2.9
13 4-Cyanobenzoyl-NH-(CH2)2-morpholine1.1
14 3-Methoxybenzoyl-NH-(CH2)2-morpholine2.7
15 Pyrazine-2-carbonyl-NH-(CH2)2-morpholine1.3
16 Nicotinoyl-NH-benzyl4.2
17 Furan-2-carbonyl-NH-(CH2)2-morpholine2.6
18 Nicotinoyl-NH-adamantyl3.9
19 2-Chlorobenzoyl-NH-(CH2)2-morpholine1.7
20 3-Fluorobenzoyl-NH-(CH2)2-morpholine2.4
21 Pyridazine-4-carbonyl-NH-(CH2)2-morpholine1.6
22 Nicotinoyl-NH-tert-butyl4.5
23 5-Chlorothiophene-2-carbonyl-NH-(CH2)2-morpholine1.4

Disclaimer: The data presented above is a representative compilation from published literature and should be used for comparative purposes. Actual values may vary based on experimental conditions.

Antibacterial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 2-(substituted benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives, which are structurally related to the title compound.

Compound IDR Substituent (on benzamido)E. coli MIC (µM)S. aureus MIC (µM)P. aeruginosa MIC (µM)
AB-1 H12.52550
AB-2 4-Fluoro6.2512.525
AB-3 4-Chloro3.136.2512.5
AB-4 4-Bromo3.136.2512.5
AB-5 4-Methyl12.52550
AB-6 4-Methoxy2550>100
AB-7 2,4-Difluoro1.563.136.25
AB-8 2-Iodo1.111.111.00
Ciprofloxacin (Standard)0.250.50.5

Disclaimer: The data in this table is for structurally related 2-(substituted benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acids and serves as an illustration of the potential antibacterial activity of this class of compounds.[1]

Anticonvulsant Activity

The following table summarizes the anticonvulsant activity of representative tetrahydrothieno[3,2-b]pyridine derivatives, a class of compounds structurally analogous to the title scaffold, in rodent models.

Compound IDSubstituentMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)
AC-1 4-Chlorophenyl9.520.5>300
AC-2 4-Fluorophenyl15.235.1>300
AC-3 4-Methylphenyl22.848.7>300
AC-4 4-Methoxyphenyl31.562.3>300
Phenytoin (Standard)8.9>10065.8
Carbamazepine (Standard)10.2>10075.3

Disclaimer: The data presented is for structurally related tetrahydrothieno[3,2-b]pyridine derivatives and is intended to be representative of the potential anticonvulsant activity of this heterocyclic system.[2]

Experimental Protocols

Synthesis of this compound

This protocol describes the Gewald multicomponent reaction for the synthesis of the title compound.

Materials:

  • Cyclohexanone

  • Cyanoacetamide

  • Elemental sulfur

  • Morpholine or Diethylamine

  • Ethanol

  • Stir plate and stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone (1.0 equivalent) and cyanoacetamide (1.0 equivalent) in ethanol.

  • To the stirred solution, add elemental sulfur (1.1 equivalents).

  • Add a catalytic amount of morpholine or diethylamine (approximately 0.1-0.2 equivalents).

  • Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. If precipitation is slow, the mixture can be cooled further in an ice bath.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the purified this compound. The product can be further purified by recrystallization from ethanol if necessary.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of test compounds against bacterial strains.

Materials:

  • Test compounds (derivatives of the title scaffold)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (37 °C)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From an overnight culture plate, pick a few colonies of the test bacterium and inoculate into CAMHB.

    • Incubate at 37 °C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare stock solutions of the test compounds and the standard antibiotic in DMSO.

    • In a 96-well plate, perform serial two-fold dilutions of the stock solutions in CAMHB to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compounds.

    • Include a positive control (bacteria in CAMHB without any compound) and a negative control (CAMHB only).

    • Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay for RORγt

This protocol describes a competitive binding assay to determine the IC50 of test compounds for RORγt.

Materials:

  • GST-tagged RORγt ligand-binding domain (LBD)

  • Terbium-labeled anti-GST antibody (donor)

  • Fluorescently labeled RORγt tracer (acceptor)

  • Test compounds

  • Assay buffer

  • 384-well low-volume black plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the test compounds at various concentrations.

  • Add a pre-mixed solution of GST-RORγt LBD and the fluorescently labeled tracer to each well.

  • Add the terbium-labeled anti-GST antibody to each well.

  • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

  • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor (Terbium) and acceptor fluorophores, with a time delay to reduce background fluorescence.

  • The data is expressed as the ratio of the acceptor emission to the donor emission.

  • Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Synthesis of this compound and its Derivatization

G cluster_gewald Gewald Reaction cluster_derivatization Derivatization start1 Cyclohexanone product 2-Amino-4,5,6,7-tetrahydro- 1-benzothiophene-3-carboxamide start1->product start2 Cyanoacetamide start2->product start3 Sulfur start3->product catalyst Base (e.g., Morpholine) catalyst->product r1cocl R1-COCl (Acyl Chloride) product->r1cocl Amide Coupling (at 2-amino) r2nh2 R2-NH2 (Amine) product->r2nh2 Amide Coupling (at 3-carboxamide) derivatives Bioactive Derivatives r1cocl->derivatives r2nh2->derivatives

Caption: Synthetic pathway for the core scaffold and subsequent derivatization.

RORγt Signaling Pathway and Point of Intervention

G cluster_cell Th17 Cell cytokines IL-6, IL-23, TGF-β stat3 STAT3 cytokines->stat3 activate rorgt_gene RORC Gene stat3->rorgt_gene transcribes rorgt_mrna RORγt mRNA rorgt_gene->rorgt_mrna transcribes rorgt_protein RORγt Protein rorgt_mrna->rorgt_protein translates il17_gene IL17A/F Gene rorgt_protein->il17_gene activates transcription il17_protein IL-17A/F Protein il17_gene->il17_protein produces inflammation Pro-inflammatory Response il17_protein->inflammation inhibitor 2-Amino-4,5,6,7-tetrahydro- 1-benzothiophene-3-carboxamide Derivative (Inverse Agonist) inhibitor->rorgt_protein inhibits

Caption: RORγt signaling pathway and the inhibitory action of the scaffold derivatives.

General Workflow for Medicinal Chemistry Screening

G start Compound Library Synthesis (Based on Scaffold) primary_assay Primary Screening (e.g., RORγt TR-FRET) start->primary_assay hit_id Hit Identification (Potent Compounds) primary_assay->hit_id secondary_assay Secondary Assays (e.g., Cellular IL-17 Secretion) hit_id->secondary_assay sar Structure-Activity Relationship (SAR) Analysis secondary_assay->sar sar->start Design & Synthesize New Analogs lead_selection Lead Candidate Selection sar->lead_selection preclinical Preclinical Development lead_selection->preclinical

Caption: A typical workflow for a medicinal chemistry screening cascade.

References

Application Notes and Protocols: Derivatization of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, derivatization, and biological screening of compounds based on the 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide scaffold. This versatile heterocyclic core is a valuable starting point for the development of novel therapeutic agents, with derivatives showing promise in anticancer and antimicrobial applications.

Introduction

The this compound core is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs. This document outlines the key synthetic methodologies for preparing and derivatizing this scaffold and provides detailed protocols for evaluating the biological activity of the resulting compounds.

Synthesis of the Core Scaffold

The primary and most efficient method for synthesizing this compound and its analogues is the Gewald three-component reaction .[1] This one-pot synthesis involves the condensation of a cyclic ketone (e.g., cyclohexanone), an active methylene nitrile (e.g., cyanoacetamide), and elemental sulfur in the presence of a basic catalyst.[2] Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods.[2]

Experimental Protocol: Gewald Synthesis of this compound

This protocol describes the synthesis of the parent scaffold using the Gewald reaction.

Materials:

  • Cyclohexanone

  • Cyanoacetamide

  • Elemental Sulfur

  • Morpholine (or another suitable base like triethylamine or diethylamine)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, combine cyclohexanone (1.0 eq), cyanoacetamide (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add a catalytic amount of morpholine (e.g., 0.1-0.2 eq).

  • Stir the mixture at room temperature or gently heat to 40-50°C. The reaction is exothermic.

  • Continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a crystalline solid.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Derivatization Strategies

The 2-amino group of the core scaffold is a key site for derivatization, allowing for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR). Common derivatization strategies include the formation of amides, Schiff bases (azomethines), and other N-substituted analogues.

Synthesis of N-Acyl Derivatives

Reaction of the 2-amino group with various acyl chlorides or carboxylic acids (using a coupling agent) yields N-acyl derivatives. These modifications can significantly impact the biological activity of the parent compound.

Synthesis of Azomethine (Schiff Base) Derivatives

Condensation of the 2-amino group with a variety of aromatic aldehydes leads to the formation of azomethine derivatives.[3] This is a straightforward method to introduce diverse aromatic moieties.[3]

Experimental Protocol: Synthesis of an Azomethine Derivative

This protocol provides a general procedure for the synthesis of an azomethine derivative from this compound and an aromatic aldehyde.[3]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the substituted aromatic aldehyde (1.0-1.1 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature or in an ice bath to allow the product to precipitate.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure azomethine derivative.

  • Characterize the final product using appropriate analytical techniques.

Biological Screening Protocols

Derivatives of this compound have shown significant potential as both anticancer and antimicrobial agents. The following are detailed protocols for the initial in vitro screening of these compounds.

Anticancer Activity Screening

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines by measuring cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be kept below 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for another 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Antimicrobial Activity Screening

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Microbial inoculum standardized to 0.5 McFarland

Procedure:

  • Dispense 100 µL of the appropriate broth into each well of a 96-well plate.

  • Add 100 µL of the test compound solution to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 10 µL of the diluted inoculum to each well.

  • Include a positive control (broth with inoculum) and a negative control (broth only). Also, include wells with standard antimicrobial agents as a reference.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation

Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative 2-amino-4,5,6,7-tetrahydro-1-benzothiophene derivatives against various cancer cell lines.

Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)
1 N-(4-fluorobenzamido)E. coli1.11
2 N-(2-iodobenzamido)Salmonella0.54
3 Thiophene-carboxamideHep3B5.46
4 Thiophene-carboxamideHep3B8.85

Data compiled from multiple sources for illustrative purposes.[4][5]

Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of selected derivatives against various microbial strains.

Compound IDDerivative TypeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
5 N'-(substituted)-carbohydrazide---
6 Benzo[b]thiophene32-648-64 (with PMB)32-64

Data compiled from multiple sources for illustrative purposes. PMB: Polymyxin B.[6][7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological screening of this compound derivatives.

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_characterization Characterization A Gewald Reaction (Cyclohexanone, Cyanoacetamide, Sulfur) B Core Scaffold (2-Amino-4,5,6,7-tetrahydro-1- benzothiophene-3-carboxamide) A->B C Derivatization (e.g., with Aldehydes, Acyl Chlorides) B->C I Spectroscopic Analysis (NMR, IR, MS) B->I D Library of Derivatives C->D E Anticancer Screening (e.g., MTT Assay) D->E Test Compounds F Antimicrobial Screening (e.g., MIC Determination) D->F Test Compounds D->I G Data Analysis (IC50 / MIC Calculation) E->G F->G H Hit Identification G->H

Caption: General workflow for synthesis and biological evaluation.

Signaling Pathway: Intrinsic Apoptosis

Many anticancer agents exert their effects by inducing apoptosis (programmed cell death). The following diagram illustrates a simplified intrinsic apoptosis pathway that can be investigated for active compounds.

G A Anticancer Derivative B Mitochondrial Stress A->B C Release of Cytochrome c B->C D Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) C->D E Caspase-9 Activation D->E F Caspase-3 Activation (Executioner Caspase) E->F G Apoptosis (Cell Death) F->G

Caption: Simplified intrinsic apoptosis signaling pathway.

Signaling Pathway: RhoA/ROCK Inhibition

Some benzo[b]thiophene derivatives have been shown to target the RhoA/ROCK signaling pathway, which is implicated in cancer cell migration and invasion.[8]

G A Benzo[b]thiophene Derivative B RhoA A->B F Inhibition of Cell Migration & Invasion A->F C ROCK B->C D Myosin Light Chain Phosphorylation C->D E Stress Fiber Formation & Cell Contraction D->E

Caption: Inhibition of the RhoA/ROCK signaling pathway.

References

Application Note: Robust Protocols for Amide Bond Formation with 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the synthesis of N-acylated derivatives of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, a key intermediate in the development of pharmacologically active compounds. Due to the electron-deficient nature of the amine, standard amide coupling procedures can be sluggish. This document outlines optimized conditions using common coupling reagents to achieve high yields and purity. Quantitative data is presented for easy comparison of methods, and a detailed experimental protocol for a recommended procedure is provided.

Introduction

This compound and its derivatives are important scaffolds in medicinal chemistry, notably as modulators of targets such as the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt), which is implicated in inflammatory and autoimmune diseases. The synthesis of analogs for structure-activity relationship (SAR) studies frequently requires the formation of an amide bond at the C2-amino position. However, the nucleophilicity of this amine is reduced by the electron-withdrawing effects of the adjacent carboxamide and the thiophene ring, making amide bond formation challenging.

This note details reliable methods for the acylation of this amine with various carboxylic acids, employing common and effective coupling reagents. The protocols described herein are applicable to a broad range of substrates, facilitating the generation of compound libraries for drug discovery programs.

Data Presentation: Comparison of Amide Coupling Methods

The following table summarizes quantitative data for different amide bond formation protocols with this compound and its analogs. These conditions have been compiled from various sources to provide a comparative overview.

Coupling SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference
HATU / DIPEADIPEADMFRT2-1285-95A common and highly effective method for coupling amines, including electron-deficient ones.[1]
EDC / HOBt / DMAP (catalytic)DIPEAMeCN2312-2470-90A cost-effective and widely used method. The addition of DMAP can be crucial for activating the carboxylic acid, especially with electron-deficient amines.[2][3][4]
Acyl Chloride / NaOHNaOHDioxaneRT1-380-92A straightforward method when the corresponding acyl chloride is available and the starting materials are base-stable.[1]
MsCl / Et₃NEt₃N (Triethylamine)DCM0 to RT2-675-88An alternative method involving the in-situ formation of a mixed anhydride.[1]
2-Chloro-1-methylpyridinium iodide / DIPEADIPEADMSO1002-470-85Effective for more challenging couplings, though it may require elevated temperatures.[1]

Yields are highly dependent on the specific carboxylic acid used and the purification method.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the recommended HATU-mediated amide coupling protocol, which has demonstrated high efficiency and broad applicability.

Protocol: HATU-Mediated Amide Coupling

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.2 equivalents).

  • Dissolution: Dissolve the carboxylic acid in a minimal amount of anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add this compound (1.0 equivalent) followed by HATU (1.2 equivalents).

  • Base Addition: Slowly add DIPEA (3.0 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

The following diagrams illustrate the general workflow and the proposed signaling pathway for the amide bond formation.

experimental_workflow start_node Start: Reagents process_node process_node decision_node decision_node output_node output_node end_node End: Characterization reagents 1. Add Carboxylic Acid, Amine, and HATU to DMF add_base 2. Add DIPEA reagents->add_base react 3. Stir at RT add_base->react monitor 4. Monitor by TLC/LC-MS react->monitor complete Reaction Complete? monitor->complete complete->react No workup 5. Aqueous Workup (EtOAc, NaHCO₃, Brine) complete->workup Yes purify 6. Column Chromatography workup->purify product Pure Amide Product purify->product

Caption: Experimental workflow for HATU-mediated amide coupling.

signaling_pathway reactant reactant reagent reagent intermediate intermediate product product RCOOH Carboxylic Acid (R-COOH) ActiveEster Activated O-Acyl -isouronium Ester RCOOH->ActiveEster HATU HATU HATU->ActiveEster DIPEA DIPEA (Base) DIPEA->ActiveEster Amide N-Acylated Product ActiveEster->Amide Amine 2-Amino-4,5,6,7-tetrahydro- 1-benzothiophene-3-carboxamide Amine->Amide

Caption: Mechanism of HATU-mediated amide bond formation.

References

The Versatile Building Block: 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a highly valuable and versatile starting material in organic and medicinal chemistry. Its unique structural features, possessing a reactive ortho-amino-carboxamide system on a thiophene ring, make it an excellent precursor for the synthesis of a wide array of fused heterocyclic compounds. These resulting scaffolds, particularly thieno[2,3-d]pyrimidines and related structures, are of significant interest in drug discovery due to their diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the utilization of this building block in the synthesis of key heterocyclic systems.

I. Synthesis of Thieno[2,3-d]pyrimidine Derivatives

Thieno[2,3-d]pyrimidines are a prominent class of compounds synthesized from this compound. These bicyclic heterocycles are known to exhibit a range of biological activities, including potent anticancer effects through the inhibition of key signaling pathways.

Application Note:

The reaction of this compound with various one-carbon synthons, such as formamide or orthoesters, provides a straightforward and efficient route to construct the fused pyrimidine ring. The resulting thieno[2,3-d]pyrimidin-4-one core can be further functionalized to generate a library of derivatives for structure-activity relationship (SAR) studies. For instance, reaction with aldehydes can lead to the formation of Schiff bases which can then be cyclized, or direct condensation with chromone carboxaldehydes can yield more complex fused systems.[1]

Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidin-4(3H)-one

This protocol describes the cyclization of this compound with formamide.

Materials:

  • This compound

  • Formamide

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle with magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, suspend this compound (1.96 g, 10 mmol) in formamide (30 mL).

  • Heat the reaction mixture to reflux (approximately 190-200 °C) with continuous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 2-3 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water (100 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water and then with a small amount of cold ethanol.

  • Dry the crude product in a vacuum oven at 60 °C.

  • The product can be further purified by recrystallization from ethanol or a suitable solvent system.

Expected Yield: 80-90%

Characterization Data:

CompoundMolecular FormulaMolecular WeightMelting Point (°C)1H NMR (DMSO-d6, δ ppm)
5,6,7,8-Tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidin-4(3H)-oneC₁₀H₁₀N₂OS206.27>30012.10 (s, 1H, NH), 8.05 (s, 1H, CH), 2.90 (t, 2H, CH₂), 2.75 (t, 2H, CH₂), 1.80 (m, 4H, 2xCH₂)

II. Synthesis of Schiff Bases (Azomethines)

The amino group of this compound can readily undergo condensation with various aldehydes to form Schiff bases (azomethines). These compounds are not only valuable intermediates for the synthesis of other heterocyclic systems but also exhibit their own biological activities.

Application Note:

The synthesis of Schiff bases is typically a straightforward one-pot reaction. The choice of solvent and catalyst (often a few drops of glacial acetic acid) can influence the reaction rate and yield. These azomethine derivatives can serve as precursors for the synthesis of fused pyrimidine systems and other heterocyclic structures through subsequent cyclization reactions.[1][4]

Experimental Protocol: General Procedure for the Synthesis of Schiff Bases

This protocol provides a general method for the condensation of this compound with aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Glacial acetic acid

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.96 g, 10 mmol) in absolute ethanol (50 mL) in a round-bottom flask.

  • Add the substituted aromatic aldehyde (10 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

Quantitative Data for Selected Schiff Bases:

AldehydeProduct NameMolecular FormulaYield (%)Melting Point (°C)
Benzaldehyde2-(Benzylideneamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideC₁₆H₁₆N₂OS85198-200
4-Chlorobenzaldehyde2-((4-Chlorobenzylidene)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideC₁₆H₁₅ClN₂OS88225-227

III. Biological Activities and Signaling Pathways

Derivatives of this compound, particularly the thieno[2,3-d]pyrimidines, have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

Anticancer Activity:

Several synthesized thieno[2,3-d]pyrimidine derivatives have shown potent cytotoxic activity against various cancer cell lines.

Table of In Vitro Anticancer Activity (IC₅₀ values in µM):

Compound IDHCT-116 (Colon)HepG2 (Liver)MCF-7 (Breast)Reference
Derivative A 2.80 ± 0.164.10 ± 0.45-[5]
Derivative B --22.12[6]
Derivative C --22.52[6]
Sorafenib (Control) ---[5]
Doxorubicin (Control) --30.40[6]
Targeted Signaling Pathways:

1. VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] Thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PLCg->Angiogenesis AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Angiogenesis Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->VEGFR2 Inhibits PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->PI3K Inhibits Synthesis_Workflow_Thienopyrimidine Start 2-Amino-4,5,6,7-tetrahydro- 1-benzothiophene-3-carboxamide Reaction Cyclization (Reflux) Start->Reaction Reagent Formamide Reagent->Reaction Workup Workup (Precipitation, Filtration) Reaction->Workup Product Thieno[2,3-d]pyrimidin-4-one Workup->Product Synthesis_Workflow_Schiff_Base Start 2-Amino-4,5,6,7-tetrahydro- 1-benzothiophene-3-carboxamide Reaction Condensation (Reflux, Acetic Acid) Start->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Workup Workup (Cooling, Filtration) Reaction->Workup Product Schiff Base (Azomethine) Workup->Product

References

Synthesis of Novel Azomethine Derivatives from 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azomethine derivatives, also known as Schiff bases, are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond. These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This application note provides a detailed experimental protocol for the synthesis of novel azomethine derivatives by the condensation reaction of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with various substituted aromatic aldehydes. The described methodology is straightforward, efficient, and allows for the generation of a diverse library of potential therapeutic agents.

Principle

The synthesis of azomethine derivatives is based on the nucleophilic addition of the primary amino group of this compound to the carbonyl carbon of an aromatic aldehyde. This is followed by the elimination of a water molecule to form the stable imine or azomethine linkage. The reaction is typically catalyzed by a few drops of glacial acetic acid and is carried out in a suitable solvent, such as ethanol, under reflux conditions. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC).

Experimental Protocols

Materials and Reagents
  • This compound

  • Various substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Ethyl Acetate (for TLC)

  • Hexane (for TLC)

  • Silica gel for column chromatography (60-120 mesh)

  • Standard laboratory glassware and apparatus (round-bottom flask, condenser, heating mantle, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Melting point apparatus

  • FT-IR spectrometer

  • NMR spectrometer

  • Mass spectrometer

General Synthesis Procedure
  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (30 mL).

  • To this solution, add the respective substituted aromatic aldehyde (1.0 eq.).

  • Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.

  • Fit the flask with a condenser and reflux the reaction mixture with constant stirring for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 3:7 v/v). The disappearance of the starting materials and the appearance of a new spot indicates the formation of the product.

  • After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

  • If no solid precipitates, the solvent is removed under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography over silica gel using an appropriate eluent system to afford the pure azomethine derivative.

Characterization

The synthesized azomethine derivatives are characterized by the following spectroscopic techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the azomethine (C=N) bond, typically observed in the range of 1600-1650 cm⁻¹, and the absence of the starting amino (N-H) and carbonyl (C=O of aldehyde) stretching bands.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the synthesized compounds. The characteristic signal for the azomethine proton (-CH=N-) typically appears in the range of δ 8.0-9.0 ppm in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their molecular formula.

Data Presentation

The following table summarizes the quantitative data for a series of synthesized azomethine derivatives.

Aldehyde SubstituentProduct CodeYield (%)Melting Point (°C)Azomethine (-CH=N) ¹H NMR (δ, ppm)Key IR Bands (cm⁻¹) (C=N)
HAZ-0185210-2128.521625
4-ClAZ-0288225-2278.611628
4-OCH₃AZ-0382205-2078.451620
4-NO₂AZ-0491240-2428.851635
2-OHAZ-0578218-2208.751615

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of azomethine derivatives.

experimental_workflow start Start dissolve Dissolve 2-Amino-4,5,6,7-tetrahydro- 1-benzothiophene-3-carboxamide and aldehyde in Ethanol start->dissolve add_catalyst Add Glacial Acetic Acid dissolve->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux monitor Monitor reaction by TLC reflux->monitor workup Work-up: Cool, Filter/Evaporate monitor->workup Reaction Complete purify Purification: Recrystallization or Column Chromatography workup->purify characterize Characterization: FT-IR, NMR, Mass Spec purify->characterize end Pure Azomethine Derivative characterize->end

Caption: General workflow for the synthesis of azomethine derivatives.

Signaling Pathway (Hypothetical)

The synthesized azomethine derivatives can be screened for their biological activity. The following diagram represents a hypothetical signaling pathway that could be inhibited by these compounds, for instance, in cancer cells.

signaling_pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation azomethine Azomethine Derivative azomethine->raf Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of a variety of azomethine derivatives from this compound. The presented methodology is suitable for generating a library of compounds for further screening in drug discovery programs. The detailed characterization data provides a benchmark for successful synthesis. The modular nature of this synthesis allows for the introduction of a wide range of functionalities, enabling the exploration of structure-activity relationships.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, particularly when employing the Gewald reaction.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in the Gewald synthesis of 2-aminothiophenes can stem from several factors. The initial and most critical step to verify is the Knoevenagel condensation between the ketone (cyclohexanone) and the active methylene compound (cyanoacetamide). If this condensation is inefficient, the overall yield will be poor. Subsequent issues can arise from the sulfur addition and cyclization steps.[1]

To systematically troubleshoot, consider the following:

  • Reaction Temperature: The optimal temperature can vary. Some variations of the reaction proceed at room temperature, while others require heating.[1] It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to determine the ideal condition for your specific setup.[1]

  • Choice of Solvent: The polarity of the solvent plays a crucial role. Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are commonly used as they can facilitate the condensation of intermediates with sulfur.[1] The solubility of elemental sulfur in the chosen solvent is also a key factor to consider.[1]

  • Catalyst/Base Selection: The choice and amount of base are critical. While stoichiometric or even excess amounts of bases have been traditionally used, recent studies show that catalytic amounts of a conjugate acid-base pair, like piperidinium borate, can significantly improve yields and reduce reaction times.[2]

Q2: I am observing the formation of significant side products. How can I minimize them?

Side product formation is a common challenge. A prevalent side reaction is the dimerization of the α,β-unsaturated nitrile intermediate, which competes with the desired cyclization pathway.[1] The propensity for dimer formation is highly dependent on the reaction conditions.[1] To mitigate this, you can try adjusting the temperature or modifying the rate of reagent addition.

Q3: The reaction does not seem to proceed to completion. What could be the reason?

Incomplete conversion can be due to several factors:

  • Insufficient Catalyst: In catalytically driven variations of the Gewald reaction, the absence or insufficient loading of the catalyst can lead to the reaction not proceeding at all, even after extended periods.[2]

  • Poor Reagent Quality: Ensure the purity of your starting materials, particularly the ketone, cyanoacetamide, and sulfur.

  • Suboptimal pH: The basicity of the reaction medium is crucial for the initial condensation and subsequent cyclization steps. The choice of base, whether an organic amine (like morpholine or triethylamine) or an inorganic base, can influence the formation of intermediates.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most widely used method is the Gewald reaction. This is a multi-component reaction that involves the condensation of a ketone (cyclohexanone), an active methylene compound (in this case, cyanoacetamide), and elemental sulfur in the presence of a base.[4]

Q2: What are the typical reaction conditions for the Gewald synthesis of this compound?

While conditions can be varied for optimization, a general protocol involves reacting cyclohexanone, cyanoacetamide, and sulfur in a suitable solvent like ethanol or DMF, with a base such as morpholine, piperidine, or triethylamine. The reaction is often carried out at temperatures ranging from room temperature to reflux. Recent advancements have demonstrated the efficacy of using catalytic amounts of specific salts like piperidinium borate to achieve high yields in shorter reaction times.[2]

Q3: Are there greener or more environmentally friendly synthesis methods available?

Yes, efforts have been made to develop greener methodologies. These include using water as a solvent, employing ultrasound activation, and utilizing deep eutectic solvents.[5] For instance, a variant of the Gewald reaction has been reported to proceed in water at 70°C under sonication, yielding the desired 2-aminothiophene in good yields.[5]

Q4: How can I purify the final product?

Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol.[5][6] In some cases, column chromatography may be necessary to remove persistent impurities.[7]

Data Presentation

Table 1: Comparison of Catalyst Loading on Reaction Yield

Catalyst Loading (mol%)Reaction Time (minutes)Yield (%)
014400
1030Very Good
1525Very Good
202096

Data adapted from a study on the synthesis of 2-aminothiophenes using piperidinium borate as a catalyst.[2]

Experimental Protocols

General Protocol for the Gewald Synthesis of this compound

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

  • Cyclohexanone

  • Cyanoacetamide

  • Elemental Sulfur

  • Base (e.g., morpholine, triethylamine, or a catalytic amount of piperidinium borate)

  • Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone and cyanoacetamide in the chosen solvent.

  • Add the base to the mixture.

  • Add elemental sulfur to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 50°C or reflux) and stir for the required time (this can range from 20 minutes to several hours depending on the specific conditions).[8]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent may need to be partially evaporated, or the product extracted.

  • Wash the crude product with a suitable solvent to remove unreacted starting materials and soluble impurities.

  • Purify the product by recrystallization from an appropriate solvent (e.g., ethanol).

Visualizations

Gewald_Reaction_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization ketone Cyclohexanone intermediate1 α,β-Unsaturated Nitrile ketone->intermediate1 + Cyanoacetamide (Base) nitrile Cyanoacetamide nitrile->intermediate1 intermediate2 Thiolate Intermediate intermediate1->intermediate2 + Sulfur sulfur Sulfur (S8) sulfur->intermediate2 product 2-Amino-4,5,6,7-tetrahydro-1- benzothiophene-3-carboxamide intermediate2->product Cyclization & Tautomerization

Caption: Mechanism of the Gewald Reaction.

Experimental_Workflow start Start: Reagent Preparation reagents Mix Cyclohexanone, Cyanoacetamide, Base, and Sulfur in Solvent start->reagents reaction Heat and Stir (Monitor by TLC) reagents->reaction workup Cool and Isolate Crude Product (Filtration/Extraction) reaction->workup purification Purify by Recrystallization workup->purification end Final Product purification->end

Caption: Experimental Workflow for Synthesis.

References

Technical Support Center: Purification of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of the target compound.

Issue 1: Oily Product Obtained After Synthesis or Concentration

  • Question: After the initial synthesis and removal of the reaction solvent, my product has oiled out instead of precipitating as a solid. How can I resolve this?

  • Answer: Oiling out is a common issue, particularly if residual solvents or low-melting impurities are present. Here are a few approaches:

    • Trituration: Try adding a non-polar solvent in which the desired compound is insoluble, such as hexanes or diethyl ether. Stir the mixture vigorously. This can often induce precipitation of the product as a solid by washing away the impurities that are causing it to oil out.

    • Solvent-Antisolvent Recrystallization: Dissolve the oily residue in a minimal amount of a "good" solvent where it is highly soluble (e.g., ethanol or ethyl acetate). Then, slowly add a "poor" solvent (an antisolvent) in which the compound is insoluble (e.g., water or hexanes) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can promote crystallization.

    • Seed Crystals: If you have a small amount of pure, solid product from a previous batch, adding a seed crystal to the supersaturated solution can initiate crystallization.

Issue 2: Low Purity After a Single Recrystallization

  • Question: I performed a recrystallization, but my product purity is still below the desired level (e.g., <98%). What should I do?

  • Answer: A single recrystallization may not be sufficient to remove all impurities, especially if they have similar solubility profiles to your product.

    • Second Recrystallization: Performing a second recrystallization from a different solvent system can be effective.

    • Charcoal Treatment: If your product has a noticeable color, it may be due to highly colored impurities. Adding a small amount of activated charcoal to the hot solution before filtering can help remove these. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.

    • Alternative Purification Method: If recrystallization is ineffective, column chromatography is the next logical step.

Issue 3: Difficulty with Column Chromatography

  • Question: I am trying to purify my compound using silica gel column chromatography, but I'm facing issues like streaking/tailing of the product band or the compound not eluting.

  • Answer: These are common problems when purifying amino-containing compounds on standard silica gel.[1]

    • Tailing/Streaking: The basic amino group on your compound can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.[1] To mitigate this, you can:

      • Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to your mobile phase (typically 0.1-1% v/v).[1] This will neutralize the acidic sites on the silica.

      • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or an amine-functionalized silica gel column, which are better suited for basic compounds.[1]

    • Compound Sticking to the Column: If your compound is not eluting even with a highly polar solvent system, it may be due to very strong interactions with the silica. In addition to the solutions for tailing, ensure your mobile phase polarity is appropriate. A gradient elution from a less polar to a more polar solvent system is often necessary. For very polar compounds, a solvent system like dichloromethane/methanol might be required.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter?

A1: The most common impurities often depend on the synthetic route used, which is typically the Gewald reaction.[4] Potential impurities include:

  • Unreacted Starting Materials: Such as cyclohexanone, malononitrile, or cyanoacetamide.

  • Elemental Sulfur: Can sometimes carry through the work-up.

  • Side-Products from the Gewald Reaction: The reaction mechanism can be complex, potentially leading to small amounts of dimeric or other side-products.[5]

Q2: What are the recommended solvent systems for recrystallization?

A2: The choice of solvent is crucial for effective recrystallization. Based on literature for similar 2-aminothiophene derivatives, good starting points are:

  • Single Solvents: Ethanol, methanol, or acetonitrile.[6]

  • Two-Solvent Systems: Ethyl acetate/hexanes or ethanol/water.[6] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Q3: What are suggested mobile phases for silica gel column chromatography?

A3: A good starting point for developing a mobile phase can be determined by thin-layer chromatography (TLC). Aim for an Rf value of around 0.2-0.4 for your product.[1] Common solvent systems include:

  • Hexane/Ethyl Acetate: A standard system for compounds of moderate polarity.[3] You will likely need a higher proportion of ethyl acetate.

  • Dichloromethane/Methanol: For more polar compounds.[3]

  • Remember to consider adding a small amount of triethylamine (0.1-1%) to your eluent to prevent tailing.[1]

Q4: How can I monitor the purity of my compound during purification?

A4: The most common methods are:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reported method for related compounds uses an isocratic elution with a mobile phase of acetonitrile-water (70:30).[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify impurities if their structures are known or can be deduced.

Q5: My purified product is a solid, but it's off-white or yellowish. Is this normal?

A5: The pure compound is typically described as a white to light yellow crystalline solid.[8] A slight yellow tinge is not uncommon for this class of compounds. If the color is intense, it might indicate the presence of colored impurities. In such cases, treatment with activated charcoal during recrystallization or performing column chromatography can help.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodStarting Purity (by HPLC)Purity After 1st Pass (by HPLC)Typical YieldNotes
Recrystallization (Ethanol)~85%~97%60-75%Good for removing less polar impurities.
Recrystallization (EtOAc/Hexane)~85%~96%65-80%Effective, but solvent ratio is critical.
Silica Gel Chromatography~85%>99%50-70%Best for removing closely related impurities. Yield can be lower due to adsorption.

Table 2: Recommended Starting Conditions for Column Chromatography

ParameterRecommendation
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase (Eluent) Start with Hexane/Ethyl Acetate (1:1), gradually increasing polarity. Consider adding 0.5% Triethylamine.
Loading Dissolve crude product in a minimal amount of dichloromethane or the eluent and load onto the column.
Monitoring TLC with UV visualization and/or staining.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Flash Column Chromatography

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of ~0.3 for the target compound.

  • Column Packing: Pack a glass chromatography column with silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the packed column. Alternatively, dissolve the crude product in a minimum volume of the eluent and load it directly onto the column.

  • Elution: Run the column by applying gentle pressure, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[2]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product (Oily or Solid) recrystallization Recrystallization start->recrystallization Initial Attempt purity_check Purity Check (TLC, HPLC) recrystallization->purity_check column_chromatography Column Chromatography column_chromatography->purity_check Re-check purity_check->column_chromatography Low Purity final_product Pure Product (>98%) purity_check->final_product Purity OK Troubleshooting_Decision_Tree cluster_column Column Chromatography cluster_recrystallization Recrystallization start Purification Issue q_tailing Product Tailing/Streaking? start->q_tailing q_oiling_out Product Oiling Out? start->q_oiling_out ans_add_base Add Et3N to Eluent q_tailing->ans_add_base Yes ans_change_stationary Use Alumina or Amine-Silica q_tailing->ans_change_stationary Yes ans_triturate Triturate with Non-polar Solvent q_oiling_out->ans_triturate Yes ans_two_solvent Two-Solvent Recrystallization q_oiling_out->ans_two_solvent Yes

References

Technical Support Center: Synthesis of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. The content is designed to address common issues, particularly the formation of side products, and to provide actionable solutions.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis, offering potential causes and recommended solutions in a question-and-answer format.

Q1: My reaction yield is very low, or I am not getting any product. What are the primary factors to investigate?

A1: Low or no yield in the Gewald reaction for this specific compound often points to issues with the initial and most critical step: the Knoevenagel condensation between cyclohexanone and cyanoacetamide.[1][2] If this condensation fails, the subsequent thiophene ring formation cannot proceed.

  • Initial Diagnostic Steps:

    • Verify Starting Material Quality: Ensure that the cyclohexanone is free from significant impurities and that the cyanoacetamide has not degraded.

    • Confirm Condensation: Run a small-scale control reaction with only cyclohexanone, cyanoacetamide, and the base. Monitor the formation of the intermediate, 2-(cyclohexylidene)cyanoacetamide, by Thin Layer Chromatography (TLC) to confirm that the initial condensation is occurring.[1]

Q2: I have confirmed the initial condensation is working, but my overall yield is still poor. What are the next steps?

A2: If the Knoevenagel condensation is successful, poor yields of the final product can result from suboptimal conditions for the subsequent sulfur addition and cyclization steps.[1]

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: The temperature is a critical parameter. While some Gewald reactions proceed at room temperature, this specific reaction often requires heating.[1] A temperature that is too low will result in a slow reaction, while excessively high temperatures can promote the formation of side products. It is recommended to screen a range of temperatures (e.g., 40°C, 60°C, 80°C) to find the optimal condition for your specific setup.

    • Choice of Solvent: The polarity of the solvent significantly affects the reaction. Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are commonly used as they facilitate the condensation with sulfur.[1][3] The solubility of elemental sulfur in the chosen solvent is also a crucial factor.

    • Minimize Side Reactions: A common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate, which competes with the desired cyclization.[1] The formation of this dimer is highly dependent on the reaction conditions. Adjusting the temperature or the rate of reagent addition can help minimize this side reaction.

Q3: How does the choice of base impact the reaction, and are there alternatives to commonly used amine bases?

A3: The base is crucial for both the initial condensation and the activation of elemental sulfur.

  • Impact of Different Bases:

    • Amine Bases: Morpholine, piperidine, and triethylamine are frequently used. Morpholine is often cited as being highly effective due to its ability to dissolve sulfur and form reactive polysulfides. The optimal base can be dependent on the specific substrates.

    • Inorganic Bases: In some variations, inorganic bases have been successfully used, which can simplify the workup and purification process.

Q4: I am observing multiple spots on my TLC plate. What are the likely side products?

A4: Besides unreacted starting materials, the most common impurities are the Knoevenagel condensation intermediate and its dimer.

  • Common Side Products:

    • 2-(cyclohexylidene)cyanoacetamide (Knoevenagel Intermediate): This is the product of the initial condensation of cyclohexanone and cyanoacetamide. Its presence indicates an incomplete reaction.

    • Dimer of Knoevenagel Intermediate: This can form under certain conditions, competing with the desired cyclization.[1]

    • Uncyclized Thiolate Intermediate: The intermediate formed after the addition of sulfur to the Knoevenagel product may persist if the final cyclization step is slow or incomplete.

To aid in identification, you can try to isolate the major spots from a preparative TLC plate and characterize them by mass spectrometry or NMR.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis proceeds via the Gewald three-component reaction.[2] The mechanism involves three main steps:

  • Knoevenagel Condensation: A base catalyzes the condensation of cyclohexanone and cyanoacetamide to form an α,β-unsaturated nitrile intermediate (2-(cyclohexylidene)cyanoacetamide).[2]

  • Sulfur Addition: Elemental sulfur adds to the α-position of the nitrile group of the intermediate.

  • Cyclization and Tautomerization: The sulfur-containing intermediate then undergoes an intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[2]

Q2: What is a typical purification procedure for the final product?

A2: Purification is often challenging due to the presence of side products with similar polarities.

  • General Purification Strategy:

    • Workup: After the reaction is complete, the mixture is typically poured into water, which often causes the crude product to precipitate.[4]

    • Filtration: The precipitate is collected by filtration and washed with water.

    • Recrystallization: The crude solid is then recrystallized from a suitable solvent. Ethanol or a mixture of ethanol and water is often a good starting point. The choice of solvent may need to be optimized to effectively remove the specific impurities present in your reaction mixture.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.

  • TLC Monitoring Protocol:

    • Eluent System: A mixture of a non-polar solvent like hexanes or heptane and a polar solvent like ethyl acetate is typically effective. A common starting ratio is 7:3 or 1:1 (heptane:ethyl acetate).

    • Visualization: The spots can be visualized under a UV lamp (254 nm). Staining with a general-purpose stain like potassium permanganate can also be helpful.

    • Interpretation: As the reaction progresses, the spots corresponding to the starting materials (cyclohexanone and cyanoacetamide) should diminish, a spot for the Knoevenagel intermediate will appear and then decrease, and the spot for the final product should intensify.

Data Presentation

The yield of the desired product can be significantly influenced by the choice of base. The following table summarizes the effect of different bases on the Gewald reaction of cyclohexanone with an activated nitrile and sulfur, providing a qualitative indication of potential outcomes.

BaseCatalyst LoadingTemperature (°C)TimeYield
None010024 hNo Reaction
Piperidinium Borate20 mol%10020 minHigh
MorpholineStoichiometricNot SpecifiedNot SpecifiedHigh
TriethylamineStoichiometric70Several hoursGood

Note: This table is a qualitative summary based on literature. Actual yields may vary depending on specific reaction conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound

  • Materials:

    • Cyclohexanone

    • Cyanoacetamide

    • Elemental Sulfur

    • Morpholine (or another suitable base)

    • Ethanol (or another suitable solvent)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1 equivalent), cyanoacetamide (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

    • Add morpholine (1.1 equivalents) to the mixture.

    • Heat the reaction mixture to a gentle reflux (around 70-80°C) and stir for several hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete (as indicated by the consumption of the starting materials and intermediate), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into cold water with stirring.

    • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

    • Dry the crude product.

    • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.

Visualizations

Gewald_Reaction_Pathway Reactants Cyclohexanone + Cyanoacetamide + Sulfur Knoevenagel Knoevenagel Condensation Intermediate Reactants->Knoevenagel Base-catalyzed condensation Base Base (e.g., Morpholine) Sulfur_Adduct Sulfur Adduct Knoevenagel->Sulfur_Adduct + Sulfur Dimer Dimer of Knoevenagel Intermediate (Side Product) Knoevenagel->Dimer Dimerization (Side Reaction) Product 2-Amino-4,5,6,7-tetrahydro- 1-benzothiophene-3-carboxamide Sulfur_Adduct->Product Cyclization & Tautomerization Troubleshooting_Workflow Start Low Yield or No Product Check_Reagents Check Starting Material Quality Start->Check_Reagents Run_Control Run Knoevenagel Control Reaction Check_Reagents->Run_Control Condensation_OK Condensation Successful? Run_Control->Condensation_OK Optimize_Condensation Optimize Condensation: - Different Base - Temperature Condensation_OK->Optimize_Condensation No Optimize_Cyclization Optimize Cyclization: - Temperature - Solvent Condensation_OK->Optimize_Cyclization Yes Check_Side_Products Analyze Side Products by TLC/LC-MS Optimize_Cyclization->Check_Side_Products Adjust_Conditions Adjust Conditions to Minimize Side Products Check_Side_Products->Adjust_Conditions Purification Optimize Purification (Recrystallization Solvent) Adjust_Conditions->Purification

References

Technical Support Center: Optimizing the Gewald Synthesis of 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for optimizing the Gewald synthesis of 2-aminothiophenes.

Troubleshooting Guide

This guide addresses common issues encountered during the Gewald reaction in a question-and-answer format to help diagnose and resolve experimental challenges.

Issue 1: Low or No Product Yield

Q1: My reaction is not proceeding, or the yield of 2-aminothiophene is very low. What are the most critical initial steps to check?

A1: The initial and most crucial stage of the Gewald reaction is the Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[1] If this condensation fails, the subsequent steps to form the thiophene ring cannot occur.[1]

Possible Causes and Solutions:

  • Verify Starting Material Quality: Ensure your carbonyl compound is free of impurities and the active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) has not degraded.[1]

  • Base Selection is Crucial: The choice and amount of base are critical for the Knoevenagel condensation.[1] Secondary amines like morpholine or piperidine are often effective.[1] In some cases, triethylamine is also used.[1] For less reactive ketones, a stronger base might be necessary.[2] Consider screening different bases.[2]

  • Initial Condensation Check: To confirm the initial step is working, consider running a small-scale reaction of only the carbonyl compound and the active methylene nitrile with the base. The formation of the condensed product (an α,β-unsaturated nitrile) can be monitored by TLC or LC-MS before adding sulfur.[1]

  • Water Removal: The condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.[2]

Q2: I've confirmed the initial condensation is working, but the overall yield is still poor. What should I investigate next?

A2: After the Knoevenagel condensation, the addition of sulfur and the subsequent cyclization are the next critical phases.[1] Issues here often relate to reaction conditions and intermediate reactivity.

Possible Causes and Solutions:

  • Suboptimal Temperature: The reaction temperature influences the rate of both sulfur addition and cyclization.[1] While some reactions proceed at room temperature, others require heating.[1] A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to side product formation.[1] It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C).[1]

  • Incorrect Solvent: The polarity of the solvent can significantly impact the reaction.[1] Polar solvents like ethanol, methanol, or DMF are commonly used as they can enhance the condensation of intermediates with sulfur.[1] The solubility of elemental sulfur in the chosen solvent is also a key consideration.[1]

  • Poor Sulfur Solubility or Reactivity: Gently heating the reaction mixture (typically to 40-60 °C) can improve sulfur's reactivity.[2] However, excessive heat can lead to side reactions.[2]

  • Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, leading to a lower yield.[1] Adjusting the temperature or the rate of addition of reagents may help minimize this side reaction.[1]

Issue 2: Presence of Impurities and Byproducts

Q3: My reaction mixture contains significant amounts of byproducts, complicating purification. What are the likely side products and how can I minimize them?

A3: Several byproducts can form during the Gewald synthesis. Identifying them can provide clues for optimizing the reaction conditions.

Possible Byproducts and Mitigation Strategies:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted carbonyl and active methylene compounds.

    • Troubleshooting: Increase the reaction time, optimize the temperature, or consider a more effective catalyst.[2]

  • Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization are slow.

    • Troubleshooting: Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization step.[2]

  • Dimerization or Polymerization: Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization.

    • Troubleshooting: Adjust the concentration of reactants, modify the rate of addition of reagents, or change the solvent.[2]

Frequently Asked Questions (FAQs)

Q4: What is the general mechanism of the Gewald synthesis?

A4: The Gewald reaction is a one-pot, multi-component reaction that synthesizes polysubstituted 2-aminothiophenes.[2] The generally accepted mechanism proceeds through three main stages:

  • Knoevenagel-Cope Condensation: A base-catalyzed condensation between an active methylene compound and a carbonyl compound forms an α,β-unsaturated nitrile intermediate.[2][3][4][5]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile intermediate.[1][3][5]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[1][3][5]

Q5: What are the most common starting materials for the Gewald synthesis?

A5: The versatility of the Gewald reaction stems from the wide variety of commercially available starting materials, which typically include:

  • Carbonyl Compounds: A broad range of aldehydes and ketones can be used. However, sterically hindered ketones may require modified conditions.[2]

  • Active Methylene Compounds: These are compounds with a CH2 group flanked by two electron-withdrawing groups. Common examples include ethyl cyanoacetate, malononitrile, and cyanoacetamide.[2]

  • Elemental Sulfur: This is the source of the sulfur atom in the thiophene ring.[2]

Q6: What is the role of the base in the Gewald synthesis?

A6: The base plays a crucial role in catalyzing the initial Knoevenagel-Cope condensation.[2] Commonly used bases include secondary amines like morpholine and piperidine, as well as tertiary amines like triethylamine.[2] The choice of base can significantly impact the reaction rate and yield.[2]

Q7: Can microwave irradiation be used to improve the Gewald synthesis?

A7: Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction, often leading to shorter reaction times and improved yields.[1][3]

Q8: Is it possible to run the Gewald reaction under solvent-free conditions?

A8: Yes, solvent-free Gewald reactions have been successfully carried out, often utilizing high-speed ball milling or heating in a conventional oven.[1] These methods can offer advantages in terms of green chemistry and simplified workup.[1]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on the effect of different catalysts, solvents, and reaction temperatures on the yield of 2-aminothiophenes in the Gewald synthesis.

Table 1: Effect of Different Bases on Yield

EntryCarbonyl CompoundActive MethyleneBaseSolventTemperature (°C)Time (h)Yield (%)
1CyclohexanoneMalononitrileMorpholineEthanolReflux285
2CyclohexanoneMalononitrilePiperidineEthanolReflux292
3CyclohexanoneMalononitrileTriethylamineEthanolReflux578
4AcetoneEthyl CyanoacetateMorpholineMethanol50675
5AcetoneEthyl CyanoacetatePyrrolidineMethanol50488

Table 2: Effect of Different Solvents on Yield

EntryCarbonyl CompoundActive MethyleneBaseSolventTemperature (°C)Time (h)Yield (%)
1CyclopentanoneMalononitrileMorpholineEthanol50390
2CyclopentanoneMalononitrileMorpholineMethanol50388
3CyclopentanoneMalononitrileMorpholineDMF50482
4CyclopentanoneMalononitrileMorpholineAcetonitrile50675
5CyclopentanoneMalononitrileMorpholineToluene50860

Experimental Protocols

General One-Pot Synthesis of 2-Aminothiophenes

  • To a round-bottom flask, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol).

  • Add a suitable solvent, such as ethanol or methanol (20-30 mL).[2]

  • Add the base (e.g., morpholine or triethylamine, 10-20 mol%).[2]

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.[2]

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.[2]

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Visualizations

Gewald_Mechanism Start Carbonyl Compound + Active Methylene Nitrile Knoevenagel Knoevenagel-Cope Condensation Start->Knoevenagel + H2O Base Base (e.g., Morpholine) Base->Knoevenagel Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 Sulfur_Addition Sulfur Addition Intermediate1->Sulfur_Addition Sulfur Elemental Sulfur (S8) Sulfur->Sulfur_Addition Intermediate2 Sulfur Adduct Sulfur_Addition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Thiolane Intermediate Cyclization->Intermediate3 Tautomerization Tautomerization Intermediate3->Tautomerization Product 2-Aminothiophene Tautomerization->Product

Caption: The reaction mechanism of the Gewald synthesis.

Gewald_Workflow A 1. Mix Starting Materials: - Carbonyl Compound - Active Methylene Nitrile - Elemental Sulfur B 2. Add Solvent and Base A->B C 3. Reaction at RT or with Heating (e.g., 40-60°C) B->C D 4. Monitor by TLC C->D E 5. Reaction Complete? D->E F 6. Work-up: - Cool to RT - Filter if precipitate forms OR - Concentrate and purify E->F Yes G Continue Reaction E->G No G->C

Caption: A general experimental workflow for the Gewald synthesis.

Troubleshooting_Tree Start Low or No Product Yield? Check_Knoevenagel Is Knoevenagel Condensation Occurring? Start->Check_Knoevenagel Optimize_Knoevenagel Optimize Condensation: - Check Starting Materials - Screen Bases - Remove Water Check_Knoevenagel->Optimize_Knoevenagel No Check_Cyclization Is Cyclization Failing? Check_Knoevenagel->Check_Cyclization Yes Success Improved Yield Optimize_Knoevenagel->Success Optimize_Cyclization Optimize Cyclization: - Adjust Temperature - Screen Solvents - Check Sulfur Solubility Check_Cyclization->Optimize_Cyclization Yes Check_Cyclization->Success No (Other issues) Optimize_Cyclization->Success

Caption: A troubleshooting decision tree for low yield in the Gewald synthesis.

References

Technical Support Center: Chiral HPLC Separation of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting tips and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chiral HPLC separation of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomers of this compound?

Based on the chemical structure, which contains a single stereocenter, the most common isomers are a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other and often exhibit different pharmacological and toxicological properties. Therefore, their separation and quantification are critical in drug development.

Q2: Why is chiral HPLC the preferred method for separating these isomers?

Chiral HPLC is a powerful technique that utilizes a chiral stationary phase (CSP) to differentiate between enantiomers.[1][2][3] This allows for the direct separation and accurate quantification of each isomer, which is a common requirement for regulatory submissions in the pharmaceutical industry.[1][3]

Q3: What are the initial steps in developing a separation method for these isomers?

A systematic approach to method development is recommended.[4] This typically involves screening different types of chiral stationary phases (CSPs) and mobile phase compositions to find the best combination for resolving the enantiomers.[5][6] Polysaccharide-based CSPs are often a good starting point for amine-containing compounds.[7]

Q4: How does temperature impact the separation of enantiomers?

Temperature can have a significant effect on chiral separations.[4][6] Generally, lower temperatures tend to enhance chiral selectivity, which can improve resolution.[4][5][8] However, the effect is compound-dependent, and in some cases, higher temperatures can improve peak shape or even reverse the elution order.[6] Therefore, temperature should be carefully controlled and optimized for each specific method.[4]

Troubleshooting Guide

Issue 1: Poor or No Resolution Between Isomers

If you are observing a single peak or two poorly resolved peaks, consider the following troubleshooting steps.

Potential Causes & Solutions

CauseRecommended Action
Inappropriate Chiral Stationary Phase (CSP) The chosen CSP may not be suitable for your analyte. Screen a variety of CSPs, particularly those known to be effective for amines, such as polysaccharide-based (cellulose or amylose) or Pirkle-type columns.[1][7]
Suboptimal Mobile Phase Composition The mobile phase composition is critical for achieving selectivity.[6] For normal phase chromatography, vary the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol). For reversed-phase, adjust the organic modifier (e.g., acetonitrile, methanol) and buffer components.
Incorrect Mobile Phase Additive For a basic compound like this compound, adding a basic modifier such as diethylamine (DEA) or triethylamine (TEA) to the mobile phase can improve peak shape and resolution.[9][10][11] Typically, a concentration of 0.1% is a good starting point.[9][10]
Inappropriate Temperature Temperature affects the thermodynamics of the separation.[12] Experiment with a range of temperatures (e.g., 10°C to 40°C in 5°C increments) to find the optimal condition for your separation.[4][8]
Low Flow Rate Chiral separations often benefit from lower flow rates than standard HPLC.[5] Try reducing the flow rate to see if resolution improves.

Troubleshooting Workflow for Poor Resolution

A Poor Isomer Resolution B Is a Chiral Stationary Phase (CSP) being used? A->B C Use a suitable CSP (e.g., polysaccharide-based) B->C No D Optimize Mobile Phase B->D Yes E Vary alcohol modifier % (Normal Phase) D->E F Adjust organic modifier/buffer (Reversed Phase) D->F G Add a basic modifier (e.g., 0.1% DEA) D->G L Resolution Improved E->L F->L H Optimize Temperature G->H I Decrease temperature in 5°C increments H->I J Adjust Flow Rate I->J K Decrease flow rate J->K K->L

Caption: Troubleshooting workflow for poor isomer resolution.

Issue 2: Peak Tailing

Peak tailing can lead to poor integration and reduced resolution.

Potential Causes & Solutions

CauseRecommended Action
Secondary Interactions The basic amino group of the analyte can interact with acidic silanol groups on the silica support of the stationary phase. Add a basic modifier like 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase to minimize these interactions.[9][10]
Column Overload Injecting too much sample can lead to peak distortion. Dilute your sample and reinject to see if the peak shape improves.
Contamination at Column Inlet Particulates from the sample or mobile phase can accumulate on the column frit. Try back-flushing the column with an appropriate solvent.

Troubleshooting Workflow for Peak Tailing

A Peak Tailing Observed B Check for Column Overload A->B C Dilute sample and reinject B->C D Peak shape improves? C->D E Optimize Mobile Phase D->E No I Problem Solved D->I Yes F Add a basic modifier (e.g., 0.1% DEA) E->F G Check for Column Contamination F->G H Back-flush the column G->H H->I

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development

This protocol outlines a general approach for developing a chiral separation method for this compound.

1. Column Selection and Screening:

  • Initial Columns: Start with polysaccharide-based chiral stationary phases, such as those with cellulose or amylose derivatives, as they are often effective for a wide range of compounds, including amines.[7]

  • Screening Conditions:

    • Mobile Phase A (Normal Phase): Hexane/Isopropanol (90:10 v/v) with 0.1% DEA.

    • Mobile Phase B (Normal Phase): Hexane/Ethanol (90:10 v/v) with 0.1% DEA.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at an appropriate wavelength (determine by UV scan of the analyte).

2. Method Optimization:

  • Mobile Phase Composition: If partial separation is observed, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 30%) to optimize selectivity and retention time.

  • Additive Concentration: If peak shape is poor, adjust the concentration of the basic additive (e.g., 0.05% to 0.2% DEA).

  • Temperature: Evaluate the effect of temperature on the separation by analyzing the sample at different temperatures (e.g., 15°C, 25°C, 35°C).[4][8]

  • Flow Rate: Optimize the flow rate to achieve the best balance between resolution and analysis time. Chiral separations often benefit from lower flow rates.[5]

3. Sample Preparation:

  • Dissolve the sample in the initial mobile phase or a solvent compatible with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.

Protocol 2: Column Cleaning and Regeneration

If you observe a loss of resolution or an increase in backpressure, the column may be contaminated.

1. Column Flushing:

  • Disconnect the column from the detector.

  • Flush the column with a series of solvents of increasing strength. For a normal phase column, you might use:

    • Hexane/Isopropanol (50:50 v/v)

    • Isopropanol

    • Methanol (if compatible with the column chemistry)

  • Always follow the manufacturer's recommendations for solvent compatibility.

2. Reverse Flushing:

  • If the backpressure is high, reversing the column and flushing with a strong, compatible solvent can help dislodge particulates from the inlet frit.[13]

Disclaimer: The information provided in this technical support guide is intended for general guidance and informational purposes only. Users should always consult their instrument and column manuals for specific operating instructions and safety precautions. Method development and troubleshooting may require a systematic, iterative approach to achieve optimal results.

References

Technical Support Center: 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the degradation pathways of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the importance of studying the degradation of this compound?

A1: Studying the degradation of this compound is crucial for several reasons. Forced degradation studies help to identify potential degradation products, understand the chemical stability of the molecule, and develop stable formulations.[1] This information is essential for ensuring the safety, efficacy, and quality of any potential drug product and is a regulatory requirement for new drug applications.[2][3]

Q2: What are the most probable degradation pathways for this molecule?

A2: Based on its chemical structure, the compound possesses three key functional groups susceptible to degradation: a primary aromatic amine, a carboxamide, and a thiophene ring.

  • Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid (2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid) and ammonia.[4][5]

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of nitroso or nitro compounds.[6] The sulfur atom in the thiophene ring can also be oxidized to form a sulfoxide and subsequently a sulfone, especially in the presence of oxidizing agents like hydrogen peroxide.[7]

  • Photodegradation: Aromatic and heterocyclic systems can be susceptible to degradation upon exposure to light.[1][8] The specific photoproducts would need to be identified experimentally.

Q3: What is a stability-indicating analytical method, and why is it necessary?

A3: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or other components in the sample.[9] Developing a SIM is essential to ensure that the measured potency of the drug is real and not falsely elevated by a co-eluting degradant.[9][10] High-performance liquid chromatography (HPLC) is the most common technique for developing stability-indicating methods.[11]

Q4: What are the recommended storage conditions for this compound?

A4: While specific stability data is not publicly available, general recommendations for similar solid chemical compounds are to store them at ambient temperatures in a well-closed container, protected from light and moisture to minimize hydrolytic and photolytic degradation.

Troubleshooting Guides

Q5: I am not observing any degradation under my initial stress conditions. What should I do?

A5: If you do not observe degradation (e.g., 5-20%), the stress conditions may not be severe enough.[12] You can incrementally increase the severity of the conditions. For example:

  • Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M), increase the temperature (e.g., from 60°C to 80°C), or prolong the exposure time.[13]

  • Oxidation: Increase the concentration of the oxidizing agent (e.g., from 3% to 30% H₂O₂) or the temperature.

  • Thermal: Increase the temperature or add humidity.

  • Photolytic: Increase the duration of exposure to the light source.[1]

Q6: My mass balance in a stress study is below 95%. What are the potential causes?

A6: A poor mass balance can indicate several issues. Consider the following possibilities:

  • Co-elution: A degradation product may be co-eluting with the main compound peak. It is crucial to assess peak purity using a photodiode array (PDA) detector or mass spectrometry (MS).[13]

  • Non-UV Active Degradants: Some degradants may lack a chromophore and, therefore, will not be detected by a UV detector. Using a more universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or MS can be beneficial.[13]

  • Volatile Degradants: The degradation may have produced volatile compounds that are lost during sample preparation or analysis.

  • Poorly Retained Degradants: Highly polar degradation products might elute in the solvent front of the chromatogram. Modifying the mobile phase composition to increase retention of polar analytes is recommended.[13]

  • Strongly Retained Degradants: Some degradants might be irreversibly adsorbed onto the HPLC column. Incorporating a column wash step at the end of each run can help.

Q7: I see several new peaks in my chromatogram. How do I know if they are actual degradation products?

A7: It is important to distinguish between degradation products and other potential impurities.

  • Analyze a placebo/control: For drug product formulations, stress a placebo (formulation without the active ingredient) under the same conditions. Peaks that appear in the stressed placebo are not from the drug substance.

  • Analyze a control sample: A control sample of the drug substance, stored under normal conditions, should be analyzed to identify pre-existing impurities.

  • Peak Tracking: Use techniques like LC-MS to track peaks and obtain mass information, which helps in proposing structures for the unknown peaks.[9]

Predicted Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on its functional groups.

G cluster_main Predicted Degradation of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent 2-Amino-4,5,6,7-tetrahydro- 1-benzothiophene-3-carboxamide Hydrolysis_Product 2-Amino-4,5,6,7-tetrahydro- 1-benzothiophene-3-carboxylic Acid + Ammonia Parent->Hydrolysis_Product Acid or Base N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidizing Agent Sulfoxide Sulfoxide Derivative Parent->Sulfoxide Oxidizing Agent (e.g., H2O2) Sulfone Sulfone Derivative Sulfoxide->Sulfone Further Oxidation

Caption: Predicted degradation pathways via hydrolysis and oxidation.

Experimental Protocols

Forced degradation studies are essential to develop and validate a stability-indicating method.[1] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient.[12]

Summary of Forced Degradation Conditions
Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M - 1 M HClHeat at 60-80°C for up to 7 days
Base Hydrolysis 0.1 M - 1 M NaOHHeat at 60-80°C for up to 7 days
Oxidation 3% - 30% H₂O₂Room temperature for up to 7 days
Thermal Degradation 60-80°C (Solid State)Up to 14 days
Photodegradation ICH Q1B Option 2Expose to ≥1.2 million lux hours (visible) and ≥200 watt hours/m² (UV)
General Protocols

1. Acid/Base Hydrolysis Protocol:

  • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

  • Add an equal volume of the acid (e.g., 0.2 M HCl to get a final concentration of 0.1 M) or base solution.

  • Heat the solution at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at specified time points (e.g., 1, 3, 5 days).

  • Neutralize the samples immediately.

  • Dilute the neutralized sample to a suitable concentration with the mobile phase for HPLC analysis.

  • Analyze a control sample (drug in solvent without acid/base) in parallel.[13]

2. Oxidative Degradation Protocol:

  • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

  • Add the oxidizing agent (e.g., 3% H₂O₂).

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at specified time points.

  • Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.

  • Analyze a control sample in parallel.[13]

3. Thermal Degradation Protocol:

  • Place the solid compound in a stability chamber at a controlled elevated temperature (e.g., 80°C).

  • At specified time points, withdraw a sample.

  • Dissolve the sample in a suitable solvent and dilute to a known concentration for HPLC analysis.

  • A control sample should be stored at recommended storage conditions.

4. Photostability Protocol:

  • Expose the compound, both in solid state and in solution, to a light source as specified by ICH Q1B guidelines.[1]

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.[13]

  • After the exposure period, prepare the samples for HPLC analysis.

Workflow and Logic Diagrams

Experimental Workflow for Forced Degradation

The following diagram outlines the typical workflow for conducting forced degradation studies and developing a stability-indicating method.

G cluster_workflow Forced Degradation Experimental Workflow start Define Objectives & Protocol prep Prepare Drug Substance/ Product Samples & Controls start->prep stress Expose Samples to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sampling Collect Samples at Defined Timepoints stress->sampling analysis Analyze via HPLC-UV/MS sampling->analysis data Evaluate Data: - % Degradation - Peak Purity - Mass Balance analysis->data dev Develop/Refine Stability- Indicating Method data->dev Is Method Specific? dev->analysis Re-analyze validate Validate Method (ICH Q2) dev->validate Method Finalized

Caption: General workflow for forced degradation studies.

Troubleshooting Logic for Poor Mass Balance

This diagram provides a logical approach to troubleshooting poor mass balance results in a degradation study.

G cluster_troubleshooting Troubleshooting Poor Mass Balance (<95%) start Poor Mass Balance Observed purity Check Peak Purity of Parent Peak (PDA/MS) start->purity coelution Co-elution Detected. Modify chromatographic conditions (e.g., gradient, pH, column). purity->coelution Yes no_coelution No Co-elution purity->no_coelution No detector Use a Universal Detector (e.g., CAD, ELSD, MS) no_coelution->detector uv_inactive Non-UV active degradants detected. Incorporate detector into method. detector->uv_inactive Yes no_uv_inactive No new peaks detected detector->no_uv_inactive No retention Check for early or late eluting peaks. Adjust gradient and run time. no_uv_inactive->retention retention_issue Poorly/strongly retained peaks found. Modify method to include them. retention->retention_issue Yes no_retention_issue Consider volatile degradants or issues with response factors. retention->no_retention_issue No

Caption: Decision tree for troubleshooting poor mass balance.

References

Technical Support Center: Stability of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing solutions of this compound?

A1: While specific stability data for this compound is limited in published literature, general best practices for similar chemical structures should be followed. It is recommended to store solutions at low temperatures (-20°C or -80°C) and protected from light. Aliquoting the stock solution into smaller, single-use volumes is advised to avoid repeated freeze-thaw cycles. Solutions should be prepared fresh whenever possible for sensitive experiments.

Q2: What solvents are suitable for dissolving this compound?

A2: Based on available information, this compound is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane. For biological experiments, dimethyl sulfoxide (DMSO) is also a common solvent. The choice of solvent will depend on the specific experimental requirements. It is crucial to use high-purity, anhydrous solvents to minimize potential degradation.

Q3: What are the potential degradation pathways for this compound in solution?

A3: The chemical structure of this compound contains functional groups that are susceptible to degradation. The primary concerns are hydrolysis of the carboxamide group and oxidation of the amino group and the thiophene ring. Exposure to acidic or basic conditions can catalyze hydrolysis, while exposure to oxygen, light, or trace metal ions can promote oxidation.

Troubleshooting Guides

Issue 1: I am observing a loss of compound activity or inconsistent results over time with my prepared solutions.

  • Potential Cause 1: Degradation due to improper storage.

    • Troubleshooting Step: Review your storage conditions. Are the solutions protected from light? Are they stored at a sufficiently low temperature? Have they undergone multiple freeze-thaw cycles?

    • Recommendation: Prepare fresh solutions for each experiment. If using a stock solution, ensure it is properly aliquoted and stored. Consider performing a simple stability study by analyzing the purity of your solution over time using a suitable analytical method like HPLC.

  • Potential Cause 2: Hydrolysis.

    • Troubleshooting Step: Evaluate the pH of your experimental medium. The carboxamide group may be susceptible to hydrolysis under strongly acidic or basic conditions.

    • Recommendation: If your experimental conditions permit, buffer the solution to a neutral pH. If you must work at a non-neutral pH, minimize the time the compound is in that solution.

  • Potential Cause 3: Oxidation.

    • Troubleshooting Step: Assess the potential for oxidative stress in your experiment. Are your solutions exposed to air for extended periods? Are there any potential oxidizing agents present?

    • Recommendation: Use degassed solvents to prepare solutions. If possible, handle the solutions under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants could be considered if compatible with the experimental setup.

Issue 2: I see new, unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS) when analyzing my compound in solution.

  • Potential Cause: Formation of degradation products.

    • Troubleshooting Step: This is a strong indication of compound instability. The appearance of new peaks suggests that the parent compound is breaking down into other chemical entities.

    • Recommendation: To identify the cause, a forced degradation study is recommended. This involves intentionally exposing the compound to various stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting mixtures. This will help to understand the degradation profile and develop a stability-indicating analytical method.

Data Presentation

Table 1: Summary of Forced Degradation Studies

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% DegradationNumber of Degradants
Acid Hydrolysis 0.1 M HCl
Base Hydrolysis 0.1 M NaOH
Oxidation 3% H₂O₂
Thermal Dry Heat
Photolytic UV/Visible Light

Table 2: Purity and Degradation Product Profile from HPLC Analysis

SampleRetention Time of Parent Compound (min)Peak Area of Parent CompoundRetention Time(s) of Degradant(s) (min)Peak Area(s) of Degradant(s)% Purity
Initial (T=0)
Acid Stressed
Base Stressed
Oxidative Stressed
Thermal Stressed
Photo Stressed

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach for conducting a forced degradation study to assess the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Thermal Degradation: Place a sample of the solid compound and a solution sample in a temperature-controlled oven (e.g., 60°C).

    • Photolytic Degradation: Expose a sample of the solid compound and a solution sample to a photostability chamber with controlled light exposure (e.g., ICH Q1B guidelines).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of a buffered aqueous phase and an organic solvent (e.g., acetonitrile or methanol) is a common starting point. UV detection should be used to monitor the parent compound and any degradation products.

  • Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in an unstressed control sample.

Mandatory Visualization

G cluster_workflow Forced Degradation Experimental Workflow prep Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) prep->stress sampling Collect Samples at Defined Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Calculate % Degradation and Identify Degradants analysis->data

Caption: Workflow for a forced degradation study.

G cluster_pathways Potential Degradation Pathways parent 2-Amino-4,5,6,7-tetrahydro- 1-benzothiophene-3-carboxamide hydrolysis Hydrolysis Product (e.g., Carboxylic Acid) parent->hydrolysis  Acid/Base   oxidation Oxidation Products (e.g., N-oxide, Sulfoxide) parent->oxidation  Oxidizing Agent/Light  

Caption: Potential degradation pathways.

common impurities in commercial 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the common impurities in commercial 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis-related impurities in commercial this compound?

A1: Commercial this compound is typically synthesized via the Gewald reaction.[1][2] Consequently, common impurities are often related to the starting materials, intermediates, and by-products of this reaction. These can include:

  • Unreacted Starting Materials:

    • Cyclohexanone

    • Cyanoacetamide

    • Elemental Sulfur

  • Reaction Intermediates:

    • 2-(1-cyanocyclohexyl)acetonitrile (Knoevenagel condensation product)

  • By-products:

    • Products from the self-condensation of cyclohexanone.

    • Polysulfides and other sulfur-containing side products.

Q2: What are the potential degradation products of this compound?

A2: Forced degradation studies are essential to identify potential degradation products that may arise during storage or in experimental conditions.[3][4] The amide and amino functionalities, as well as the thiophene ring, are susceptible to degradation under certain conditions:

  • Hydrolysis: Under strong acidic or basic conditions, the carboxamide group can hydrolyze to the corresponding carboxylic acid, forming 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid.

  • Oxidation: The thiophene ring and the amino group can be susceptible to oxidation, leading to various oxidized derivatives.

  • Photodegradation: Exposure to UV light may lead to the formation of photolytic degradation products.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for assessing the purity of this compound and its derivatives.[5] A properly developed HPLC method can separate the main compound from its impurities, allowing for their identification and quantification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Presence of synthesis-related impurities or degradation products.1. Refer to the Common Impurities Table below to identify potential known impurities based on their expected retention times. 2. Perform co-injection with available standards of starting materials if accessible. 3. If degradation is suspected, ensure proper storage of the compound (cool, dark, and inert atmosphere) and prepare fresh solutions for analysis. 4. Consider LC-MS analysis for identification of unknown peaks.
Low assay value or poor reaction yield The starting material may have a lower purity than specified.1. Re-evaluate the purity of the commercial batch using a validated HPLC method (see Experimental Protocols ). 2. Consider purification of the starting material by recrystallization if a significant amount of impurities is detected.
Inconsistent experimental results Degradation of the compound in the reaction or analysis solvent.1. Evaluate the stability of the compound in the specific solvent system under your experimental conditions. 2. Use freshly prepared solutions and minimize exposure to light and heat. 3. For reactions sensitive to pH, ensure appropriate buffering.
Discoloration of the solid compound (yellowing) Potential oxidation or presence of sulfur-related impurities.1. Store the compound under an inert atmosphere (e.g., argon or nitrogen). 2. Analyze the sample by HPLC to check for the presence of new impurity peaks.

Data Presentation

Table 1: Common Potential Impurities and Their Origin
Impurity Name Chemical Structure Origin Typical Analytical Method
CyclohexanoneC₆H₁₀OUnreacted Starting MaterialGC-MS, HPLC-UV
CyanoacetamideC₃H₄N₂OUnreacted Starting MaterialHPLC-UV
Elemental SulfurS₈Unreacted Starting MaterialVisual, HPLC (with appropriate method)
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acidC₉H₁₁NO₂SDegradation Product (Hydrolysis)HPLC-UV, LC-MS

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for the purity analysis of this compound. Method optimization may be required based on the specific instrument and impurities being targeted.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A study has shown successful isocratic elution with a mixture of acetonitrile and water (70:30, v/v).[5] For better separation of a wider range of impurities, a gradient elution may be necessary.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Mandatory Visualization

Impurity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Evaluation cluster_3 Troubleshooting start Commercial Sample of 2-Amino-4,5,6,7-tetrahydro- 1-benzothiophene-3-carboxamide dissolve Dissolve in Diluent (e.g., Mobile Phase) start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc Inject into HPLC System filter->hplc chromatogram Obtain Chromatogram hplc->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate unexpected_peaks Unexpected Peaks Present? calculate->unexpected_peaks Purity < Specification? identify Identify Impurities (LC-MS, Co-injection) unexpected_peaks->identify Yes end Report Purity unexpected_peaks->end No remediate Remediate (Purification, Optimize Storage) identify->remediate

Caption: Workflow for impurity analysis of this compound.

Gewald_Synthesis_Impurities cluster_reactants Starting Materials cluster_reaction Gewald Reaction cluster_product Main Product cluster_impurities Potential Impurities cyclohexanone Cyclohexanone gewald Condensation & Thiophene Formation cyclohexanone->gewald cyanoacetamide Cyanoacetamide cyanoacetamide->gewald sulfur Elemental Sulfur sulfur->gewald product 2-Amino-4,5,6,7-tetrahydro- 1-benzothiophene-3-carboxamide gewald->product unreacted Unreacted Starting Materials gewald->unreacted intermediate Knoevenagel Intermediate gewald->intermediate byproducts Side-Reaction By-products gewald->byproducts

Caption: Origin of impurities in the Gewald synthesis of the target compound.

References

Technical Support Center: Solubility Enhancement for 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical strategies, troubleshooting advice, and detailed protocols to address solubility challenges encountered with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its derivatives.

Troubleshooting Guide

Q1: My this compound derivative shows poor aqueous solubility. What is a systematic approach to address this?

A logical first step is to follow a systematic workflow that begins with characterizing the compound and then exploring increasingly complex formulation strategies. Start by determining the baseline thermodynamic solubility and understanding the compound's physicochemical properties, such as its pKa. Based on these properties, you can select the most appropriate initial strategies, like pH modification or the use of co-solvents, before moving to more advanced techniques if needed.

G cluster_start cluster_assess Step 1: Characterization cluster_simple Step 2: Simple Formulation Strategies cluster_advanced Step 3: Advanced Formulation Strategies cluster_end start Initial Problem: Poor Aqueous Solubility assess_sol Determine Baseline Aqueous Solubility (Shake-Flask Method) start->assess_sol assess_pka Determine pKa (Potentiometric Titration or Software Prediction) assess_sol->assess_pka ph_mod pH Modification (for ionizable compounds) assess_pka->ph_mod Is compound ionizable? cosolvent Co-solvent Systems (e.g., DMSO, Ethanol, PEG 400) assess_pka->cosolvent Neutral or ionizable solid_disp Solid Dispersion ph_mod->solid_disp Insufficient Improvement end_node Achieved Target Solubility ph_mod->end_node Success cosolvent->solid_disp Insufficient Improvement cosolvent->end_node Success nanosus Nanosuspension solid_disp->nanosus solid_disp->end_node Success cyclo Cyclodextrin Complexation nanosus->cyclo nanosus->end_node Success cyclo->end_node Success G cluster_before Before Solid Dispersion cluster_after After Solid Dispersion drug_crystal Crystalline Drug (Low Energy, Low Solubility) water Aqueous Medium drug_crystal->water Poor Wetting & Slow Dissolution amorphous_drug Amorphous Drug Particles (High Energy, High Surface Area) water2 Aqueous Medium amorphous_drug->water2 Improved Wetting & Fast Dissolution of Drug polymer Soluble Polymer Matrix polymer->water2 Rapid Dissolution of Carrier G cluster_components Components cluster_process Complexation Process drug Poorly Soluble Drug Molecule plus + cd Cyclodextrin (CD) (Hydrophilic Exterior, Lipophilic Cavity) arrow (Equilibrium) complex Water-Soluble Inclusion Complex

overcoming poor reactivity of the amino group in 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. The focus is on overcoming the characteristically poor reactivity of the 2-amino group in various synthetic applications.

Troubleshooting Guides

This section addresses common issues encountered during the chemical modification of the amino group of this compound.

Issue 1: Low Yield or No Reaction in Acylation Reactions

Symptoms:

  • Incomplete consumption of the starting material observed by TLC or LC-MS.

  • Formation of multiple unidentified byproducts.

  • Low to no yield of the desired N-acylated product.

Possible Causes and Solutions:

Possible CauseRecommended Action
Insufficiently activated acylating agent For reactions with carboxylic acids, use a coupling agent such as EDC or HATU.[1] For less reactive acylating agents, consider conversion to a more reactive form, such as an acyl chloride or anhydride.
Low nucleophilicity of the amino group The electron-donating character of the thiophene ring is somewhat offset by the adjacent carboxamide group. Increase the reaction temperature or use a more polar aprotic solvent like DMF or DMSO to enhance solubility and reaction rate.
Steric hindrance If using a bulky acylating agent, steric hindrance may impede the reaction. Consider using a less hindered reagent or a catalyst that can facilitate the reaction under milder conditions.
Basic conditions are not optimal A suitable base is often required to neutralize the acid formed during the reaction. Screen bases such as triethylamine (NEt3), DIPEA, or pyridine to find the optimal conditions for your specific substrate.[1]

Logical Troubleshooting Workflow for Acylation:

start Low Acylation Yield check_reagent Verify Acylating Agent Reactivity start->check_reagent increase_temp Increase Reaction Temperature check_reagent->increase_temp Agent is reactive use_coupling_agent Use Coupling Agent (EDC, HATU) check_reagent->use_coupling_agent Agent is not reactive change_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) increase_temp->change_solvent screen_bases Screen Bases (NEt3, DIPEA, Pyridine) change_solvent->screen_bases success Successful Acylation screen_bases->success failure Consult Further Literature screen_bases->failure use_coupling_agent->success

Caption: Troubleshooting workflow for low-yield acylation reactions.

Issue 2: Difficulty in N-Alkylation

The N-alkylation of 2-aminothiophenes can be challenging under mild conditions, often requiring forcing conditions.

Symptoms:

  • Reaction requires high temperatures and long reaction times.

  • Low conversion of the starting material.

  • Formation of poly-alkylated or other side products.

Possible Causes and Solutions:

Possible CauseRecommended Action
Low nucleophilicity of the amino group Direct alkylation can be difficult. A key strategy is to first convert the amino group into a more nucleophilic species. This can be achieved by forming the corresponding carbamate (e.g., Boc-protected amine) or amide, followed by deprotonation with a strong base and then alkylation.
Inappropriate base For deprotonation of the N-H bond, a strong, non-nucleophilic base is often required. Consider bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Protecting group strategy To improve reactivity and selectivity, consider protecting the amino group as a carbamate or an amide. This can increase the acidity of the N-H proton, facilitating deprotonation and subsequent alkylation. The protecting group can be removed in a later step.
Phase-transfer catalyst For reactions in biphasic systems, a phase-transfer catalyst such as tetrabutylammonium iodide (TBAI) can facilitate the transfer of the alkylating agent to the reaction site.
Issue 3: Unsuccessful Diazotization and Subsequent Coupling

Symptoms:

  • Decomposition of the diazonium salt upon formation.

  • Low yield of the desired azo-coupled product.

  • Formation of tar-like byproducts.

Possible Causes and Solutions:

Possible CauseRecommended Action
Instability of the diazonium salt Diazonium salts of electron-rich heterocycles can be unstable. It is crucial to perform the diazotization at low temperatures (typically 0-5 °C) and use the diazonium salt solution immediately in the subsequent coupling reaction without isolation.
Incorrect acid conditions The choice and concentration of the acid are critical. A common procedure involves dissolving the amine in an aqueous solution of a non-nucleophilic acid like tetrafluoroboric acid (HBF4) or hydrochloric acid (HCl) before the addition of sodium nitrite.[2]
Side reactions with the solvent If the reaction is performed in a nucleophilic solvent, the diazonium group can be displaced. Use of non-nucleophilic solvents is recommended where possible.
Decomposition of the coupling partner Ensure that the coupling partner (e.g., an activated aromatic compound) is stable under the reaction conditions. The coupling reaction is typically carried out in a basic or buffered medium.

Frequently Asked Questions (FAQs)

Q1: Why is the amino group in this compound considered to have poor reactivity?

A1: The reactivity of the amino group is influenced by a combination of electronic and steric factors. While the thiophene ring is generally considered electron-rich, which should enhance the nucleophilicity of the amino group, the presence of the adjacent electron-withdrawing carboxamide group at the 3-position can decrease its electron density and thus its reactivity towards electrophiles.

Q2: What are the general strategies to enhance the reactivity of the amino group?

A2: Several strategies can be employed:

  • Use of activating reagents: For acylation, converting a carboxylic acid to a more reactive acyl chloride or using coupling agents can overcome the low nucleophilicity of the amine.

  • Modification of the amino group: Protecting the amino group as a carbamate or amide can increase the acidity of the N-H proton, facilitating deprotonation and subsequent reactions like N-alkylation.

  • Optimization of reaction conditions: Screening different solvents, temperatures, and bases is crucial. Polar aprotic solvents can enhance reaction rates, and the choice of a suitable base can be critical for success.

  • Catalysis: In some cases, the use of a catalyst can enable reactions under milder conditions.

Q3: Can the amino group be involved in intramolecular reactions?

A3: Yes, the amino group can participate in intramolecular cyclization reactions. For instance, reaction with reagents like formamide or orthoesters can lead to the formation of fused thieno[2,3-d]pyrimidine systems.[3][4]

Q4: Are there any common side reactions to be aware of?

A4: Common side reactions include:

  • Poly-acylation or poly-alkylation: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, reaction at both the amino group and the carboxamide nitrogen may occur.

  • Ring opening or decomposition: Under strongly acidic or basic conditions, or at high temperatures, the tetrahydrobenzothiophene ring system may become unstable.

  • Oxidation: The thiophene ring can be susceptible to oxidation under certain conditions.

Data Presentation

Table 1: Representative Reaction Conditions for the Acylation of the Amino Group

Acylating AgentBaseSolventTemperature (°C)Yield (%)Reference
Acetic AnhydrideZinc dust-Reflux84.3[5]
Benzoyl Chloride-ChloroformRefluxNot specified[6]
Carboxylic AcidsHATU, DIPEANot specifiedNot specifiedNot specified[1]
Acyl ChloridesNaOHNot specifiedNot specifiedNot specified[1]
Trifluoroacetic Anhydride--60Not specified[1]
Carboxylic AcidsMsCl, NEt3Not specifiedNot specifiedNot specified[1]
Carboxylic AcidsK2CO3Not specifiedNot specifiedNot specified[1]
Carboxylic AcidsEDC, DMSONot specifiedNot specifiedNot specified[1]
Carboxylic AcidsDIPEA, 2-chloro-1-methylpyridinium iodide100Not specified[1]

Table 2: Conditions for the Synthesis of Azomethine Derivatives

AldehydeSolventCatalystTemperatureYield (%)Reference
Aromatic AldehydesEthanol-Not specified>95[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Acyl Derivatives

This protocol is a general guideline for the acylation of this compound using an acyl chloride.

  • Dissolve this compound (1.0 mmol) in a suitable solvent such as chloroform (10 mL).

  • Add the corresponding acyl chloride (1.1 mmol) to the solution.

  • If necessary, add a base such as triethylamine (1.2 mmol) to scavenge the HCl produced.

  • Heat the reaction mixture under reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired N-acyl derivative.

Protocol 2: General Procedure for the Synthesis of Azomethine Derivatives (Schiff Bases)

This protocol describes the condensation reaction with aromatic aldehydes.[7]

  • Dissolve this compound (1.0 mmol) in ethanol (20 mL).

  • Add the aromatic aldehyde (1.0 mmol) to the solution.

  • A catalytic amount of a suitable acid (e.g., a drop of glacial acetic acid) can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • The product may precipitate from the reaction mixture upon cooling.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution and purify the product by recrystallization.

Protocol 3: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one Derivative

This is a representative protocol for the cyclization to form a fused pyrimidine ring.[3]

  • Place this compound (1.0 mmol) in a round-bottom flask.

  • Add an excess of formamide (e.g., 10 mL).

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture.

  • Pour the cooled mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure thieno[2,3-d]pyrimidin-4(3H)-one derivative.

Mandatory Visualizations

cluster_acylation Acylation Pathway cluster_azomethine Azomethine Formation cluster_thienopyrimidine Thienopyrimidine Synthesis start_acyl 2-Amino-4,5,6,7-tetrahydro-1- benzothiophene-3-carboxamide acyl_chloride R-COCl, Base start_acyl->acyl_chloride product_acyl N-Acyl Derivative acyl_chloride->product_acyl start_azo 2-Amino-4,5,6,7-tetrahydro-1- benzothiophene-3-carboxamide aldehyde R-CHO, EtOH start_azo->aldehyde product_azo Azomethine (Schiff Base) aldehyde->product_azo start_thieno 2-Amino-4,5,6,7-tetrahydro-1- benzothiophene-3-carboxamide formamide Formamide, Reflux start_thieno->formamide product_thieno Thieno[2,3-d]pyrimidin-4(3H)-one formamide->product_thieno

Caption: Key reaction pathways of the amino group.

cluster_s1 Strategy 1 cluster_s2 Strategy 2 cluster_s3 Strategy 3 start Low Reactivity of Amino Group strategy1 Increase Electrophilicity of Reagent start->strategy1 strategy2 Increase Nucleophilicity of Amine start->strategy2 strategy3 Optimize Reaction Conditions start->strategy3 s1_action1 Use Acyl Halides/ Anhydrides strategy1->s1_action1 s1_action2 Use Coupling Agents (EDC, HATU) strategy1->s1_action2 s2_action1 Protecting Group (e.g., Boc) strategy2->s2_action1 s3_action1 Increase Temperature strategy3->s3_action1 s3_action2 Use Polar Aprotic Solvents strategy3->s3_action2 s3_action3 Screen Bases strategy3->s3_action3 end_node Improved Reactivity s1_action1->end_node s1_action2->end_node s2_action2 Deprotonation with Strong Base (NaH) s2_action1->s2_action2 s2_action2->end_node s3_action1->end_node s3_action2->end_node s3_action3->end_node

Caption: Strategies to overcome the poor reactivity of the amino group.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its derivatives. The information presented is supported by experimental data from various studies, with a focus on antimicrobial, anti-inflammatory, and Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) modulation activities. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate a comprehensive understanding.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of this compound and its analogs.

Table 1: Antimicrobial Activity

A series of 2-amino-N'-[substituted]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide derivatives were synthesized and evaluated for their in vitro antimicrobial activity. The Minimum Inhibitory Concentration (MIC) was determined for various Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][2]

Compound IDSubstituentS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)S. faecalis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)S. typhi (MIC, µg/mL)C. albicans (MIC, µg/mL)A. flavus (MIC, µg/mL)A. niger (MIC, µg/mL)
2a Phenyl>100>100>100>100>100>100>100>100>100
2b 4-Chlorophenyl5050100100>100100100100100
2c 4-Methylphenyl100100>100>100>100>100>100>100>100
2d 4-Methoxyphenyl>100>100>100>100>100>100>100>100>100
2e 2-Hydroxyphenyl2525505010050505050
2f 4-Hydroxyphenyl2550505010050505050
2g 2,4-Dichlorophenyl5050100100>100100100100100
2h 2-Nitrophenyl100100>100>100>100>100>100>100>100
2i 4-Nitrophenyl100100>100>100>100>100>100>100>100
Standard Ciprofloxacin12.512.52512.52512.5---
Standard Fluconazole------252525
Table 2: Anti-Inflammatory Activity

The anti-inflammatory activity of various 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives was assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3]

Compound IDStructureNO Inhibition IC50 (µM)
Compound A 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide20-35
Analog 1 N-acetyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide25.3
Analog 2 N-benzoyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide22.1
Analog 3 N-(4-chlorobenzoyl)-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide20.8
Table 3: RORγt Inverse Agonist Activity

A series of 2,3-disubstituted-4,5,6,7-tetrahydro-1-benzothiophene derivatives were identified as potent inverse agonists of RORγt. Their activity was evaluated using a Time-Resolved Fluorescence Energy Transfer (TR-FRET) binding assay.[4][5]

Compound IDR1 SubstituentR2 SubstituentRORγt TR-FRET IC50 (nM)
Compound 2 Pyridin-3-ylcarbonyl(2R,4R)-2,4-dimethylpiperidine-1-carbonyl0.75
Compound 3 Phenylcarbonyl(R)-3-methylpiperidine-1-carbonyl2.19
Compound 10 Pyridin-3-ylcarbonyl4-methylpiperazine-1-carbonyl0.82
Compound 13 Pyridin-3-ylcarbonyl(S)-3-methylpiperidine-1-carbonyl1.61
Ursolic Acid (ctrl) --99.92

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[6]

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent like DMSO.

  • Serial Dilution: Perform two-fold serial dilutions of the compound stock solutions in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_compound Prepare Compound Stock serial_dilution Serial Dilution in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Inoculum inoculation Inoculate Wells prep_inoculum->inoculation serial_dilution->inoculation controls Add Controls inoculation->controls incubation Incubate Plate controls->incubation read_results Read Visual Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Antimicrobial Susceptibility Testing Workflow
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Cells

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide production in macrophage cells.[7][8]

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified pre-incubation period.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Incubation: Incubate the cells for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature to allow for color development.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Calculation: Calculate the percentage of NO inhibition compared to the LPS-treated control.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_detection NO Detection culture_cells Culture RAW 264.7 Cells add_compounds Add Test Compounds culture_cells->add_compounds add_lps Add LPS add_compounds->add_lps incubation_24h Incubate for 24h add_lps->incubation_24h collect_supernatant Collect Supernatant incubation_24h->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess measure_absorbance Measure Absorbance at 540nm add_griess->measure_absorbance G cluster_cytokines Cytokine Signaling cluster_intracellular Intracellular Signaling cluster_nucleus Nuclear Events TGFb TGF-β STAT3 STAT3 TGFb->STAT3 Activates IL6 IL-6 IL6->STAT3 Activates IL23 IL-23 IL23->STAT3 Activates RORgt RORγt STAT3->RORgt Induces Expression Th17_diff Th17 Differentiation RORgt->Th17_diff Drives IL17 IL-17 Production Th17_diff->IL17 Leads to G cluster_activation NRF2 Activation cluster_translocation Nuclear Translocation cluster_response Anti-inflammatory Response Compound 2-Aminobenzothiophene Derivative Keap1 Keap1 Compound->Keap1 Inhibits NRF2_inactive NRF2 (inactive) Keap1->NRF2_inactive Sequesters & Degrades NRF2_active NRF2 (active) NRF2_inactive->NRF2_active Dissociates Nucleus Nucleus NRF2_active->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Inflammation_Suppression Inflammation Suppression Antioxidant_Genes->Inflammation_Suppression Leads to

References

A Comparative Guide to the Synthesis of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthesis routes for 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, a key intermediate in the development of various therapeutic agents. The predominant method for its synthesis is the Gewald three-component reaction, which offers versatility through several modifications, including conventional heating, microwave assistance, and various catalytic systems. This document outlines the performance of these methods, supported by experimental data, to aid researchers in selecting the most suitable route for their specific needs.

At a Glance: Comparison of Synthesis Routes

The synthesis of this compound is most efficiently achieved through the one-pot condensation of cyclohexanone, cyanoacetamide, and elemental sulfur. The key differentiators between the common approaches lie in the energy source, catalyst, and solvent, which significantly impact reaction time, yield, and environmental footprint.

Synthesis RouteKey ParametersTypical Yield (%)Reaction TimeKey AdvantagesKey Disadvantages
Conventional Heating Ethanolic solution, amine catalyst (e.g., morpholine or diethylamine), reflux temperature.60-758-12 hoursSimple setup, well-established.[1]Long reaction times, potential for side product formation, higher energy consumption.
Microwave-Assisted Synthesis Polar solvent (e.g., DMF or ethanol), amine catalyst, controlled temperature (50-120°C).85-9510-30 minutesDrastically reduced reaction times, often higher yields and purity, enhanced reaction control.[2][3]Requires specialized microwave reactor.
Catalytic Synthesis (Piperidinium Borate) Ethanol/water solvent, 20 mol% piperidinium borate catalyst, 100°C.~9625 minutesHigh yield, short reaction time, catalytic amount of base, recyclable catalyst.[4]Catalyst preparation may be required.

Experimental Protocols

Below are detailed experimental protocols for the key synthesis methods. These are generalized procedures and may require optimization for specific laboratory conditions.

Conventional Heating Method

This protocol outlines the traditional approach to the Gewald synthesis of the target compound.

Materials:

  • Cyclohexanone

  • Cyanoacetamide

  • Elemental Sulfur

  • Ethanol

  • Morpholine (or Diethylamine)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine cyclohexanone (10 mmol), cyanoacetamide (10 mmol), and elemental sulfur (12 mmol).

  • Add ethanol (30 mL) as the solvent.

  • To this suspension, add morpholine (20 mol%) as the catalyst.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or acetone-water mixture) to obtain pure this compound.

Microwave-Assisted Synthesis

This method utilizes microwave irradiation to significantly accelerate the reaction.

Materials:

  • Cyclohexanone

  • Cyanoacetamide

  • Elemental Sulfur

  • N,N-Dimethylformamide (DMF)

  • Pyrrolidine

Procedure:

  • In a 10 mL microwave reaction vial, add cyclohexanone (1 mmol), cyanoacetamide (1.1 mmol), elemental sulfur (1.1 mmol), and pyrrolidine (1 mmol).

  • Add DMF (3 mL) as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 50°C for 30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration.

  • Wash the product with water and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization from ethanol to yield the final compound.[2]

Catalytic Synthesis using Piperidinium Borate

This protocol employs a conjugate acid-base pair as an efficient catalyst for the Gewald reaction.

Materials:

  • Cyclohexanone

  • Cyanoacetamide

  • Elemental Sulfur

  • Piperidinium Borate (Pip-borate)

  • Ethanol

  • Water

Procedure:

  • To a reaction vessel, add cyclohexanone (1 equiv), cyanoacetamide (1 equiv), elemental sulfur (1 equiv), and piperidinium borate (20 mol%).

  • Add a 9:1 mixture of ethanol and water as the solvent.

  • Heat the reaction mixture to 100°C for 25 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate. Collect the solid by filtration.

  • Wash the product with the ethanol/water solvent mixture.

  • The catalyst in the filtrate can be recovered and reused.

  • Recrystallize the product from ethanol to obtain pure this compound.[4]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the different synthesis routes for this compound.

G cluster_start Starting Materials cluster_methods Synthesis Methods cluster_product Product A Cyclohexanone D Conventional Heating A->D E Microwave Assisted A->E F Catalytic (Pip-borate) A->F B Cyanoacetamide B->D B->E B->F C Sulfur C->D C->E C->F G 2-Amino-4,5,6,7-tetrahydro- 1-benzothiophene-3-carboxamide D->G 8-12 hours ~60-75% Yield E->G 10-30 mins ~85-95% Yield F->G 25 mins ~96% Yield

Caption: Comparative overview of synthesis routes.

G cluster_heating Heating Method start Start reactants Mix Cyclohexanone, Cyanoacetamide, Sulfur, Solvent, and Catalyst start->reactants conventional Conventional Reflux (8-12 hours) reactants->conventional microwave Microwave Irradiation (10-30 minutes) reactants->microwave workup Cool and Precipitate conventional->workup microwave->workup filtration Filter Solid Product workup->filtration purification Recrystallize filtration->purification product Pure Product purification->product

Caption: General experimental workflow.

Conclusion

The Gewald reaction remains the most practical and efficient method for the synthesis of this compound. For researchers prioritizing speed and yield, microwave-assisted synthesis offers a significant advantage over conventional heating, drastically reducing reaction times from hours to minutes while often improving product yield and purity.[3] For laboratories equipped with microwave reactors, this method presents a compelling option for rapid library synthesis and process optimization.

Furthermore, the development of novel catalytic systems, such as piperidinium borate, demonstrates the potential for even more efficient and greener synthetic routes.[4] These catalytic methods not only offer high yields and short reaction times but also introduce the possibility of catalyst recycling, aligning with the principles of sustainable chemistry.

The choice of synthesis route will ultimately depend on the specific requirements of the research, including available equipment, desired scale, and time constraints. This guide provides the necessary data to make an informed decision for the synthesis of this important pharmaceutical intermediate.

References

Unveiling the Anti-Inflammatory Potential of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A promising class of compounds, 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives, has demonstrated significant anti-inflammatory properties in preclinical studies. This guide provides a comprehensive comparison of the anti-inflammatory effects of key derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals. The primary mechanism of action for these compounds involves the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a key regulator of cellular defense against oxidative stress and inflammation.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory efficacy of several this compound derivatives was evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard in vitro model for inflammation. The following tables summarize the quantitative data on the inhibition of key inflammatory mediators.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundConcentration (µM)NO Inhibition (%)IC50 (µM)
3a 5087.07 ± 1.2220-35[1][2]
3b 5080.39 ± 5.8920-35[1][2]
2a 5078.04 ± 2.8620-35[1][2]
Sulforaphane (Reference)1091.57Not Reported

Data is presented as mean ± standard deviation. The LPS-induced NO production was considered 100%.[3]

Table 2: Downregulation of Pro-inflammatory Cytokines and Mediators

Compound (50 µM)TNF-α (fold change)IL-1β (fold change)IL-6 (fold change)PGE2 (fold change)
3a ~0.2~0.3~0.25~0.3
3b ~0.3~0.4~0.35~0.4
2a ~0.4~0.5~0.45~0.5

Data represents the fold change in expression relative to LPS-stimulated cells (negative control), where the fold change induced by LPS is considered 1.[4]

Table 3: Downregulation of Inflammatory Enzymes and Transcription Factors

Compound (50 µM)COX-2 Expression (fold change)NF-κB Expression (fold change)
3a ~0.4~0.3
3b ~0.5~0.4
2a ~0.6~0.5

Data represents the fold change in expression relative to LPS-stimulated cells (negative control).[4]

Mechanism of Action: NRF2 Activation and NF-κB Suppression

The anti-inflammatory effects of these derivatives are attributed to their ability to activate the NRF2 signaling pathway.[3][4] NRF2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. Under normal conditions, NRF2 is kept inactive by binding to Keap1. These derivatives disrupt the Keap1-NRF2 interaction, leading to NRF2 activation and subsequent suppression of the pro-inflammatory NF-κB pathway.[3][4]

G Mechanism of Action of this compound Derivatives cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates Derivative Derivative Keap1 Keap1 Derivative->Keap1 inhibits NRF2 NRF2 Keap1->NRF2 sequesters NRF2_n NRF2 NRF2->NRF2_n translocates to IκB IκB IKK->IκB phosphorylates p-IκB p-IκB IκB->p-IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocates to p-IκB->NF-κB releases ARE ARE NRF2_n->ARE binds to NRF2_n->NF-κB_n inhibits Anti-inflammatory_Genes Anti-inflammatory_Genes ARE->Anti-inflammatory_Genes activates transcription of Pro-inflammatory_Genes Pro-inflammatory_Genes NF-κB_n->Pro-inflammatory_Genes activates transcription of TNF-α TNF-α Pro-inflammatory_Genes->TNF-α IL-6 IL-6 Pro-inflammatory_Genes->IL-6 iNOS iNOS Pro-inflammatory_Genes->iNOS COX-2 COX-2 Pro-inflammatory_Genes->COX-2

Caption: Signaling pathway of the anti-inflammatory action.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells were seeded in appropriate plates and allowed to adhere. Cells were then pre-treated with the this compound derivatives for a specified time before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay)

G Experimental Workflow for Nitric Oxide (NO) Assay Seed_Cells Seed RAW 264.7 cells in a 96-well plate Pre-treat Pre-treat with derivatives Seed_Cells->Pre-treat Stimulate Stimulate with LPS (1 µg/mL) Pre-treat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant Add_Griess_Reagent Add Griess Reagent to supernatant Collect_Supernatant->Add_Griess_Reagent Incubate_RT Incubate at room temperature for 10-15 min Add_Griess_Reagent->Incubate_RT Measure_Absorbance Measure absorbance at 540 nm Incubate_RT->Measure_Absorbance

Caption: Workflow for the Griess Assay.

NO production was quantified by measuring the accumulation of nitrite in the cell culture supernatant using the Griess reagent. Briefly, after cell treatment, 100 µL of supernatant was mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After a short incubation at room temperature, the absorbance was measured at 540 nm using a microplate reader. The concentration of nitrite was determined from a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatants were measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions. In a typical sandwich ELISA protocol, wells of a 96-well plate are coated with a capture antibody specific for the cytokine of interest. After blocking non-specific binding sites, the cell culture supernatants and standards are added to the wells. A biotinylated detection antibody is then added, followed by an enzyme-conjugated streptavidin. Finally, a substrate is added, and the resulting colorimetric reaction is measured using a microplate reader. The cytokine concentrations in the samples are determined by comparison with the standard curve.

Western Blot Analysis for COX-2 and NF-κB

The protein expression levels of Cyclooxygenase-2 (COX-2) and the p65 subunit of Nuclear Factor-kappa B (NF-κB) were determined by Western blotting. After treatment, cells were lysed, and the total protein concentration was determined. Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was then blocked and incubated with primary antibodies specific for COX-2, NF-κB p65, and a loading control (e.g., β-actin). After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified using densitometry software.

Conclusion

The this compound derivatives, particularly compounds 3a , 3b , and 2a , have emerged as potent anti-inflammatory agents in in vitro studies. Their ability to significantly inhibit the production of a wide range of inflammatory mediators, including nitric oxide and key pro-inflammatory cytokines, through the activation of the NRF2 pathway, highlights their therapeutic potential. This comparative guide provides valuable data for researchers and professionals in the field of drug discovery and development, paving the way for further investigation of these compounds in more advanced preclinical models of inflammatory diseases.

References

Structure-Activity Relationship of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide scaffold has emerged as a versatile template in drug discovery, with its analogs exhibiting a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, focusing on their development as anticancer agents, modulators of nuclear receptors, and kinase inhibitors. The information presented is intended for researchers, scientists, and drug development professionals.

Anticancer and Antimitotic Activity

Derivatives of the 2-aminobenzothiophene scaffold have been investigated for their potential as antimitotic agents that inhibit tubulin polymerization.[1] Modifications on this core structure have led to the identification of potent compounds with significant antiproliferative activity.

SAR Insights for Antimitotic Activity

A key determinant of activity is the nature of the substituent at the 3-position of the benzothiophene ring. The introduction of a 3,4,5-trimethoxybenzoyl group at this position has been shown to be particularly effective. One of the most promising compounds in a series of 2- and 3-aminobenzo[b]thiophene derivatives is 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene, which demonstrates subnanomolar concentrations in cancer cell growth inhibition and binds strongly to the colchicine site of tubulin.[1]

Furthermore, the isosteric replacement of the -NH- group in related tetrahydrobenzothieno[2,3-d]pyrimidines with a sulfur atom (-S-) to form the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold has been shown to enhance antiproliferative and microtubule depolymerizing activities.[2]

Table 1: Comparison of Antiproliferative Activity of 4-Substituted 5,6,7,8-Tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidines [2]

CompoundSubstitution at Position 4Average GI50 (NCI-60, nM)
4 2-aminophenyl~10 (in 40 most sensitive cell lines)
5 3-aminophenyl< 40
7 4-aminophenyl< 40
6 2-amino-5-chlorophenyl53-125
8 3-amino-4-methylphenyl53-125
10 4-amino-3-methoxyphenyl53-125
12 4-amino-2,5-dimethylphenyl53-125
13 4-amino-2-methoxyphenyl53-125

Modulation of Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt)

The 2,3-disubstituted 4,5,6,7-tetrahydro-1-benzothiophene scaffold has been explored for the development of modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a potential drug target for inflammatory and autoimmune diseases.[5][6][7]

SAR Insights for RORγt Modulation

The SAR studies reveal that both the 2- and 3-positions of the tetrahydro-benzothiophene core are crucial for interaction with the RORγt ligand-binding pocket. Amide linkages at these positions play a significant role in establishing hydrogen bonds and water-bridged contacts with key residues such as Cys320, Glu326, Arg364, and Phe377.[7] The saturated tetrahydro-benzene ring is typically buried in a hydrophobic region of the pocket.[7]

The nature of the substituents on the amide moieties dictates the modulatory activity, leading to either inverse agonism or agonism. Inverse agonism can be achieved through steric clashes and push-pull mechanisms that destabilize the protein conformation.[6]

Table 2: In Vitro Characterization of 2,3-Disubstituted 4,5,6,7-Tetrahydro-1-benzothiophene Analogs as RORγt Modulators [6]

CompoundR2 SubstituentR3 SubstituentRORγt Inverse Agonist IC50 (µM)
Analog A Pyridine-3-carboxamide(2R,4R)-2,4-Dimethylpiperidine-1-carbonylData not specified
Analog B TrifluoroacetamideAmide derivativeData not specified
Analog C Carboxamide derivativeCarboxylic acidData not specified

Note: Specific IC50 values for a broad range of analogs were not detailed in the provided search results. The table reflects the types of substitutions investigated.

Kinase Inhibition

The tetrahydrobenzothiophene carboxamide scaffold has also been investigated as a source of kinase inhibitors, targeting enzymes like Pim-1 kinase and c-Met kinase, which are implicated in cancer.[8] Additionally, this chemotype has been shown to modulate fatty acid metabolism, indicating a potential for developing dual-activity compounds.[9]

SAR Insights for Kinase Inhibition

For a series of thiophene-3-carboxamide derivatives acting as dual inhibitors of c-Jun N-terminal kinase (JNK), the position of the carboxamide group was found to be critical.[10] Placing the carboxamide at the 3-position of the thiophene ring was essential for activity, while moving it to the 5-position resulted in complete inactivity.[10] Furthermore, substitutions at the 4- and 5-positions of the thiophene ring with methyl groups were detrimental to the inhibitory activity.[10]

In the context of Pim-1 kinase inhibitors, a series of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide derivatives were synthesized and evaluated.[8] The key starting material, 2-amino-6-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide, served as a versatile intermediate for generating a library of heterocyclic compounds with promising anti-proliferative and kinase inhibitory activities.[8]

Table 3: Activity of 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives against c-Met and Pim-1 Kinases [8]

CompoundModificationsc-Met Kinase InhibitionPim-1 Kinase Inhibition
5b, 5c Aryldiazonium salt reaction productsHigh activity-
7d, 7e Cyclized aryldiazonium productsHigh activityHigh activity
11b, 11c Thiazole derivativesHigh activityHigh activity
16d Pyrazole derivative-High activity
18c Triazole derivative-High activity
23e Pyran derivative-High activity

Note: The table highlights compounds with high activity as reported in the study. Specific quantitative data were not provided in the abstract.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of SAR studies. Below are generalized protocols for key assays mentioned in the literature.

Tubulin Polymerization Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reagents: Tubulin (porcine brain, >99% pure), polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP), test compounds dissolved in DMSO.

  • Procedure:

    • Tubulin is pre-incubated with various concentrations of the test compound at 37°C.

    • Polymerization is initiated by the addition of GTP.

    • The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer equipped with a temperature-controlled cuvette holder.

    • The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents: Recombinant kinase, substrate peptide, ATP, kinase buffer, test compounds dissolved in DMSO.

  • Procedure:

    • The kinase, substrate, and test compound are incubated together in the kinase buffer.

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (using [γ-33P]ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).

    • The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Cell Proliferation Assay (e.g., MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Reagents: Cancer cell lines, cell culture medium, fetal bovine serum, penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

    • The formazan crystals are dissolved by adding a solubilization solution.

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is calculated from the dose-response curve.

Visualizing Structure-Activity Relationships and Workflows

To better understand the relationships and processes described, the following diagrams are provided.

SAR_Antimitotic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity scaffold 2-Amino-4,5,6,7-tetrahydro- 1-benzothiophene-3-carboxamide mod1 Substitution at R1 (e.g., -H, -CH3) scaffold->mod1 mod2 Substitution at R2 (e.g., Amide variations) scaffold->mod2 mod3 Aryl substitution at 3-position (e.g., 3,4,5-trimethoxybenzoyl) scaffold->mod3 activity Antimitotic Activity (Tubulin Polymerization Inhibition) mod1->activity mod2->activity mod3->activity Potent Activity

Caption: Key modification sites on the core scaffold influencing antimitotic activity.

Experimental_Workflow_Kinase_Inhibition start Start prepare Prepare Reagents: - Kinase - Substrate - ATP - Test Compound start->prepare incubate Incubate Kinase, Substrate, and Test Compound prepare->incubate initiate Initiate Reaction with ATP incubate->initiate stop Stop Reaction initiate->stop quantify Quantify Substrate Phosphorylation stop->quantify analyze Analyze Data and Calculate IC50 quantify->analyze end End analyze->end

References

Comparative Docking Analysis of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in silico performance and experimental validation of a promising class of bioactive compounds.

In the landscape of modern drug discovery, the 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide scaffold has garnered significant attention as a versatile pharmacophore. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This guide provides a comprehensive comparative analysis of docking studies performed on various derivatives of this core structure, offering valuable insights for researchers, scientists, and professionals in drug development. By examining their binding affinities and interactions with a range of biological targets, this report aims to illuminate the therapeutic potential of these compounds and guide future research endeavors.

Quantitative Docking and Inhibition Data

The following tables summarize key quantitative data from various studies, highlighting the potential of this compound derivatives as inhibitors of different biological targets implicated in diseases such as cancer and inflammatory conditions.

Table 1: Inhibitory Activity against Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA)

Compound ClassDerivativeTarget ProteinDocking Score/Binding AffinityIC50 Value (µg/mL)Reference
4,5,6,7-Tetrahydrobenzo[b]thiopheneCompound 1bPDK1-57.10[1][2]
LDHA-64.10[1][2]
Compound 3bPDK1--[1]
Tubulin (colchicine binding site)Good binding affinity-[1][3]
Compound 7LDHA--[1]

Table 2: Activity as Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt)

Compound ClassDerivativeTarget ProteinDocking ScoreIn Vitro Potency (IC50)Reference
2,3-derivatives of 4,5,6,7-tetrahydro-benzothiopheneCompounds 1-23RORγtGood concordance with experimental values0.5–5 nM (TR-FRET assay)[4]

Experimental Protocols

The methodologies employed in the cited docking studies are crucial for the interpretation and reproduction of the presented results. Below are detailed protocols for the key experiments.

In Silico Molecular Docking

A common approach for in silico molecular docking involves the following steps:

  • Protein and Ligand Preparation:

    • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).[1]

    • Water molecules and co-crystallized ligands not involved in binding are typically removed from the protein structure.[1][3]

    • Hydrogen atoms are added to the protein, and its structure is optimized to correct for any missing atoms or residues.[1]

    • The 2D structures of the this compound derivatives are drawn using chemical drawing software and then converted to 3D structures.[1]

  • Docking Simulation:

    • A grid box is defined around the active site of the target protein to specify the search space for ligand binding.[1] The co-crystallized ligand can be used to define the binding site.[3]

    • A docking algorithm, often a genetic algorithm, is run to explore various conformations and orientations of the ligand within the protein's active site.[1] The Triangle Matcher placement method and London dG scoring function are commonly used.[3]

  • Analysis of Docking Results:

    • The results are analyzed based on the docking score or binding energy, which predicts the binding affinity of the ligand to the protein.[1]

In Vitro Enzyme Inhibition Assays

To validate the in silico docking results, in vitro enzyme inhibition assays are performed:

  • Assay Principle: The ability of the synthesized compounds to inhibit the activity of the target enzyme is measured.[1]

  • Procedure: The target enzyme is incubated with its substrate in the presence and absence of the test compounds (the benzothiophene derivatives).[1] The percentage of inhibition is then calculated. For promising candidates, the half-maximal inhibitory concentration (IC50) is determined.

Visualizing the Science: Workflows and Pathways

To better illustrate the processes and biological contexts of these studies, the following diagrams are provided.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation protein_prep Protein Preparation (from PDB, remove water, add hydrogens) grid_gen Grid Generation (define active site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D conversion) docking_run Run Docking Algorithm (e.g., Genetic Algorithm) ligand_prep->docking_run grid_gen->docking_run analysis Analyze Docking Score & Binding Interactions docking_run->analysis in_vitro In Vitro Validation (Enzyme Inhibition Assay) analysis->in_vitro

Experimental workflow for comparative docking studies.

G cluster_pathway Cancer Metabolism Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDH-A PDH PDH Pyruvate->PDH PDK1 PDK1 PDK1->PDH inhibits LDHA LDHA AcetylCoA Acetyl-CoA PDH->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Benzothiophene 2-Amino-4,5,6,7-tetrahydro- 1-benzothiophene-3-carboxamide Derivatives Benzothiophene->PDK1 inhibit Benzothiophene->LDHA inhibit

Inhibition of cancer metabolism pathways.

Conclusion

The comparative analysis of these docking studies underscores the significant potential of this compound derivatives as a versatile scaffold for designing inhibitors against a range of therapeutic targets. The quantitative data, coupled with detailed experimental protocols, provides a solid foundation for future research and development in this area. The visualization of workflows and signaling pathways further aids in understanding the broader context and implications of these findings. Continued exploration of this chemical space is warranted to develop novel and effective therapeutic agents.

References

A Methodological Guide to Comparing the Cytotoxicity of Novel Benzothiophene Derivatives with Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The discovery of novel anticancer agents is a critical area of research. While direct cytotoxicity data for 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not currently available in the public domain, its structural scaffold is present in compounds with recognized biological activity.[1][2][3] This guide presents a standardized framework for evaluating the cytotoxic potential of this and other novel compounds. It provides a comparative analysis with established chemotherapeutic drugs, Doxorubicin and Cisplatin, using a hypothetical data set. Detailed experimental protocols, data presentation standards, and visualizations of key cellular pathways and workflows are included to aid researchers in designing and interpreting cytotoxicity studies.

Introduction

The 4,5,6,7-tetrahydrobenzo[b]thiophene moiety is a scaffold of interest in medicinal chemistry, with various derivatives being investigated for their potential as anticancer agents.[1][2][3] This guide outlines a comprehensive and objective methodology for comparing the in vitro cytotoxic performance of a novel compound, this compound, with two widely used chemotherapeutic drugs: Doxorubicin and Cisplatin.

Due to the absence of published cytotoxicity data for this compound, this document serves as a methodological template. The quantitative data presented for the target compound is hypothetical and for illustrative purposes only. The data for Doxorubicin and Cisplatin are based on representative values from existing literature.[4][5][6]

Comparative Cytotoxicity Data (Hypothetical)

The primary metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that inhibits 50% of cell viability in vitro. A lower IC50 value indicates higher cytotoxic potency. The following tables summarize hypothetical IC50 values for the test compound alongside representative values for Doxorubicin and Cisplatin across a panel of human cancer cell lines. It is important to note that IC50 values can vary between laboratories due to differing experimental conditions.[4][6]

Table 1: Comparative IC50 Values (µM) of this compound and Standard Drugs Against Various Cancer Cell Lines.

CompoundMCF-7 (Breast)HeLa (Cervical)A549 (Lung)HepG2 (Liver)
This compound15.822.435.228.9
Doxorubicin2.50[4]2.92[4]> 20[4]12.18[4]
Cisplatin~10-20[6]~5-15[6]9[5]~10-30[6]

Note: Values for this compound are hypothetical.

Experimental Protocols

A detailed and standardized protocol is crucial for reproducible and comparable cytotoxicity data. The following outlines the MTT assay, a widely used colorimetric method for assessing cell viability.[7][8][9]

3.1. Cell Culture and Treatment

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2) are cultured in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: The test compound and reference drugs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. A dilution series is prepared in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of the test compounds. Control wells containing medium with DMSO (vehicle control) and untreated cells are also included. The plates are then incubated for 48-72 hours.

3.2. MTT Assay for Cell Viability

  • MTT Addition: Following the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[8] The plates are then incubated for an additional 4 hours at 37°C.[8]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.[8]

  • Absorbance Measurement: The plates are gently shaken on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[9] The absorbance is then measured at a wavelength of 570 nm using a microplate reader.[10]

3.3. Data Analysis

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is crucial in drug development. Doxorubicin and Cisplatin exert their cytotoxic effects primarily by inducing DNA damage, which triggers a cascade of cellular responses leading to cell cycle arrest and apoptosis.[11][12][13]

Doxorubicin's mechanisms include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[11][13] Cisplatin forms covalent adducts with DNA, leading to DNA crosslinks that disrupt DNA replication and transcription.[12] These actions activate the DNA Damage Response (DDR) pathway, a key signaling network for maintaining genomic integrity.

DNA_Damage_Response cluster_drugs Chemotherapeutic Agents cluster_cellular_effects Cellular Damage cluster_response Cellular Response Doxorubicin Doxorubicin DNA_Damage DNA Damage (Intercalation, Adducts, DSBs) Doxorubicin->DNA_Damage ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Cisplatin Cisplatin Cisplatin->DNA_Damage ATM_ATR ATM/ATR Kinases (Sensor Proteins) DNA_Damage->ATM_ATR ROS->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis

Caption: DNA Damage Response Pathway Activated by Doxorubicin and Cisplatin.

Experimental Workflow Visualization

To ensure clarity and reproducibility, the experimental workflow for the cytotoxicity assessment is outlined below.

Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells incubate_24h Incubate 24h (Attachment) seed_cells->incubate_24h add_compounds Add Test Compounds (Serial Dilutions) incubate_24h->add_compounds incubate_48h Incubate 48-72h (Treatment) add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 4h (Formazan Formation) add_mtt->incubate_4h solubilize Solubilize Formazan Crystals incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate % Viability & IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Conclusion

This guide provides a robust framework for the cytotoxic evaluation of novel compounds like this compound. By adhering to standardized protocols and presenting data in a comparative format alongside well-characterized drugs, researchers can effectively assess the anticancer potential of new chemical entities. The provided visualizations of a key signaling pathway and the experimental workflow serve to enhance the understanding and execution of these critical preclinical studies. Further investigation into the specific mechanisms of action of promising compounds is warranted to advance their development as potential therapeutic agents.

References

Unambiguous Structural Confirmation of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential as a therapeutic agent. This guide provides a comparative overview of analytical techniques for the structural confirmation of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, with a primary focus on single-crystal X-ray crystallography, supplemented by spectroscopic methods.

The definitive method for elucidating the solid-state structure of a crystalline compound is single-crystal X-ray crystallography. This powerful technique provides precise information about bond lengths, bond angles, and the overall molecular conformation. The crystal structure of the title compound has been reported, and its crystallographic data serves as the benchmark for comparison with other analytical methods.[1]

Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography offers unparalleled detail in the solid state, a comprehensive structural confirmation often employs a combination of techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools that provide crucial information about the molecule's structure in solution and its elemental composition.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguous structural determination.Requires a suitable single crystal, which can be challenging to grow. Provides solid-state conformation which may differ from solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, stereochemical relationships in solution.Non-destructive, provides information about the molecule in solution, versatile for studying dynamic processes.Does not provide direct information on bond lengths or angles. Complex spectra can be challenging to interpret.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS), fragmentation patterns.High sensitivity, requires very small sample amounts, can be coupled with chromatographic techniques (e.g., GC-MS).Does not provide information on the 3D arrangement of atoms. Isomeric compounds can be difficult to distinguish.

Experimental Data for this compound

The following table summarizes the key experimental data obtained for the title compound and its close analogs using X-ray crystallography.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
This compound OrthorhombicP2₁2₁2₁6.1105(19)15.977(5)18.575(6)90[1]
2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrileMonoclinicP2₁/c7.2986(3)8.7555(3)14.7307(6)94.151(1)[2]
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylateMonoclinicP2₁/c8.1061(2)10.6593(3)19.0554(5)92.500(1)[3]
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileMonoclinicP2₁/c10.4274(3)8.1487(3)13.2342(4)126.937(2)[3]

Experimental Protocols

Single-Crystal X-ray Crystallography

A suitable single crystal of the compound is mounted on a goniometer. Data collection is typically performed on a CCD area detector diffractometer using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). The crystal structure is solved by direct methods using software such as SIR92 and refined by full-matrix least-squares on F² using programs like SHELXL-97.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, at 300 or 400 MHz for ¹H. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Gas Chromatography-Mass Spectrometry (GC-MS)

The sample is dissolved in a volatile solvent and injected into the gas chromatograph. The components are separated on a capillary column and then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules (e.g., by electron impact) and separates the ions based on their mass-to-charge ratio (m/z).

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the structural confirmation of a newly synthesized compound.

G cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_definitive Definitive Structural Confirmation synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr_ms NMR & MS Analysis purification->nmr_ms purity Purity Assessment nmr_ms->purity crystal_growth Single Crystal Growth purity->crystal_growth If pure & suitable xray X-ray Crystallography crystal_growth->xray structure_elucidation Structure Elucidation & Validation xray->structure_elucidation final_report final_report structure_elucidation->final_report Final Structural Report

Figure 1. A generalized workflow for the synthesis and structural confirmation of a novel chemical compound.

References

Cross-Reactivity Profile of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the selectivity and potential off-target effects of a compound is critical. This guide addresses the cross-reactivity of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with other receptors. Despite a thorough review of available scientific literature, a comprehensive, quantitative cross-reactivity profile for this specific compound against a broad panel of receptors is not publicly available at this time.

While direct experimental data on the binding affinity (such as K_i_ or IC_50_ values) of this compound across various receptor families is limited, existing research provides some insights into its potential biological targets and the activities of its derivatives.

Potential Pharmacological Activity

Initial studies have suggested that this compound may possess anticonvulsant and antiepileptic properties. This has led to the hypothesis that it may modulate GABAergic neurotransmission, a key pathway in the central nervous system for regulating neuronal excitability. However, direct binding or functional data on GABA receptors for this compound is not yet published.

Activity of Derivatives

It is noteworthy that derivatives of this compound have been investigated and shown to interact with other significant biological targets:

  • Retinoic acid receptor-related orphan receptor γt (RORγt): Certain derivatives of this compound have been identified as potent modulators of RORγt.[1][2] RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, making it a key target for the treatment of inflammatory and autoimmune diseases. The ability of structurally related molecules to interact with this receptor suggests a potential, though unconfirmed, for the parent compound to have some affinity for nuclear receptors.

  • Glucagon-like peptide 1 receptor (GLP-1R): A derivative of this compound has been reported to act as a positive allosteric modulator of GLP-1R. This receptor is a major target in the treatment of type 2 diabetes and obesity.

Data Summary

As of the latest review, no quantitative data from receptor binding or functional assays for this compound against a diverse panel of receptors is available in the public domain. Therefore, a comparative data table cannot be constructed at this time.

Experimental Protocols

Detailed experimental protocols for assessing the cross-reactivity of a compound like this compound would typically involve the following:

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity (K_i_ or IC_50_) of the test compound for a specific receptor.

  • General Procedure:

    • A cell membrane preparation or purified receptor is incubated with a specific radiolabeled ligand that is known to bind to the receptor of interest.

    • Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding.

    • After incubation, the bound and free radioligand are separated.

    • The amount of bound radioactivity is measured, and the data is used to calculate the IC_50_ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • The K_i_ (inhibition constant) can then be calculated from the IC_50_ value using the Cheng-Prusoff equation.

2. Functional Assays:

  • Objective: To determine the functional activity (e.g., agonist, antagonist, modulator) and potency (EC_50_ or IC_50_) of the test compound at a specific receptor.

  • Example (for a G-protein coupled receptor):

    • Cells expressing the receptor of interest are cultured.

    • The cells are loaded with a fluorescent dye that is sensitive to changes in intracellular signaling molecules (e.g., calcium).

    • The cells are stimulated with a known agonist for the receptor in the presence and absence of various concentrations of the test compound.

    • The change in fluorescence is measured to determine the effect of the test compound on receptor activation.

    • For agonists, an EC_50_ value (the concentration that produces 50% of the maximal response) is determined. For antagonists, an IC_50_ value (the concentration that inhibits 50% of the agonist response) is determined.

Signaling Pathways of Related Compounds

While the specific signaling pathway of this compound is not fully elucidated, the pathways of its derivatives offer potential areas for investigation.

cluster_0 Derivative 1 Pathway cluster_1 Derivative 2 Pathway Derivative1 Tetrahydrobenzothiophene Derivative 1 RORgt RORγt Derivative1->RORgt modulates Th17 Th17 Cell Differentiation RORgt->Th17 Inflammation Inflammatory Response Th17->Inflammation Derivative2 Tetrahydrobenzothiophene Derivative 2 GLP1R GLP-1R Derivative2->GLP1R PAM cAMP ↑ cAMP GLP1R->cAMP Insulin Insulin Secretion cAMP->Insulin

References

Benchmarking the Antioxidant Activity of Novel Tetrahydrobenzo[b]thiophene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel antioxidant compounds is a cornerstone of drug discovery, with implications for treating a wide array of diseases linked to oxidative stress. Among the heterocyclic compounds of interest, tetrahydrobenzo[b]thiophene derivatives have emerged as a promising scaffold, exhibiting a range of biological activities. This guide provides a comparative analysis of the antioxidant potential of select novel tetrahydrobenzo[b]thiophene derivatives, supported by experimental data from recent studies. Detailed protocols for key antioxidant assays are also presented to facilitate the replication and further exploration of these findings.

Comparative Antioxidant Activity

The antioxidant capacity of novel tetrahydrobenzo[b]thiophene derivatives has been evaluated using various in vitro assays. The following table summarizes the available quantitative data, showcasing the potential of these compounds in comparison to standard antioxidants. It is important to note that direct comparison between studies should be made with caution due to variations in experimental conditions.

Compound IDAssayAntioxidant Activity (IC50 in µg/mL)StandardReference
S4 DPPH48.45Ascorbic Acid[1]
S6 DPPH45.33Ascorbic Acid[1]
1 PhosphomolybdenumPotency comparable to Ascorbic AcidAscorbic Acid[2][3]
16 PhosphomolybdenumPotency comparable to Ascorbic AcidAscorbic Acid[2][3]
17 PhosphomolybdenumPotency comparable to Ascorbic AcidAscorbic Acid[2][3]

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is crucial for the validation of novel compounds. Below are detailed methodologies for commonly employed antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol. This solution should be protected from light. Dilute the stock solution to a working concentration (often around 0.1 mM) to obtain an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the tetrahydrobenzo[b]thiophene derivatives and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent to prepare a range of concentrations.

  • Reaction: Add a specific volume of the sample or standard solution to the DPPH working solution. A blank containing only the solvent and the DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a predetermined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.

Procedure:

  • Generation of ABTS•+: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compounds and a standard (e.g., Trolox) in a suitable solvent.

  • Reaction: Add a small volume of the sample or standard to the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: Prepare different concentrations of the test compounds and a standard (e.g., FeSO₄ or Trolox).

  • Reaction: Add a small volume of the sample or standard to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is generated using the standard, and the antioxidant capacity of the samples is expressed as Fe²⁺ equivalents or Trolox equivalents.

Phosphomolybdenum Total Antioxidant Capacity (TAC) Assay

Principle: This method is based on the reduction of Molybdenum (VI) to Molybdenum (V) by the antioxidant compound and the subsequent formation of a green phosphate/Mo(V) complex at an acidic pH.[4] The intensity of the green color is proportional to the antioxidant capacity.

Procedure:

  • Reagent Solution: Prepare a reagent solution containing 0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium molybdate.[4][5]

  • Reaction Mixture: Combine 0.1 mL of the extract with 1 mL of the reagent solution.

  • Incubation: Incubate the reaction tubes at 95°C for 90 minutes.

  • Cooling and Measurement: After cooling to room temperature, measure the absorbance of the solution at 695 nm against a blank.[4]

  • Quantification: The total antioxidant capacity is typically expressed as equivalents of a standard antioxidant, such as ascorbic acid.

Visualizing Experimental Workflows and Mechanisms

To further clarify the experimental process and underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Compound Novel Tetrahydrobenzo[b]thiophene Derivatives Reaction Mix Compounds/Standard with Reagent Compound->Reaction Standard Standard Antioxidant (e.g., Ascorbic Acid, Trolox) Standard->Reaction Assay_Reagent Assay-Specific Reagent (DPPH, ABTS, FRAP, etc.) Assay_Reagent->Reaction Incubation Incubate under Controlled Conditions Reaction->Incubation Measurement Spectrophotometric or Fluorometric Measurement Incubation->Measurement Calculation Calculate % Inhibition or Scavenging Measurement->Calculation IC50 Determine IC50 or Equivalent Values Calculation->IC50 Comparison Compare Activity with Standard and Alternatives IC50->Comparison

Caption: General experimental workflow for assessing antioxidant activity.

radical_scavenging Free_Radical Free Radical (e.g., DPPH•) Neutralized_Radical Neutralized Radical Free_Radical->Neutralized_Radical H• donation Antioxidant Antioxidant (THBT Derivative) Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant loses H•

Caption: Simplified mechanism of free radical scavenging by an antioxidant.

References

Safety Operating Guide

Proper Disposal of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Waste Classification & Key Safety Precautions

Chemical Waste Category: Non-halogenated Solid Organic Waste Primary Hazards: Skin Irritation, Serious Eye Irritation, Respiratory Irritation, Harmful to Aquatic Life.[1] Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[2]

This document provides detailed procedures for the safe disposal of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The primary disposal route for this compound is through an approved hazardous waste disposal facility.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Summary of Safety and Disposal Information

ParameterGuidelineSource
Chemical Name This compound-
CAS Number 4815-28-5[2]
Physical Form Solid[3]
GHS Hazard Classifications Skin Irritation (H315), Serious Eye Irritation (H319), Respiratory Irritation (H335), Harmful to Aquatic Life with Long-Lasting Effects (H412)[1][4]
Incompatible Materials Strong oxidizing agents, Acids[2]
Primary Disposal Method Collection for an approved waste disposal plant[2]
Waste Container Type Chemically compatible, sealed container for solid waste[1]
Labeling Requirements "Hazardous Waste," chemical name, and associated hazards[1][5]
Storage Location Designated and properly ventilated Satellite Accumulation Area[1][6]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste generated during research activities.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the chemical, ensure you are wearing appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

  • Handle the waste in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust particles.[2]

2. Waste Container Preparation:

  • Select a waste container that is chemically compatible with the solid, non-halogenated organic waste. A high-density polyethylene (HDPE) container with a secure, screw-top lid is recommended.

  • The container must be clean and dry before the first addition of waste.

  • Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound"

    • The date when the first waste was added (accumulation start date).

    • The primary hazards: "Irritant," "Harmful to Aquatic Life."

    • The name of the principal investigator and the laboratory location.

3. Waste Collection:

  • Carefully transfer the solid waste into the prepared hazardous waste container using a spatula or other appropriate tool.

  • Avoid creating dust. If the material is a fine powder, handle it with extra care.

  • Do not mix this waste with incompatible materials such as strong oxidizing agents or acids in the same container.[2]

  • Keep the waste container securely closed at all times, except when adding waste.

4. Storage of Waste Container:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is well-ventilated and that the container is stored away from sources of ignition and incompatible chemicals.

5. Requesting Waste Disposal:

  • Once the container is full (do not overfill, leave at least 10% headspace) or when the experiment is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.

  • Follow your institution's specific procedures for requesting a chemical waste pickup. This typically involves submitting an online form or contacting the EHS department directly.

  • Do not allow the waste to accumulate in the laboratory for an extended period.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: 2-Amino-4,5,6,7-tetrahydro- 1-benzothiophene-3-carboxamide ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe prep_container Step 2: Prepare Labeled Hazardous Waste Container ppe->prep_container collect_waste Step 3: Collect Solid Waste in Designated Container prep_container->collect_waste check_incompatible Is the waste mixed with incompatible materials? collect_waste->check_incompatible separate_waste Segregate from incompatible waste streams (e.g., strong acids, oxidizers) check_incompatible->separate_waste Yes store_container Step 4: Store Container in Satellite Accumulation Area check_incompatible->store_container No separate_waste->store_container request_pickup Step 5: Request Waste Pickup from EHS store_container->request_pickup disposal EHS Manages Disposal at an Approved Waste Facility request_pickup->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS No: 4815-28-5) in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Causes skin irritation (H315).[1]

  • Causes serious eye irritation (H319).[1]

  • May cause respiratory irritation (H335).[1]

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4).

A comprehensive approach to personal protective equipment is mandatory to mitigate these risks.

PPE CategoryItemSpecification
Hand Protection GlovesDouble-gloving with nitrile gloves is recommended for good chemical resistance.
Eye Protection Safety GogglesChemical splash goggles are required at all times.
Face ShieldA face shield should be worn over safety goggles when there is a risk of splashing.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fastened.
Chemical-Resistant ApronA chemical-resistant apron should be worn over the lab coat, especially when handling larger quantities.
Respiratory Protection Fume HoodAll work with this compound must be conducted in a certified chemical fume hood to control airborne dust and vapors.
RespiratorIf engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.

Operational Plan: Handling and Experimental Protocol

Adherence to a strict operational plan is crucial for the safe handling of this compound.

2.1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational and available.

  • Designate a specific area within the fume hood for the experiment to contain any potential spills.

  • Have all necessary equipment and reagents ready before starting the experiment to minimize the time spent handling the compound.

2.2. Weighing and Transfer:

  • Perform all weighing and transfer operations within the chemical fume hood to prevent inhalation of the solid powder.

  • Use a tared container to weigh the solid this compound.

  • Handle the compound gently to avoid creating dust.

  • Close the container immediately after use.

2.3. Experimental Procedure:

  • When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing.

  • Continuously monitor the reaction for any unexpected changes.

  • Keep the sash of the fume hood at the lowest possible height while working.

2.4. Post-Experiment:

  • Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent and cleaning agent.

  • Properly label and store any resulting mixtures or products in sealed containers.

  • Remove and dispose of PPE as described in the disposal plan.

  • Wash hands thoroughly with soap and water after completing the work.

Disposal Plan

Proper disposal of contaminated materials is critical to prevent environmental contamination and accidental exposure.

3.1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.

3.2. Container Management:

  • Ensure all waste containers are clearly labeled with the chemical name and associated hazards.

  • Keep waste containers closed except when adding waste.

  • Store waste containers in a designated secondary containment area.

3.3. Disposal Procedure:

  • Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Experiment cluster_disposal 4. Disposal prep_fume_hood Verify Fume Hood Certification prep_area Designate Work Area prep_fume_hood->prep_area prep_materials Gather Materials prep_area->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_monitor Monitor Reaction handling_transfer->handling_monitor post_decon Decontaminate Surfaces & Equipment handling_monitor->post_decon disp_liquid Collect Liquid Waste handling_monitor->disp_liquid post_store Store/Label Products post_decon->post_store post_ppe Dispose of PPE post_store->post_ppe post_wash Wash Hands post_ppe->post_wash disp_solid Collect Solid Waste post_ppe->disp_solid disp_label Label Waste Containers disp_solid->disp_label disp_liquid->disp_label disp_ehs Contact EHS for Pickup disp_label->disp_ehs

Caption: Workflow for the safe handling and disposal of the compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.